17(R)-Resolvin D4
描述
属性
IUPAC Name |
(4S,5R,6E,8E,10Z,13Z,15E,17R,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21(25)17-18-22(26)27/h3-4,6-13,15-16,19-21,23-25H,2,5,14,17-18H2,1H3,(H,26,27)/b6-4-,9-7-,10-8+,11-3-,15-12+,16-13+/t19-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPLJNOOLKUEBS-MMOUQCFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CC=CC=CC(C(CCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@H](/C=C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthetic Pathway of 17(R)-Resolvin D4 from Docosahexaenoic Acid (DHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Resolvin D4 (17(R)-RvD4) is a member of the specialized pro-resolving mediators (SPMs) family, a class of lipid mediators that actively orchestrate the resolution of inflammation. Unlike classic anti-inflammatory drugs that primarily block the initiation of inflammation, SPMs promote the return to homeostasis by enhancing the clearance of inflammatory debris and promoting tissue repair. 17(R)-RvD4, an epimer of Resolvin D4, is of particular interest due to its biosynthesis being triggered by aspirin (B1665792), a widely used non-steroidal anti-inflammatory drug (NSAID). This guide provides a detailed technical overview of the biosynthetic pathway of 17(R)-RvD4 from its precursor, docosahexaenoic acid (DHA), summarizing key enzymatic steps, available quantitative data, experimental protocols, and associated signaling pathways.
Core Biosynthetic Pathway
The biosynthesis of 17(R)-RvD4 is a multi-step enzymatic cascade initiated by the action of aspirin-acetylated cyclooxygenase-2 (COX-2). This pathway is a prime example of transcellular biosynthesis, often involving the interplay of different cell types, such as endothelial cells and leukocytes.
The key steps are as follows:
-
Aspirin-Triggered Acetylation of COX-2: Aspirin irreversibly acetylates a serine residue (Ser-530) in the active site of COX-2. This covalent modification alters the enzyme's catalytic activity. Instead of producing prostaglandins, the acetylated COX-2 gains a lipoxygenase-like activity.
-
Formation of 17(R)-hydroperoxy-DHA (17(R)-HpDHA): The aspirin-acetylated COX-2 utilizes docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, as a substrate. It catalyzes the insertion of molecular oxygen at the carbon-17 position, leading to the formation of 17(R)-hydroperoxy-docosahexaenoic acid (17(R)-HpDHA)[1][2][3].
-
Reduction to 17(R)-hydroxy-DHA (17(R)-HDHA): The hydroperoxy group of 17(R)-HpDHA is then rapidly reduced to a hydroxyl group by cellular peroxidases, yielding 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA)[1][2].
-
5-Lipoxygenase (5-LOX) Mediated Oxygenation: 17(R)-HDHA serves as a substrate for 5-lipoxygenase (5-LOX). 5-LOX introduces a second hydroperoxy group at the carbon-4 position, forming a di-hydroperoxy intermediate[4].
-
Formation of an Epoxide Intermediate: This di-hydroperoxy intermediate is unstable and is rapidly converted into a 4(5)-epoxide intermediate[4][5].
-
Enzymatic Hydrolysis to this compound: Finally, the epoxide intermediate undergoes enzymatic hydrolysis, catalyzed by an epoxide hydrolase, which opens the epoxide ring to form the tri-hydroxy product, this compound (4S,5R,17R-trihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid)[4][5].
Quantitative Data
Quantitative data for the biosynthesis of this compound is not extensively available in a consolidated format. However, kinetic parameters for some of the key enzymes with analogous substrates have been reported.
| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Source |
| Aspirin-acetylated human COX-2 | Arachidonic Acid | 15(R)-HETE | 3.8 ± 2.8 | 71.6 ± 28.5 (nM/s) | - | [6][7][8] |
| Aspirin-acetylated human COX-2 | Arachidonic Acid | 15R-Prostaglandins | 3.7 ± 3.4 | 8.7 ± 3.7 (nM/s) | 0.02 /s | [6][7][8] |
Note: The provided kinetic data for aspirin-acetylated COX-2 uses arachidonic acid as a substrate, which is a C20 polyunsaturated fatty acid. While this provides an indication of the enzyme's activity, the kinetics with the C22 fatty acid DHA may differ. Further research is needed to establish the precise kinetic parameters for each step in the this compound biosynthetic pathway with their specific substrates. The total synthesis of this compound has been achieved with an overall yield of 11% over 14 steps, though this represents chemical synthesis rather than biosynthetic efficiency[1].
Experimental Protocols
Protocol 1: In Vitro Biosynthesis of 17(R)-HpDHA from DHA using Aspirin-Acetylated COX-2
Objective: To enzymatically synthesize 17(R)-HpDHA from DHA using purified aspirin-acetylated COX-2.
Materials:
-
Purified recombinant human COX-2
-
Aspirin (acetylsalicylic acid)
-
Docosahexaenoic acid (DHA)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Reducing agent (e.g., stannous chloride or sodium borohydride) for conversion to 17(R)-HDHA for analysis
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Acetylation of COX-2: Incubate purified recombinant human COX-2 with a molar excess of aspirin (e.g., 2 mM) in reaction buffer at room temperature for 1 hour to ensure complete acetylation[7].
-
Enzymatic Reaction:
-
In a reaction vessel, combine the aspirin-acetylated COX-2, hematin (as a cofactor), and phenol (to enhance activity) in the reaction buffer.
-
Initiate the reaction by adding DHA (e.g., 100 µM).
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding two volumes of ice-cold methanol (B129727) containing an internal standard (e.g., d5-RvD2).
-
Acidify the mixture to pH ~3.5 with dilute acid.
-
Extract the lipid mediators using a C18 SPE cartridge. Elute with methyl formate.
-
-
Analysis:
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
To confirm the production of 17(R)-HpDHA, a portion of the sample can be treated with a reducing agent to convert the hydroperoxide to the more stable hydroxyl form (17(R)-HDHA) before LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS using a validated method for the detection and quantification of 17(R)-HDHA.
-
Protocol 2: General Assay for 5-Lipoxygenase Activity
Objective: To measure the activity of 5-lipoxygenase with a given substrate (e.g., 17(R)-HDHA).
Materials:
-
Purified recombinant human 5-lipoxygenase
-
17(R)-HDHA (substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2 and ATP)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Pre-incubate the purified 5-LOX in the reaction buffer containing calcium and ATP to activate the enzyme.
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, 17(R)-HDHA.
-
Incubate at 37°C for a defined period.
-
-
Reaction Termination and Extraction:
-
Terminate the reaction and extract the products as described in Protocol 1.
-
-
Analysis:
-
Analyze the formation of the 4-hydroperoxy-17(R)-HDHA product by LC-MS/MS.
-
Protocol 3: Soluble Epoxide Hydrolase Activity Assay
Objective: To determine the activity of soluble epoxide hydrolase (sEH) in converting the 4(5)-epoxide intermediate to this compound.
Materials:
-
Synthesized 4(5)-epoxy-17(R)-HDHA intermediate
-
Purified recombinant human soluble epoxide hydrolase (sEH)
-
Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
LC-MS/MS system
Procedure:
-
Enzymatic Reaction:
-
Incubate the 4(5)-epoxy-17(R)-HDHA substrate with purified sEH in the assay buffer at 37°C.
-
-
Reaction Termination and Extraction:
-
Stop the reaction and extract the lipid products as described in Protocol 1.
-
-
Analysis:
Visualization of Pathways and Workflows
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from DHA.
Signaling Pathway of Resolvins via GPR32
Caption: this compound signaling via the GPR32 receptor.
Experimental Workflow for Studying this compound Biosynthesis
Caption: Workflow for analyzing 17(R)-RvD4 biosynthesis.
Conclusion
The aspirin-triggered biosynthetic pathway of this compound represents a fascinating example of how a common pharmaceutical can hijack and redirect endogenous metabolic pathways to produce potent pro-resolving mediators. Understanding the intricacies of this pathway, from the enzymology to the downstream signaling events, is crucial for the development of novel therapeutic strategies aimed at promoting the resolution of inflammation. This technical guide provides a foundational overview for researchers and drug development professionals. Further research is warranted to fully elucidate the kinetic parameters of each enzymatic step, optimize in vitro and in vivo production, and comprehensively map the signaling networks activated by 17(R)-RvD4. Such knowledge will be instrumental in harnessing the therapeutic potential of this and other specialized pro-resolving mediators.
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Clinical Applications of Pro-Resolving Lipids Mediators from Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aspirin triggered resolvin E biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15 R-prostaglandins that inhibit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zora.uzh.ch [zora.uzh.ch]
Aspirin-Triggered COX-2 and the Synthesis of 17(R)-Resolvin D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aspirin (B1665792), a cornerstone of anti-inflammatory and cardiovascular therapy, possesses a unique biochemical activity beyond its well-known inhibition of prostaglandin (B15479496) synthesis. Through the irreversible acetylation of cyclooxygenase-2 (COX-2), aspirin initiates a novel biosynthetic pathway, converting the omega-3 fatty acid docosahexaenoic acid (DHA) into a series of potent, stereospecific lipid mediators known as specialized pro-resolving mediators (SPMs). This guide focuses on a key branch of this pathway: the synthesis of 17(R)-Resolvin D4 (AT-RvD4), an aspirin-triggered epimer with significant immunoresolvent functions. We will detail the core biochemical cascade, present quantitative data from seminal studies, outline key experimental protocols for investigation, and provide visual diagrams of the critical pathways and workflows.
The Core Biochemical Pathway: From Aspirin to AT-RvD4
The canonical function of COX enzymes is the conversion of arachidonic acid into prostaglandins (B1171923), key drivers of inflammation and pain.[1] Aspirin irreversibly inhibits this function by acetylating a critical serine residue (Ser-530) within the enzyme's active site.[2] While this action completely blocks the catalytic activity of COX-1, its effect on COX-2 is markedly different.[3]
The acetylation of COX-2 switches its enzymatic activity from a cyclooxygenase to a lipoxygenase-like function.[3] This modified enzyme, termed aspirin-acetylated COX-2 (ASA-COX-2), loses its ability to produce prostaglandins but gains the novel capacity to convert omega-3 fatty acids into R-configuration products.[4]
The synthesis of this compound proceeds through a multi-step, often transcellular, process:
-
COX-2 Acetylation: Aspirin transfers its acetyl group to Ser-530 in the COX-2 active site. This covalent modification alters the shape and catalytic properties of the enzyme channel.[2][3]
-
Formation of 17(R)-HpDHA: In the presence of DHA, ASA-COX-2 catalyzes the insertion of molecular oxygen at the carbon-17 position, producing 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA) with R-stereochemistry.[5][6] This is the initial and rate-limiting step.
-
Reduction to 17(R)-HDHA: The unstable hydroperoxy intermediate, 17(R)-HpDHA, is rapidly reduced by cellular peroxidases to its more stable alcohol form, 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA).[5][7]
-
Lipoxygenase Action and Epoxidation: 17(R)-HDHA, often released by the cell that generated it (e.g., endothelial cells), can be taken up by leukocytes (such as neutrophils) that express 5-lipoxygenase (5-LOX).[6][8] 5-LOX oxygenates 17(R)-HDHA, leading to the formation of a transient 4(5)-epoxide intermediate.[8]
-
Enzymatic Hydrolysis to AT-RvD4: This epoxide intermediate is then enzymatically hydrolyzed to form the final trihydroxy-containing structure of this compound (4S,5R,17R-trihydroxydocosa-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid).[5]
This pathway highlights a sophisticated mechanism of intercellular communication, where products from vascular endothelial cells are processed by immune cells to generate potent anti-inflammatory and pro-resolving molecules.[8]
Quantitative Data
The study of SPMs involves nanoscale quantities. The following tables summarize key quantitative data reported in the literature regarding the concentrations and biological activities of these mediators.
Table 1: Endogenous Concentrations of Resolvin D4
| Biological Matrix | Condition | Concentration | Reference |
|---|---|---|---|
| Human Bone Marrow | Basal | ~1 pg/mL | [9] |
| Mouse Bone Marrow | Basal | ~12 pg/femur and tibia | [9][10] |
| Mouse Bone Marrow | Ischemia-Reperfusion | ~455 pg/femur and tibia (>37-fold increase) |[9][10] |
Table 2: Bioactivity of D-Series Resolvins
| Mediator | Biological Action | Effective Concentration | Reference |
|---|---|---|---|
| Resolvin D4 | Enhances macrophage phagocytosis of apoptotic neutrophils | 1 nM | [5] |
| AT-RvD1 / AT-RvD3 | Stimulates macrophage phagocytosis of tumor debris | 100 pM - 100 nM (Biphasic) | [11] |
| AT-RvD3 | Reduces human neutrophil transmigration | 10 pM | [12] |
| AT-RvD1 | Inhibits PDGF-stimulated vascular smooth muscle cell migration | 1-500 nM | [13] |
| 17R-HDHA | Reduces endothelial cell migration | Concentration-dependent |[14] |
Key Experimental Protocols
Reproducing studies on aspirin-triggered resolvins requires meticulous attention to detail. Below are generalized protocols for key experimental steps.
Induction of ASA-COX-2 Activity in Cell Culture
-
Objective: To generate 17(R)-HDHA from endogenous or exogenous DHA.
-
Cell System: Human microvascular endothelial cells (HMVEC) or human umbilical vein endothelial cells (HUVEC) are commonly used as they can be induced to express COX-2.[7][8]
-
Protocol:
-
Culture cells to ~80-90% confluency.
-
Induce COX-2 expression by treating cells with a cytokine, such as tumor necrosis factor-alpha (TNF-α, 10-50 ng/mL) or interleukin-1 beta (IL-1β), for 12-24 hours.[7]
-
Wash cells with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with aspirin (e.g., 500 µM) for 30 minutes to ensure acetylation of the induced COX-2.
-
Wash cells to remove excess aspirin.
-
Add the substrate, DHA (e.g., 10 µM), to the cells in a serum-free medium and incubate for a specified time (e.g., 30-60 minutes).
-
Collect the supernatant for lipid mediator extraction.
-
Transcellular Biosynthesis Assay
-
Objective: To model the conversion of ASA-COX-2-derived 17(R)-HDHA into downstream resolvins by leukocytes.
-
Cell Systems: COX-2 expressing cells (as above) and human polymorphonuclear neutrophils (PMNs).
-
Protocol:
-
Generate 17(R)-HDHA using the protocol in 4.1 or use synthetic 17(R)-HDHA.
-
Isolate human PMNs from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Incubate isolated PMNs (e.g., 5-10 x 10^6 cells/mL) with the 17(R)-HDHA-containing supernatant or synthetic 17(R)-HDHA (e.g., 0.1-1 µM) for 15-30 minutes at 37°C.
-
Terminate the reaction by adding two volumes of cold methanol.
-
Collect the entire sample for lipid mediator extraction.
-
Lipid Mediator Extraction and Analysis
-
Objective: To isolate and quantify resolvins from biological samples.
-
Method: Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Protocol:
-
Extraction:
-
Acidify the methanol-terminated sample to pH ~3.5.
-
Add deuterated internal standards (e.g., d5-RvD2, d8-LTB4) for quantification.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water and then hexane (B92381) to remove impurities.
-
Elute the lipid mediators with methyl formate.
-
-
Analysis (LC-MS/MS):
-
Dry the eluate under a stream of nitrogen and reconstitute in a mobile phase (e.g., methanol/water).
-
Inject the sample into an LC-MS/MS system equipped with a C18 column.
-
Use a reverse-phase gradient to separate the lipid mediators.
-
Perform mass spectrometry analysis using a Multiple Reaction Monitoring (MRM) method, monitoring for specific parent-daughter ion transitions for each resolvin and the internal standards.[15][16] Identification is confirmed by matching retention times and at least six characteristic fragment ions with those of synthetic standards.
-
-
Visualizations: Pathways and Workflows
Signaling Pathway: Aspirin-Triggered this compound Synthesis
Caption: Transcellular biosynthesis of Aspirin-Triggered Resolvin D4 (AT-RvD4).
Experimental Workflow: Identification of AT-RvD4
Caption: Workflow for isolation and identification of aspirin-triggered resolvins.
Logical Relationship: Aspirin's Dual Effect on Eicosanoid Synthesis
Caption: Aspirin's divergent impact on COX-2 substrate metabolism.
References
- 1. karger.com [karger.com]
- 2. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE CRYSTAL STRUCTURE OF ASPIRIN ACETYLATED HUMAN CYCLOOXYGENASE-2: INSIGHT INTO THE FORMATION OF PRODUCTS WITH REVERSED STEREOCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pro-resolving Aspirin-Triggered DHA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. Resolvins: A Family of Bioactive Products of Omega-3 Fatty Acid Transformation Circuits Initiated by Aspirin Treatment that Counter Proinflammation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aspirin-Triggered Lipoxin and Resolvin E1 Modulate Vascular Smooth Muscle Phenotype and Correlate with Peripheral Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aspirin-triggered DHA metabolites inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Stereochemistry and absolute configuration of 17(R)-Resolvin D4.
An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of 17(R)-Resolvin D4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemistry, biosynthesis, and biological functions of this compound, an aspirin-triggered specialized pro-resolving mediator (SPM). It includes detailed experimental protocols for its characterization, quantitative data on its bioactions, and diagrams of its biosynthetic and signaling pathways.
Core Concepts: Stereochemistry and Absolute Configuration
Resolvin D4 (RvD4) and its 17(R)-epimer are potent lipid mediators derived from docosahexaenoic acid (DHA) that actively orchestrate the resolution of inflammation.[1][2] The precise three-dimensional arrangement of their atoms—their stereochemistry—is critical for their biological function.
-
Resolvin D4 (17S-RvD4): The absolute configuration of the canonical form is 4S, 5R, 17S-trihydroxydocosa-6E, 8E, 10Z, 13Z, 15E, 19Z-hexaenoic acid .[2][3]
-
This compound (Aspirin-Triggered RvD4; AT-RvD4): This epimer differs only in the stereochemistry at the 17th carbon position, with an absolute configuration of 4S, 5R, 17R-trihydroxydocosa-6E, 8E, 10Z, 13Z, 15E, 19Z-hexaenoic acid .[1][4]
This subtle change at a single chiral center arises from a distinct biosynthetic pathway and leads to a unique biological activity profile. The structural integrity, including the specific chirality of the hydroxyl groups and the geometry of the six double bonds, is paramount; even minor alterations, such as the isomerization of a single double bond, can render the molecule inactive.[2][3]
Biosynthesis: Dual Enzymatic Pathways
The two epimers of Resolvin D4 are generated through distinct enzymatic routes originating from DHA. The 17S form is produced via the canonical lipoxygenase (LOX) pathway, while the 17R form is generated by aspirin-acetylated cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes.[1][5]
-
Canonical Pathway (17S-RvD4): The biosynthesis is initiated by 15-lipoxygenase (15-LOX), which converts DHA into 17S-hydroperoxy-DHA (17S-HpDHA).[1][6] This intermediate undergoes a second lipoxygenation by 5-LOX, which introduces a hydroperoxide at the C4 position. This is followed by the formation of a transient 4S,5S-epoxide intermediate, which is then enzymatically hydrolyzed to yield 4S,5R,17S-trihydroxy-DHA, or Resolvin D4.[1][7]
-
Aspirin-Triggered Pathway (17R-RvD4): In the presence of aspirin, COX-2 becomes acetylated and its enzymatic activity is altered. Instead of producing prostaglandins, it oxygenates DHA to form 17R-hydroperoxy-DHA (17R-HpDHA).[1][4] This intermediate is then processed by subsequent enzymes, likely in a manner similar to the 17S pathway, to yield this compound.[1]
Quantitative Bioactivity and Endogenous Levels
Resolvin D4 is a sub-nanomolar potent agonist that demonstrates significant pro-resolving activities both in vitro and in vivo.[8] Its biological effects are highly dependent on its precise stereochemical structure.
| Parameter | Observation | Source(s) |
| Endogenous Levels | ||
| Human Bone Marrow | 1 pg/mL | [3] |
| Mouse Bone Marrow (Basal) | 12 pg/femur and tibia | [3] |
| Mouse Bone Marrow (Ischemia) | 455 pg/femur and tibia (>37-fold increase) | [3] |
| In Vivo Efficacy | ||
| Lung Reperfusion Injury | >50% reduction in second organ injury in mice | [3] |
| S. aureus Infection | Reduces PMN infiltration and shortens resolution interval | [2] |
| In Vitro Efficacy | ||
| Neutrophil Phagocytosis | >40-50% increase in E. coli phagocytosis | [2][3] |
| Monocyte Phagocytosis | >40% increase in E. coli phagocytosis | [3] |
| Structure-Activity | ||
| 10-trans-RvD4 | Inactive in phagocytosis assays | [3] |
| 10,13-trans-RvD4 | Inactive in phagocytosis assays | [3] |
| 17-oxo-RvD4 (Metabolite) | Inactive in phagocytosis and chemotaxis assays | [3] |
| Neutrophil Chemotaxis | Does not stimulate chemotaxis (unlike LTB₄) | [3] |
Pro-Resolving Signaling Mechanisms
While a specific receptor for Resolvin D4 has not yet been definitively identified, D-series resolvins are known to exert their effects through G-protein coupled receptors (GPCRs).[4][6] The closely related Resolvin D1 signals through ALX/FPR2 and GPR32.[9][10] It is plausible that RvD4 utilizes similar receptors to initiate downstream signaling cascades that promote inflammation resolution. Key actions include enhancing phagocyte functions and reducing the production of pro-inflammatory mediators.[6][11] One identified pathway for D-series resolvins involves the activation of Phospholipase D (PLD), which contributes to membrane remodeling required for efficient phagocytosis and efferocytosis.[12][13]
Experimental Protocols
The confirmation of RvD4's absolute configuration and the study of its biofunctions rely on a combination of total organic synthesis and advanced analytical techniques.
Structural Elucidation Workflow
The definitive assignment of stereochemistry is achieved by comparing the physical and biological properties of the endogenously produced mediator with a synthetic version prepared with full stereocontrol.
Total Organic Synthesis
The absolute configuration of RvD4 and its 17(R)-epimer was confirmed through stereocontrolled total organic synthesis.[1][14]
-
Strategy: A convergent synthesis approach is typically employed, using commercially available, enantiomerically pure starting materials ("chiral pool" strategy) to establish the key stereocenters (e.g., at C4, C5, and C17).[1]
-
Key Reactions: Carbon-carbon bond-forming reactions, such as Sonogashira or other copper-mediated cross-couplings, are used to assemble the carbon backbone from smaller fragments.[1][2]
-
Stereocontrol of Double Bonds: A cis-selective reduction, such as a Lindlar reduction of a diyne precursor, is used to securely install the Z-configured double bonds.[1] Silyl group cleavage then completes the synthesis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the identification and quantification of resolvins in biological matrices due to its high sensitivity and specificity.[15][16]
-
Sample Preparation:
-
Proteins are precipitated from the biological sample (e.g., plasma, cell lysate) using a cold solvent like methanol.
-
The supernatant is subjected to solid-phase extraction (SPE) using a C18 or HLB cartridge to isolate and concentrate the lipid mediators.[17]
-
-
Chromatographic Separation:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[16]
-
Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 100 mm × 4.6 mm, 2.7 µm) is commonly used.[2]
-
Mobile Phase: A gradient of methanol/water/acetic acid (e.g., starting from 55:45:0.01 v/v/v) is used to elute the compounds.[2]
-
-
Mass Spectrometric Detection:
-
Instrument: A triple quadrupole mass spectrometer (e.g., QTRAP 5500) operated in negative ion mode.[2]
-
Method: Multiple Reaction Monitoring (MRM) is used, where the instrument is programmed to detect a specific precursor ion (the molecular weight of RvD4) and its characteristic fragment ions (daughter ions), ensuring highly specific detection. For example, the conversion of RvD4 to its 17-oxo metabolite can be monitored by the transition from m/z 373 to a diagnostic daughter ion at m/z 101.[2]
-
Phagocytosis Assay
This assay quantifies the effect of resolvins on the ability of immune cells to engulf bacteria.
-
Cell Preparation: Freshly collected human whole blood is used, containing both neutrophils (CD16+) and monocytes (CD14+).[2]
-
Incubation: Blood samples are incubated with the test compound (e.g., 17(R)-RvD4 at 10 nM) or a vehicle control (e.g., 0.1% ethanol) for 15 minutes at 37°C.[2]
-
Challenge: Fluorescently labeled bacteria (e.g., BacLight Green-labeled E. coli) are added to the blood at a defined ratio (e.g., 50 bacteria per leukocyte).[2]
-
Analysis: After incubation, red blood cells are lysed, and the fluorescence associated with specific leukocyte populations (identified by CD14 and CD16 surface markers) is quantified using flow cytometry. An increase in mean fluorescence intensity (MFI) indicates enhanced phagocytosis.[2]
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation [mdpi.com]
- 6. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Pro-Resolving Ligands Orchestrate Phagocytosis [frontiersin.org]
- 12. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D‐series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution [ouci.dntb.gov.ua]
- 14. Stereocontrolled total synthesis of Resolvin D4 and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Architect of Resolution: A Technical Guide to 17(R)-Resolvin D4's Mechanism of Action in Inflammation
For Immediate Release
BOSTON, MA – In the intricate dance of the immune response, the resolution of inflammation is as critical as its initiation. A key choreographer in this process is 17(R)-Resolvin D4 (17(R)-RvD4), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). This technical guide provides an in-depth exploration of the molecular mechanisms through which 17(R)-RvD4 orchestrates the return to homeostasis, tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound, an aspirin-triggered epimer of Resolvin D4, is a potent lipid mediator that actively promotes the resolution of inflammation.[1][2] Its mechanism of action is multifaceted, primarily involving the modulation of neutrophil and macrophage activity to curtail excessive inflammation and facilitate tissue repair.[1] 17(R)-RvD4 enhances the clearance of apoptotic neutrophils and microbial particles by macrophages, a process known as efferocytosis and phagocytosis, while simultaneously limiting the infiltration of neutrophils to the site of inflammation.[1][3] These actions are mediated through interaction with specific G protein-coupled receptors (GPCRs), leading to the modulation of downstream signaling pathways, including the NF-κB and MAPK pathways, ultimately suppressing the production of pro-inflammatory cytokines.
Biosynthesis of this compound
The production of 17(R)-RvD4 is a stereospecific enzymatic cascade initiated by the acetylation of cyclooxygenase-2 (COX-2) by aspirin, or through the action of cytochrome P450 enzymes.[1][2] This leads to the conversion of DHA into 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA). Subsequent action by 5-lipoxygenase (5-LOX) on 17(R)-HpDHA generates a 4,5-epoxide intermediate, which is then enzymatically hydrolyzed to form 17(R)-RvD4 (4S,5R,17R-trihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid).[1][2]
digraph "Biosynthesis of this compound" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
DHA [label="Docosahexaenoic Acid (DHA)", fillcolor="#F1F3F4", fontcolor="#202124"];
COX2 [label="Aspirin-acetylated COX-2\nor Cytochrome P450", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
HpDHA [label="17(R)-hydroperoxy-DHA\n(17(R)-HpDHA)", fillcolor="#F1F3F4", fontcolor="#202124"];
LOX5 [label="5-Lipoxygenase (5-LOX)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Epoxide [label="4,5-epoxy-17(R)-HDHA", fillcolor="#F1F3F4", fontcolor="#202124"];
Hydrolysis [label="Enzymatic\nhydrolysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
RvD4 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
DHA -> HpDHA [label="Oxygenation", color="#34A853"];
COX2 -> DHA [style=invis];
HpDHA -> Epoxide [label="Epoxidation", color="#34A853"];
LOX5 -> HpDHA [style=invis];
Epoxide -> RvD4 [label="Hydrolysis", color="#34A853"];
Hydrolysis -> Epoxide [style=invis];
}
Proposed signaling pathway of 17(R)-RvD4 in macrophages.
Quantitative Effects of this compound
The pro-resolving actions of 17(R)-RvD4 have been quantified in various experimental models. The following tables summarize key quantitative data on its bioactivity.
Table 1: Effects of RvD4 on Phagocyte Function
Parameter Cell Type Treatment Effect Reference Phagocytosis of E. coli Human Neutrophils and Monocytes 10 nM RvD4 >40% increase [4][5] Phagocytosis of Apoptotic Neutrophils Human Macrophages and Dermal Fibroblasts As low as 1 nM RvD4 Enhanced phagocytosis [1] Efferocytosis of Senescent Red Blood Cells Human M2-like Macrophages 17R-RvD2 EC₅₀ ~2.6 x 10⁻¹⁴ M [6]
Table 2: In Vivo Effects of RvD4 on Inflammation
Model Treatment Effect Reference Second Organ Reperfusion Lung Injury (Mouse) 500 ng/mouse RvD4 (i.v.) >50% reduction in neutrophil infiltration [4][5] Zymosan A-induced Peritonitis (Mouse) 10 ng/mouse RvD4 Reduced neutrophil infiltration [3] S. aureus Infection (Mouse) 200 ng/mouse RvD4 Diminished neutrophil infiltration [3]
Table 3: Effects of RvD4 on Inflammatory Mediators
Cell Type/Tissue Treatment Effect Reference Lung Tissue (Mouse) 500 ng/mouse RvD4 Reduced LTB₄, TxB₂, PGE₂, and PGF₂α [5] Human Macrophages 0.1 µM 17(R)-RvD1 Inhibition of LPS-induced TNF, IL-7, IL-12p70, GM-CSF, IL-8, CCL2, and MIP-1α production
Key Experimental Protocols
This section provides an overview of the methodologies used to investigate the mechanism of action of this compound.
Assessment of Macrophage Phagocytosis and Efferocytosis
Objective: To quantify the effect of 17(R)-RvD4 on the ability of macrophages to engulf bacteria (phagocytosis) or apoptotic cells (efferocytosis).
Methodology:
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages.
-
For efferocytosis, induce apoptosis in human neutrophils (e.g., by UV irradiation or culture deprivation).
-
Labeling:
-
Label bacteria (e.g., E. coli) with a fluorescent dye (e.g., BacLight Green).
-
Label apoptotic neutrophils with a pH-sensitive or stable fluorescent dye.
-
Treatment:
-
Pre-incubate macrophages with varying concentrations of 17(R)-RvD4 or vehicle control for a specified time (e.g., 15 minutes).
-
Co-incubation:
-
Add the labeled bacteria or apoptotic cells to the macrophage culture and incubate for a defined period (e.g., 30-60 minutes) to allow for phagocytosis/efferocytosis.
-
Analysis:
-
Flow Cytometry: Quantify the percentage of macrophages that have engulfed the fluorescently labeled targets.
-
Fluorescence Microscopy/High-Content Imaging: Visualize and quantify the uptake of labeled targets by macrophages.
```dot
digraph "Phagocytosis Assay Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
isolate_macro [label="Isolate and Differentiate\nMacrophages", fillcolor="#F1F3F4", fontcolor="#202124"];
prepare_targets [label="Prepare and Label\nTargets (Bacteria/Apoptotic Cells)", fillcolor="#F1F3F4", fontcolor="#202124"];
treat_macro [label="Treat Macrophages with\n17(R)-RvD4 or Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"];
co_incubate [label="Co-incubate Macrophages\nand Targets", fillcolor="#F1F3F4", fontcolor="#202124"];
analyze [label="Analyze Phagocytosis\n(Flow Cytometry/Microscopy)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
start -> isolate_macro;
start -> prepare_targets;
isolate_macro -> treat_macro;
prepare_targets -> co_incubate;
treat_macro -> co_incubate;
co_incubate -> analyze;
analyze -> end;
}
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
Identifying the Cellular Receptors for 17(R)-Resolvin D4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids that are pivotal in the resolution of inflammation. 17(R)-Resolvin D4 (17(R)-RvD4) is an epimer of Resolvin D4, often generated through aspirin-triggered pathways, and exhibits potent anti-inflammatory and pro-resolving activities. A critical aspect of harnessing its therapeutic potential lies in the precise identification and characterization of its cellular receptors. This technical guide provides a comprehensive overview of the current understanding of the cellular receptors for 17(R)-RvD4, detailing the likely candidate G-protein coupled receptors (GPCRs), their signaling pathways, and the experimental protocols to investigate these interactions. While a unique receptor for 17(R)-RvD4 has not been definitively identified, substantial evidence points towards its interaction with receptors known to bind other D-series resolvins, namely GPR32, ALX/FPR2, and GPR18.
Introduction to this compound and its Biological Significance
This compound is a stereoisomer of Resolvin D4, a potent lipid mediator synthesized from docosahexaenoic acid (DHA). The "17(R)" designation refers to the R-configuration of the hydroxyl group at the 17th carbon position, a signature of its biosynthesis often initiated by aspirin-acetylated COX-2. Like other resolvins, 17(R)-RvD4 plays a crucial role in orchestrating the resolution of inflammation, a process distinct from classical anti-inflammatory mechanisms. Its functions include limiting neutrophil infiltration, enhancing macrophage-mediated phagocytosis of apoptotic cells and debris, and downregulating the production of pro-inflammatory cytokines. Understanding the specific receptors that mediate these effects is paramount for the development of novel therapeutics targeting inflammatory diseases.
Putative Cellular Receptors for this compound
While the dedicated receptor for 17(R)-RvD4 remains to be conclusively identified, based on the activity of other D-series resolvins and their 17(R)-epimers, the following G-protein coupled receptors are the primary candidates. It is plausible that 17(R)-RvD4, like other SPMs, exhibits promiscuity, binding to multiple receptors to elicit its diverse biological effects.
GPR32 (DRV1)
GPR32, also known as the D-Resolvin Receptor 1 (DRV1), is a strong candidate for mediating the actions of 17(R)-RvD4. Several D-series resolvins, including RvD1, its aspirin-triggered epimer AT-RvD1, RvD3, and RvD5, have been shown to activate GPR32.[1][2] Given that 17(R)-epimers often retain affinity for the same receptors as their 17(S)-counterparts, GPR32 is a logical target for investigation. GPR32 is expressed on various immune cells, including macrophages, neutrophils, and lymphocytes.[1]
ALX/FPR2
The formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), is another key receptor in the pro-resolving signaling network. It is a well-established receptor for RvD1 and its 17(R)-epimer, AT-RvD1.[3][4] ALX/FPR2 is known to mediate both pro-inflammatory and pro-resolving signals depending on the ligand, highlighting the complexity of its signaling pathways.[5] Its activation by resolvins typically leads to anti-inflammatory and pro-resolving responses.
GPR18 (DRV2)
GPR18, the D-Resolvin Receptor 2 (DRV2), is the identified receptor for Resolvin D2 (RvD2).[6][7] While there is no direct evidence of RvD4 or its 17(R)-epimer binding to GPR18, the structural similarities within the D-series resolvins make it a plausible candidate. GPR18 is expressed on phagocytes, and its activation is linked to enhanced phagocytosis and resolution of bacterial infections.[7] One study noted that the receptor for RvD4 is likely a Gs-coupled GPCR, and GPR18 has been shown in some contexts to couple to Gαs.[8][9]
Quantitative Data on Resolvin-Receptor Interactions
The following tables summarize the available quantitative data for the interaction of various D-series resolvins with the candidate receptors. This data can serve as a benchmark for future studies on this compound.
Table 1: Binding Affinities (Kd) of D-Series Resolvins to Candidate Receptors
| Ligand | Receptor | Cell Type/System | Kd (nM) | Citation |
| ³H-labeled-RvD2 | GPR18 | Recombinant GPR18 | ~10 | [7] |
Table 2: Functional Potencies (EC50) of D-Series Resolvins on Candidate Receptors
| Ligand | Receptor | Assay | Cell Type/System | EC50 (M) | Citation |
| RvD1 | GPR32 | β-arrestin recruitment | GPR32-β-arrestin cells | ~8.8 x 10⁻¹² | [10] |
| LXA4 | GPR32 | β-arrestin recruitment | GPR32-β-arrestin cells | ~3.4 x 10⁻¹¹ | [10] |
| RvD1 | ALX/FPR2 | β-arrestin recruitment | ALX-β-arrestin cells | ~1.2 x 10⁻¹² | [10] |
| LXA4 | ALX/FPR2 | β-arrestin recruitment | ALX-β-arrestin cells | ~1.1 x 10⁻¹² | [10] |
| RvD2 | GPR18 | β-arrestin recruitment | GPR18-expressing cells | ~2.0 x 10⁻¹³ | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound receptor interactions. The following are representative protocols for key experiments.
β-Arrestin Recruitment Assay
This assay is a common method to study GPCR activation, as ligand binding often leads to the recruitment of β-arrestin to the receptor.
Objective: To determine if 17(R)-RvD4 induces β-arrestin recruitment to GPR32, ALX/FPR2, or GPR18.
Materials:
-
PathHunter® β-arrestin cell lines expressing the target GPCR (e.g., GPR32, ALX/FPR2, or GPR18).
-
Cell culture medium and supplements.
-
This compound and other control resolvins.
-
PathHunter® Detection Reagents.
-
White, opaque 96-well or 384-well microplates.
-
Luminometer.
Protocol:
-
Cell Culture: Culture the PathHunter® cells according to the manufacturer's instructions.
-
Cell Plating: Seed the cells in the white-walled microplates at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of 17(R)-RvD4 and control ligands in an appropriate buffer.
-
Ligand Addition: Add the diluted ligands to the cells and incubate for the recommended time (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the PathHunter® Detection Reagents and incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the ligand concentration and determine the EC50 value using a non-linear regression curve fit.
cAMP Accumulation Assay
This assay is used to determine if a GPCR is coupled to Gs or Gi signaling pathways. Activation of Gs-coupled receptors increases intracellular cAMP, while Gi-coupled receptors decrease forskolin-stimulated cAMP levels.
Objective: To determine if 17(R)-RvD4 modulates intracellular cAMP levels through a candidate receptor.
Materials:
-
Cells expressing the target GPCR.
-
This compound.
-
Forskolin (for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
-
Microplate reader compatible with the chosen assay kit.
Protocol:
-
Cell Culture and Plating: Culture and seed cells in a suitable microplate.
-
Pre-treatment (for Gi-coupled receptors): If investigating a Gi-coupled receptor, pre-incubate the cells with various concentrations of 17(R)-RvD4 before stimulating with a fixed concentration of forskolin.
-
Ligand Stimulation (for Gs-coupled receptors): Add serial dilutions of 17(R)-RvD4 to the cells and incubate for a specified time.
-
Cell Lysis: Lyse the cells using the buffer provided in the cAMP assay kit.
-
cAMP Measurement: Perform the cAMP measurement according to the kit manufacturer's instructions.
-
Data Analysis: Calculate the intracellular cAMP concentration based on a standard curve. Plot the cAMP concentration against the 17(R)-RvD4 concentration to determine the EC50 or IC50 value.
Macrophage Phagocytosis Assay
This functional assay assesses the ability of 17(R)-RvD4 to enhance the phagocytic activity of macrophages, a key pro-resolving function.
Objective: To evaluate the effect of 17(R)-RvD4 on macrophage phagocytosis.
Materials:
-
Primary human or mouse macrophages.
-
This compound.
-
Fluorescently labeled particles (e.g., zymosan, E. coli bioparticles, or apoptotic cells).
-
Macrophage culture medium.
-
Fluorescence microscope or flow cytometer.
Protocol:
-
Macrophage Culture: Isolate and culture primary macrophages.
-
Pre-treatment: Pre-incubate the macrophages with 17(R)-RvD4 or vehicle control for a specified time (e.g., 15-30 minutes).
-
Phagocytosis Induction: Add the fluorescently labeled particles to the macrophage culture and incubate to allow for phagocytosis (e.g., 1-2 hours).
-
Washing: Wash the cells to remove non-phagocytosed particles.
-
Quenching (optional): If necessary, add a quenching agent (e.g., trypan blue) to quench the fluorescence of extracellular particles.
-
Quantification:
-
Microscopy: Image the cells using a fluorescence microscope and quantify the number of phagocytosed particles per cell or the percentage of phagocytic cells.
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity by flow cytometry to determine the percentage of phagocytic cells and the mean fluorescence intensity.
-
-
Data Analysis: Compare the phagocytic activity in 17(R)-RvD4-treated cells to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative signaling pathways for the candidate receptors and a general workflow for receptor identification.
Signaling Pathways
Caption: Putative GPR32 signaling pathway upon activation by 17(R)-RvD4.
Caption: Potential ALX/FPR2 signaling cascade initiated by 17(R)-RvD4.
Caption: Hypothesized GPR18 signaling pathway involving Gs activation.
Experimental Workflow for Receptor Identification
Caption: A logical workflow for the identification of 17(R)-RvD4 receptors.
Conclusion and Future Directions
The identification of the specific cellular receptors for this compound is a critical step in advancing our understanding of the resolution of inflammation and for the development of targeted pro-resolving therapies. While definitive identification is still pending, the GPCRs GPR32, ALX/FPR2, and GPR18 represent the most promising candidates based on the known pharmacology of other D-series resolvins. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for researchers to systematically investigate these interactions. Future studies should focus on direct binding assays with radiolabeled 17(R)-RvD4 and functional validation using receptor knockout or knockdown models to unequivocally establish its receptor profile. Elucidating the precise molecular targets of 17(R)-RvD4 will undoubtedly pave the way for novel therapeutic strategies for a wide range of inflammatory disorders.
References
- 1. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR32 - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treating neutrophilic inflammation in COPD by targeting ALX/FPR2 resolution pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are GPR18 antagonists and how do they work? [synapse.patsnap.com]
- 7. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
Anti-inflammatory properties of 17(R)-Resolvin D4 in vitro
An In-Depth Technical Guide to the Anti-inflammatory Properties of 17(R)-Resolvin D4 in vitro
Introduction
Resolvin D4 (RvD4) and its 17(R) epimer, known as aspirin-triggered Resolvin D4 (AT-RvD4), are members of the specialized pro-resolving mediators (SPMs) family.[1][2][3] These potent lipid mediators are biosynthesized from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) during the resolution phase of acute inflammation.[1][2][3] Unlike traditional anti-inflammatory drugs that primarily block the initial inflammatory response, resolvins actively orchestrate the return to tissue homeostasis.[4][5] 17(R)-RvD4, specifically, is generated through pathways involving aspirin-acetylated cyclooxygenase-2 (COX-2), highlighting a key mechanism for the beneficial effects of aspirin.[2][3] This document provides a comprehensive overview of the in vitro anti-inflammatory and pro-resolving activities of this compound, focusing on its mechanisms of action, signaling pathways, and the experimental protocols used for its characterization.
Biosynthesis of this compound
The biosynthesis of the aspirin-triggered form of Resolvin D4 involves a transcellular pathway. The process is initiated by the acetylation of cyclooxygenase-2 (COX-2) by aspirin, which alters its enzymatic activity. This modified enzyme converts DHA into 17R-hydroperoxy-DHA (17R-HpDHA).[2] This intermediate is then typically released and taken up by neighboring leukocytes, such as neutrophils, where the 5-lipoxygenase (5-LOX) enzyme further metabolizes it to produce this compound.[2][6]
Mechanisms of Action and Signaling Pathways
While the specific cell surface receptor for Resolvin D4 has not yet been definitively identified, D-series resolvins are known to signal through G-protein coupled receptors (GPCRs), such as ALX/FPR2 and GPR32, which are expressed on various immune cells including neutrophils, monocytes, and macrophages.[6][7][8][9][10][11] The actions of RvD4 on macrophage phagocytosis have been shown to be sensitive to cholera toxin, suggesting the involvement of a Gs-coupled GPCR.[6] The downstream effects of 17(R)-RvD4 signaling are multifaceted, contributing to the dampening of inflammation and active promotion of resolution.
Key in vitro actions of 17(R)-RvD4 include:
-
Enhanced Phagocytosis and Efferocytosis: RvD4 significantly stimulates the phagocytic capacity of neutrophils, monocytes, and macrophages, promoting the clearance of bacteria and apoptotic cells (efferocytosis).[1][2][4][12]
-
Reduction of Pro-inflammatory Mediators: It attenuates the production of pro-inflammatory cytokines and eicosanoids. In lipopolysaccharide (LPS)-stimulated human bronchial epithelial cells (BEAS-2B), RvD4 suppressed the expression of IL-1β, IL-6, and TNF-α.[13] It also reduces levels of leukotriene B₄ (LTB₄), prostaglandin (B15479496) E₂ (PGE₂), and thromboxane (B8750289) B₂ (TxB₂).[6]
-
Regulation of Neutrophil Function: RvD4 limits excessive neutrophil infiltration, a hallmark of acute inflammation.[4][12] While it does not appear to directly inhibit neutrophil chemotaxis in vitro, it accelerates neutrophil apoptosis, a crucial step for initiating the resolution phase.[6][12][14]
-
Modulation of Intracellular Signaling: The anti-inflammatory effects of D-series resolvins are often mediated by inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[15][16] Additionally, resolvins like RvD2 have been shown to suppress the NLRP3 inflammasome, a key platform for the production of IL-1β, suggesting a potential mechanism for RvD4 as well.[17]
Quantitative Data on in vitro Effects
The pro-resolving actions of this compound have been quantified across various in vitro models. The following tables summarize key findings.
Table 1: Effects of Resolvin D4 on Phagocytosis and Efferocytosis
| Cell Type | Target | RvD4 Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Human Whole Blood (Neutrophils, CD16+) | E. coli | 1-100 nM | >50% increase in phagocytosis | [1] |
| Human Whole Blood (Monocytes, CD14+) | E. coli | 1-100 nM | >50% increase in phagocytosis | [1] |
| Human Macrophages | Apoptotic Neutrophils | 1 nM | Enhanced efferocytosis | [2] |
| Mouse Peritoneal Macrophages | E. coli | 1 nM | ~45% increase in phagocytosis |[12] |
Table 2: Effects of Resolvin D4 on Pro-inflammatory Mediators
| Cell Type | Stimulant | RvD4 Concentration | Mediator | Observed Effect | Reference |
|---|---|---|---|---|---|
| BEAS-2B Cells | LPS | Not specified | IL-1β, IL-6, TNF-α | Suppressed expression | [13] |
| Macrophages | Not specified | Not specified | LTB₄, TxB₂, PGE₂, PGF₂α | Reduced levels |[6] |
Table 3: Effects of Resolvin D4 on Neutrophil Functions
| Cell Type | Assay | RvD4 Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Human Neutrophils | Apoptosis | Not specified | Accelerated apoptosis | [12] |
| Human Neutrophils | Chemotaxis (vs. LTB₄) | Not specified | Did not stimulate chemotaxis |[1][14] |
Experimental Protocols
Detailed methodologies are crucial for the study of SPMs. Below are outlines for key in vitro assays.
Human Leukocyte Phagocytosis Assay
This assay measures the ability of phagocytes in whole blood to engulf bacteria.
-
Cell Source: Freshly drawn human whole blood collected in heparinized tubes.
-
Reagents:
-
Resolvin D4 (1 nM - 100 nM).
-
Vehicle control (e.g., 0.1% ethanol (B145695) in saline).
-
Fluorescently labeled E. coli (e.g., BacLight Green™).
-
Red blood cell lysis buffer.
-
Antibodies for flow cytometry (e.g., anti-CD14, anti-CD16).
-
-
Protocol:
-
Pre-incubate whole blood with RvD4 or vehicle for 15 minutes at 37°C.
-
Add fluorescently labeled E. coli at a specified ratio (e.g., 50:1 bacteria to phagocyte).
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
Stop the reaction by placing samples on ice.
-
Lyse red blood cells using a lysis buffer.
-
Wash the remaining leukocytes with cold PBS.
-
Stain cells with fluorescently conjugated antibodies to identify monocytes (CD14+) and neutrophils (CD16+).
-
Analyze the percentage of fluorescent cells and mean fluorescence intensity within each cell population using flow cytometry.
-
Macrophage Efferocytosis Assay
This protocol assesses the clearance of apoptotic cells by macrophages.
-
Cell Source:
-
Macrophages: Human peripheral blood monocytes differentiated into macrophages using M-CSF, or a murine macrophage cell line (e.g., RAW 264.7).
-
Apoptotic cells: Human or murine neutrophils isolated and induced to undergo apoptosis (e.g., by UV irradiation or overnight culture). Apoptosis is confirmed by Annexin V/Propidium Iodide staining.
-
-
Reagents:
-
Resolvin D4 (e.g., 1 nM).
-
Vehicle control.
-
Fluorescent label for apoptotic cells (e.g., CFSE).
-
-
Protocol:
-
Culture macrophages to adherence in a multi-well plate.
-
Label apoptotic neutrophils with a fluorescent dye.
-
Pre-treat macrophages with RvD4 or vehicle for 15 minutes.
-
Add labeled apoptotic neutrophils to the macrophage culture (e.g., at a 3:1 ratio).
-
Co-incubate for 60-90 minutes at 37°C.
-
Gently wash away non-engulfed neutrophils.
-
Fix the cells with paraformaldehyde.
-
Quantify efferocytosis by counting the number of macrophages that have ingested one or more apoptotic cells via fluorescence microscopy or by flow cytometry. The efferocytic index is calculated as (number of ingested cells / number of macrophages) x 100.
-
Cytokine Measurement in LPS-Stimulated Epithelial Cells
This protocol measures the anti-inflammatory effect of RvD4 on cytokine production.
-
Cell Source: Human bronchial epithelial cell line (BEAS-2B).
-
Reagents:
-
Resolvin D4.
-
Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
ELISA kits for human IL-1β, IL-6, and TNF-α.
-
-
Protocol:
-
Culture BEAS-2B cells to near confluence.
-
Pre-treat cells with various concentrations of RvD4 for 1-2 hours.
-
Stimulate the cells with LPS for a defined period (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-1β, IL-6, and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Conclusion
This compound is a potent SPM that exhibits significant anti-inflammatory and pro-resolving properties in vitro. Its ability to enhance the clearance of pathogens and cellular debris while simultaneously dampening the production of pro-inflammatory mediators places it at the center of endogenous resolution pathways. By accelerating neutrophil apoptosis and promoting macrophage-mediated clearance, it actively facilitates the transition from acute inflammation back to homeostasis. The detailed mechanisms and quantitative effects outlined in this guide underscore the potential of 17(R)-RvD4 and its signaling pathways as novel therapeutic targets for a wide range of inflammatory diseases. Further research to identify its specific receptor and fully elucidate its downstream signaling cascades will be critical for translating these findings into clinical applications.
References
- 1. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Resolvins: Potent Pain Inhibiting Lipid Mediators via Transient Receptor Potential Regulation [frontiersin.org]
- 8. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Roles of Resolvins in Chronic Inflammatory Response [mdpi.com]
- 12. Infectious neutrophil deployment is regulated by resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resolvin D4 mitigates lipopolysaccharide-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resolvin D2 suppresses NLRP3 inflammasome by promoting autophagy in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pro-Resolving Functions of 17(R)-Resolvin D4 In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction: The resolution of inflammation is an active, receptor-mediated process orchestrated by specialized pro-resolving mediators (SPMs). Among these, the D-series resolvins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), are potent regulators of this biological process. Resolvin D4 (RvD4) and its 17(R)-epimer, known as aspirin-triggered Resolvin D4 (AT-RvD4), are key players in terminating inflammation and promoting tissue repair. The 17(R) stereoisomer is of particular interest as it is generated via aspirin-acetylated COX-2 pathways and often exhibits greater resistance to in vivo metabolic inactivation compared to its 17(S) counterpart, prolonging its bioactivity.[1] This guide details the in vivo pro-resolving functions of 17(R)-RvD4, its biosynthesis, signaling pathways, and the experimental methodologies used to elucidate its actions.
Biosynthesis of 17(R)-Resolvin D4
The biosynthesis of the 17(R)-epimer of Resolvin D4 is distinct from the 17(S) form and is initiated by the action of aspirin (B1665792). Aspirin acetylates cyclooxygenase-2 (COX-2), which alters its enzymatic activity. Instead of producing prostaglandins, the aspirin-acetylated COX-2 oxygenates DHA at the carbon-17 position to produce 17(R)-hydroperoxy-DHA (17(R)-H(p)DHA).[2] This intermediate is then rapidly converted by 5-lipoxygenase (5-LOX) to form this compound.[1][3] This pathway is a key mechanism by which aspirin exerts some of its anti-inflammatory effects.
In Vivo Pro-Resolving and Anti-Inflammatory Actions
17(R)-RvD4, alongside its 17(S) epimer, has demonstrated potent pro-resolving activities across various preclinical models of inflammation. Its functions include limiting neutrophil infiltration, reducing the production of pro-inflammatory mediators, and enhancing microbial clearance.
In models of sterile inflammation, such as ischemia-reperfusion (I/R) injury, RvD4 demonstrates significant organ-protective effects. Administration of RvD4 reduces the collateral tissue damage mediated by leukocytes in a secondary organ (the lung) following hindlimb I/R.[1][4]
| Model | Compound | Dose & Route | Key Outcomes | Reference |
| Mouse Hindlimb Ischemia-Reperfusion | Resolvin D4 | 100 ng, i.v. | Lung Neutrophil Infiltration: Reduced by >50%. | [4][5] |
| Pro-inflammatory Eicosanoids (Lung): | ||||
| Leukotriene B₄ (LTB₄): Reduced by ~60%.Thromboxane B₂ (TxB₂): Reduced by ~60%.Prostaglandin E₂ (PGE₂): Reduced by ~55%.Prostaglandin F₂α (PGF₂α): Reduced by ~52%. | [4] | |||
| Mouse Femoral Artery Ligation (Ischemia) | Endogenous RvD4 | N/A | RvD4 Production: Increased >37-fold in ischemic bone marrow (from 12 pg to 455 pg/femur and tibia). | [4][5] |
RvD4 plays a critical role in host defense by enhancing the phagocytic function of leukocytes, a cornerstone of resolution. This action promotes the clearance of pathogens and apoptotic cells without inducing an overzealous inflammatory response.
| Model | Compound | Dose & Route | Key Outcomes | Reference |
| Murine S. aureus Skin Infection | Resolvin D4 | 100 ng, local | Resolution Interval (Rᵢ): Shortened from 6 hours to 3 hours. | [4] |
| PMN Infiltration: Reduced. | [4] | |||
| Human Whole Blood Phagocytosis (ex vivo) | Resolvin D4 | 1 nM | E. coli Phagocytosis: Increased by >50% in neutrophils (CD16⁺) and >40% in monocytes (CD14⁺). | [4][5] |
Signaling Pathways of D-Series Resolvins
While the specific receptor for RvD4 has not been definitively identified, it is proposed to signal through a G-protein coupled receptor (GPCR), similar to other D-series resolvins like RvD1, which utilizes ALX/FPR2 and GPR32.[1][6][7] The downstream signaling cascades initiated by D-series resolvins typically involve the inhibition of pro-inflammatory transcription factors such as NF-κB and the modulation of MAPK pathways (p38, ERK, JNK).[7][8] These actions collectively suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing leukocyte recruitment and activation.
Detailed Experimental Protocols
The following protocols are representative of the in vivo methodologies used to characterize the functions of 17(R)-RvD4 and related resolvins.
This model assesses the ability of a compound to protect a remote organ from inflammatory damage triggered by I/R in a limb.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. All procedures are conducted under institutional animal care and use committee guidelines.
-
Anesthesia: Mice are anesthetized using isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Ischemia Induction: A tourniquet is applied to one hindlimb high on the upper thigh, or the femoral artery is ligated to induce ischemia for a defined period (e.g., 1-2 hours).
-
Treatment: 17(R)-RvD4 (e.g., 100 ng in saline with 0.1% ethanol (B145695) vehicle) or vehicle is administered intravenously (i.v.) via the tail vein a few minutes before the onset of reperfusion.
-
Reperfusion: The tourniquet or ligature is removed to allow blood flow to return to the limb. Reperfusion is allowed to proceed for a set time (e.g., 2-4 hours).
-
Sample Collection:
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with phosphate-buffered saline (PBS) to collect airway inflammatory cells.
-
Tissue Harvest: The lungs are harvested, and one lobe is fixed for histology while the other is snap-frozen for biochemical analysis.
-
-
Analysis:
-
Cell Infiltration: BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are determined using a hemocytometer, and differential counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa.
-
Myeloperoxidase (MPO) Assay: Lung tissue homogenates are assayed for MPO activity, a quantitative measure of neutrophil accumulation.
-
Mediator Analysis (LC-MS/MS): Lung tissue or BAL fluid is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify levels of pro-inflammatory eicosanoids (LTB₄, PGE₂) and specialized pro-resolving mediators.
-
This assay measures the direct effect of a mediator on the phagocytic capacity of human leukocytes.
-
Blood Collection: Whole blood is collected from healthy human volunteers into heparin-containing tubes. Donors should be free of aspirin or other NSAIDs for at least two weeks.
-
Treatment: Aliquots of whole blood are incubated with 17(R)-RvD4 (e.g., 0.1-10 nM) or vehicle control (e.g., 0.1% ethanol) for 15 minutes at 37°C.
-
Phagocytosis Induction: Fluorescently labeled E. coli particles (opsonized with human serum) are added to the blood samples at a ratio of approximately 50:1 (bacteria to phagocyte) and incubated for 60 minutes at 37°C with gentle shaking. A control sample is kept at 4°C to inhibit active phagocytosis.
-
Sample Processing:
-
Red blood cells are lysed using a lysis buffer.
-
The remaining leukocytes are washed with PBS containing fetal bovine serum.
-
Extracellular fluorescence is quenched using trypan blue.
-
-
Flow Cytometry:
-
Cells are stained with fluorescently conjugated antibodies against surface markers for neutrophils (e.g., anti-CD16) and monocytes (e.g., anti-CD14).
-
Samples are analyzed on a flow cytometer. Phagocytosis is quantified as the percentage of fluorescent cells (neutrophils or monocytes) and the mean fluorescence intensity (MFI), which corresponds to the number of bacteria engulfed per cell.
-
This compound is a potent, endogenously generated lipid mediator with significant pro-resolving and organ-protective functions demonstrated in vivo. Its biosynthesis via the aspirin-triggered COX-2 pathway and its enhanced resistance to metabolic inactivation make it a molecule of high therapeutic interest.[1] Key in vivo actions include the potent reduction of neutrophil infiltration into inflamed tissues, the dampening of pro-inflammatory eicosanoid and cytokine storms, and the stimulation of microbial clearance by phagocytes.[1][4] The detailed experimental protocols provided herein serve as a guide for researchers aiming to investigate and harness the therapeutic potential of 17(R)-RvD4 for a range of inflammatory diseases. Future work to de-orphan its specific receptor(s) will further illuminate its mechanisms and accelerate its path toward clinical application.
References
- 1. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Resolvin Signaling Pathways to Improve Oral Health | MDPI [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
Role of 17(R)-Resolvin D4 in neutrophil function and trafficking.
An In-depth Technical Guide to the Role of 17(R)-Resolvin D4 in Neutrophil Function and Trafficking
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids that actively orchestrate the resolution of inflammation. Resolvin D4 (RvD4), biosynthesized from docosahexaenoic acid (DHA), and its aspirin-triggered epimer, this compound (17(R)-RvD4), have emerged as potent regulators of neutrophil activity. This document provides a comprehensive overview of the multifaceted roles of 17(R)-RvD4 in modulating neutrophil function and trafficking. It details its impact on phagocytosis, apoptosis, and bone marrow deployment, outlines its signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols and visualizations to facilitate further research and development.
Introduction to this compound
The resolution of inflammation is an active, highly regulated process, not merely a passive decay of pro-inflammatory signals. Central to this process are SPMs, which include resolvins, lipoxins, protectins, and maresins. The D-series resolvins, derived from DHA, are critical players in this paradigm.
The biosynthesis of Resolvin D4 begins with the conversion of DHA by 15-lipoxygenase (15-LOX) to an intermediate, which is then further processed by 5-lipoxygenase (5-LOX) in neutrophils to yield RvD4 (4S,5R,17S-trihydroxy-docosa-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid).[1][2] The 17(R)-epimer, also known as Aspirin-Triggered Resolvin D4 (AT-RvD4), is formed when aspirin (B1665792) acetylates cyclooxygenase-2 (COX-2), leading to the initial oxygenation of DHA at the C-17 position with R-stereochemistry.[2][3] This aspirin-triggered pathway is significant as 17(R)-epimers often exhibit similar or even enhanced potency and greater resistance to metabolic inactivation compared to their 17(S) counterparts.[3]
Role of this compound in Neutrophil Trafficking
17(R)-RvD4 plays a crucial role in controlling neutrophil presence at inflammatory sites by acting at multiple levels, from the bone marrow to the inflamed tissue.
Regulation of Bone Marrow Deployment
A key and novel function of RvD4 is its ability to regulate the supply of neutrophils from the bone marrow (BM). During infection or injury, a process called emergency granulopoiesis is initiated to rapidly produce and deploy neutrophils. RvD4 acts as a crucial negative regulator of this process.[4][5]
-
Disengages Emergency Granulopoiesis: RvD4 signals to the bone marrow to halt the accelerated production of granulocytes, preventing an over-exuberant response.[4][6]
-
Prevents Excessive Deployment: It limits the excessive release of neutrophils from the bone marrow into circulation, thereby controlling the number of cells available to infiltrate tissues.[4][7] This action is targeted at granulocyte progenitors.[5]
Modulation of Neutrophil Infiltration
While RvD4 potently reduces neutrophil infiltration into inflamed tissues in vivo, studies indicate this is likely an indirect effect.[1][3]
-
In Vivo Inhibition of Infiltration: Administration of RvD4 in murine models of peritonitis and ischemia-reperfusion injury significantly reduces the accumulation of neutrophils at the site of inflammation.[1][4] For instance, in a mouse model of second organ reperfusion lung injury, RvD4 (500 ng/mouse, IV) reduced lung neutrophil infiltration by approximately 50%.[1]
-
In Vitro Chemotaxis: In contrast to its in vivo effects, RvD4, along with other D-series resolvins, does not directly stimulate human neutrophil chemotaxis or inhibit it in standard in vitro assays (e.g., Boyden chamber) when tested at concentrations up to 100 nM.[1][8] This suggests that RvD4's ability to limit neutrophil trafficking in vivo may be mediated through its actions on other cells (like endothelial cells) or by reducing the levels of pro-inflammatory chemoattractants.[1][9]
Role of this compound in Neutrophil Function
Once at the site of inflammation, neutrophils must execute their functions efficiently before being cleared. 17(R)-RvD4 modulates these functions to promote resolution and minimize tissue damage.
Enhancement of Phagocytosis
One of the most well-documented functions of RvD4 is its potent stimulation of phagocytosis, a critical process for bacterial clearance.
-
Increased Bacterial Uptake: RvD4 significantly enhances the phagocytosis of bacteria, such as E. coli, by neutrophils.[1][4] In human whole blood assays, RvD4 (at concentrations of 1-100 nM) increased E. coli phagocytosis by both CD16+ neutrophils and CD14+ monocytes by over 50%.[1][4][6]
-
Enhanced Bacterial Clearance: This increased phagocytic capacity translates to more efficient bacterial clearance from the site of infection, contributing to the resolution process.[4][5] In a murine peritonitis model, RvD4 treatment led to a ~58% enhancement of E. coli containment by neutrophils.[4]
Acceleration of Apoptosis and Efferocytosis
The timely apoptosis (programmed cell death) of neutrophils and their subsequent clearance by macrophages (a process called efferocytosis) is fundamental to resolving inflammation. RvD4 actively promotes both steps.
-
Neutrophil Apoptosis: RvD4 accelerates the onset of apoptosis in neutrophils that have infiltrated tissues.[4][7] This limits their lifespan at the inflammatory site, reducing the potential for damage caused by the release of their cytotoxic contents.
-
Macrophage Efferocytosis: RvD4 also stimulates macrophages to clear these apoptotic neutrophils more efficiently.[4][6] It has been shown to increase the efferocytosis of neutrophils by bone marrow macrophages, thus expediting the clean-up phase of inflammation.[4]
Signaling Pathways and Receptors
The precise molecular mechanisms through which RvD4 exerts its effects are an active area of investigation.
-
Receptor: The specific cell surface receptor for RvD4 has not yet been definitively identified. However, experiments using cholera toxin, which ADP-ribosylates the α-subunit of Gs-type G-proteins, have shown that the stimulation of macrophage phagocytosis by RvD4 is inhibited.[1][3] This strongly suggests that RvD4 signals through a Gs-linked G-protein coupled receptor (GPCR).[3] Other D-series resolvins utilize receptors like ALX/FPR2 and GPR32 (for RvD1) and GPR18 (for RvD2), which are also expressed on neutrophils.[3][10]
-
Downstream Signaling: In human bone marrow-derived granulocytes, RvD4 has been shown to stimulate the phosphorylation of key intracellular signaling molecules, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[4][5][6] These pathways are known to be involved in cell survival, proliferation, and differentiation, and their activation by RvD4 likely underpins its ability to regulate granulopoiesis and other neutrophil functions.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on neutrophil trafficking and function as reported in the literature.
Table 1: Effects of RvD4 on Neutrophil Trafficking
| Parameter | Model System | RvD4 Concentration/Dose | Observed Effect | Reference |
| Neutrophil Infiltration | Murine Second Organ Lung Injury (Ischemia-Reperfusion) | 500 ng/mouse, IV | ~50% reduction in lung MPO levels | [1] |
| Neutrophil Chemotaxis | In vitro microfluidics chamber (human neutrophils) | 1 pM - 100 nM | No stimulation of chemotaxis (compared to LTB₄) | [1][8] |
| Bone Marrow Neutrophils | Murine Peritonitis Model | 100 ng/mouse, IV | Decrease in BM neutrophils at 12 hours post-infection | [4] |
Table 2: Effects of RvD4 on Neutrophil Function
| Parameter | Model System | RvD4 Concentration | Observed Effect | Reference |
| Phagocytosis of E. coli | Human Whole Blood (CD16+ Neutrophils) | 1 - 100 nM | >50% increase in phagocytosis | [1] |
| Phagocytosis of E. coli | Murine Peritoneal Exudate Neutrophils | 100 ng/mouse, IV | ~58% enhancement of bacterial containment | [4] |
| Apoptosis | Exudate Neutrophils | Not specified | Accelerated apoptosis | [4][7] |
| Efferocytosis by Macrophages | Bone Marrow Macrophages & Neutrophils | Not specified | Increased efferocytosis of neutrophils | [4][6] |
| ERK1/2 & STAT3 Phosphorylation | Human BM-aspirate-derived Granulocytes | Not specified | Stimulated phosphorylation | [4][6] |
Visualizations of Pathways and Workflows
Biosynthesis of this compound
Caption: Biosynthesis pathway of aspirin-triggered this compound from DHA.
This compound Signaling in Neutrophils
References
- 1. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infectious neutrophil deployment is regulated by resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Infectious neutrophil deployment is regulated by resolvin D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Mediators in Neutrophil biology: Inflammation, Resolution and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 17(R)-Resolvin D4 on Macrophage Phagocytosis and Efferocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of 17(R)-Resolvin D4 (17(R)-RvD4), a specialized pro-resolving mediator (SPM), on the critical macrophage functions of phagocytosis and efferocytosis. As a member of the D-series resolvins derived from docosahexaenoic acid (DHA), 17(R)-RvD4 is an emerging player in the resolution of inflammation, a process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and elucidated signaling pathways to support further research and therapeutic development in this area.
Core Concepts: Phagocytosis, Efferocytosis, and the Role of Resolvins
Macrophages are central to both the initiation and resolution of inflammation. Their ability to clear pathogens, cellular debris, and apoptotic cells through phagocytosis and efferocytosis is paramount for restoring tissue function.
-
Phagocytosis: The engulfment of large particles (>0.5 µm), such as bacteria and yeast, is a cornerstone of the innate immune response.
-
Efferocytosis: A specialized form of phagocytosis involving the clearance of apoptotic cells. This process is crucial for preventing secondary necrosis and the release of pro-inflammatory cellular contents, thereby actively promoting the resolution of inflammation.
Specialized pro-resolving mediators, including resolvins, are a class of lipid mediators that orchestrate the resolution of inflammation.[1] They actively suppress excessive inflammatory responses and promote tissue repair.[1] D-series resolvins, in particular, have been shown to enhance macrophage phagocytic and efferocytotic capacity.[1][2]
Quantitative Effects of this compound on Macrophage Phagocytosis and Efferocytosis
While research specifically isolating the quantitative effects of the 17(R) epimer of Resolvin D4 is still emerging, studies on Resolvin D4 and other 17(R)-D-series resolvins provide valuable insights into its potency and efficacy.
| Mediator | Process | Cell Type | Target | Concentration | Key Finding |
| Resolvin D4 | Phagocytosis | Human Macrophages | E. coli | 1 nM | Statistically significant increase in phagocytosis.[3] |
| Resolvin D4 | Efferocytosis | Human Macrophages, Dermal Fibroblasts | Apoptotic Neutrophils | As low as 1 nM | Boosts the ability to phagocytize apoptotic neutrophils.[1] |
| 17(R)-Resolvin D2 | Efferocytosis | M2-like Human Macrophages | Senescent Red Blood Cells | EC50 ~2.6 x 10⁻¹⁴ M | Potent enhancement of efferocytosis.[4][5] |
| 17(R)/S-HDHA (precursor) | Phagocytosis | RAW 264.7 Murine Macrophages | Zymosan | Not specified | Significant increase in phagocytosis.[6] |
Signaling Pathways of D-Series Resolvins in Macrophages
The pro-phagocytic and pro-efferocytotic actions of D-series resolvins are mediated through specific G-protein coupled receptors (GPCRs) expressed on the surface of macrophages. The primary receptors implicated are GPR32 and ALX/FPR2.[7][8][9][10][11]
GPR32-Mediated Signaling
Resolvin D1, a closely related D-series resolvin, has been shown to signal through GPR32 to promote a pro-resolution phenotype in human macrophages.[10] It is plausible that Resolvin D4 utilizes a similar pathway. Activation of GPR32 by D-series resolvins can lead to enhanced macrophage phagocytosis.[8][11][12]
ALX/FPR2-Mediated Signaling
The ALX/FPR2 receptor is another key receptor for D-series resolvins, including Resolvin D1.[7][9] Activation of ALX/FPR2 by its ligands stimulates downstream signaling cascades that enhance phagocytosis of apoptotic cells.[9]
Downstream Signaling Events
While the precise downstream signaling cascade for this compound is yet to be fully elucidated, studies on Resolvin D4 and other D-series resolvins suggest the involvement of a Gs-coupled protein, as the effects on phagocytosis are sensitive to cholera toxin.[3] This suggests an increase in intracellular cyclic AMP (cAMP) levels upon receptor activation. Furthermore, studies on D-series resolvins indicate a role for Phospholipase D (PLD) in modulating phagocyte functions.[2]
Below are diagrams illustrating the proposed signaling pathways and a general experimental workflow.
Caption: Proposed signaling pathway for this compound in macrophages.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of the effects of this compound. Below are representative protocols for in vitro phagocytosis and efferocytosis assays.
In Vitro Macrophage Phagocytosis Assay
This protocol is adapted for assessing the effect of 17(R)-RvD4 on the phagocytosis of bacteria by human macrophages.[3]
1. Macrophage Preparation:
- Isolate human peripheral blood mononuclear cells (PBMCs) by density-gradient centrifugation.
- Differentiate monocytes into macrophages by culturing in RPMI-1640 medium supplemented with 10% fetal bovine serum and M-CSF for 7-10 days.
- Plate macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
2. Phagocytosis Assay:
- Prepare a stock solution of this compound in ethanol.
- Dilute 17(R)-RvD4 to the desired final concentrations (e.g., 1 nM) in culture medium.
- Pre-incubate macrophages with 17(R)-RvD4 or vehicle control (0.1% ethanol) for 15 minutes at 37°C.
- Add fluorescently labeled E. coli (e.g., BacLight Green-labeled) to the wells at a macrophage-to-bacteria ratio of 1:50.
- Incubate for 60 minutes at 37°C to allow for phagocytosis.
- Gently wash the cells with cold PBS to remove non-ingested bacteria.
- Add trypan blue to quench extracellular fluorescence.
- Measure the intracellular fluorescence using a fluorescent plate reader (excitation/emission wavelengths appropriate for the fluorophore).
3. Data Analysis:
- Calculate the phagocytic index as the percentage of macrophages that have ingested at least one bacterium.
- Alternatively, quantify the total fluorescence intensity per well.
- Compare the results from 17(R)-RvD4-treated wells to the vehicle control.
A[label="Isolate & Differentiate\nHuman Monocytes to Macrophages", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="Plate Macrophages\nin 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Pre-incubate with\n17(R)-RvD4 or Vehicle", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Add Fluorescently\nLabeled Bacteria", fillcolor="#34A853", fontcolor="#FFFFFF"];
E [label="Incubate for 60 min\nat 37°C", fillcolor="#34A853", fontcolor="#FFFFFF"];
F [label="Wash & Quench\nExtracellular Fluorescence", fillcolor="#EA4335", fontcolor="#FFFFFF"];
G [label="Measure Intracellular\nFluorescence", fillcolor="#EA4335", fontcolor="#FFFFFF"];
H [label="Data Analysis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
}
Caption: Experimental workflow for the in vitro macrophage phagocytosis assay.
In Vitro Macrophage Efferocytosis Assay
This protocol outlines a method to assess the effect of 17(R)-RvD4 on the clearance of apoptotic cells by macrophages.
1. Preparation of Apoptotic Cells:
- Culture a suitable cell line, such as Jurkat T cells or human neutrophils.
- Induce apoptosis by UV irradiation or treatment with staurosporine.
- Confirm apoptosis using annexin (B1180172) V/propidium iodide staining and flow cytometry.
- Label the apoptotic cells with a fluorescent dye (e.g., CFSE or pHrodo).
2. Efferocytosis Assay:
- Plate macrophages in a multi-well plate as described in the phagocytosis protocol.
- Pre-treat the macrophages with various concentrations of this compound or vehicle for 15 minutes.
- Add the fluorescently labeled apoptotic cells to the macrophage culture at a ratio of 5:1 (apoptotic cells to macrophages).
- Co-culture for 1-2 hours at 37°C.
- Gently wash the wells with cold PBS to remove non-engulfed apoptotic cells.
- Detach the macrophages using a non-enzymatic cell dissociation solution.
3. Quantification by Flow Cytometry:
- Stain the macrophages with a fluorescently labeled antibody against a macrophage-specific surface marker (e.g., CD11b) that is conjugated to a different fluorophore than the one used for the apoptotic cells.
- Analyze the cells by flow cytometry.
- The percentage of double-positive cells (macrophage marker and apoptotic cell dye) represents the efferocytic index.
4. Quantification by Microscopy:
- Alternatively, fix the cells after the washing step and stain the nuclei with DAPI.
- Visualize the cells using fluorescence microscopy.
- The efferocytosis index can be calculated as the number of ingested apoptotic cells per 100 macrophages.
Conclusion and Future Directions
This compound is a potent regulator of macrophage function, with emerging evidence highlighting its role in enhancing phagocytosis and efferocytosis. The data and protocols presented in this guide provide a framework for researchers to further investigate the therapeutic potential of this specialized pro-resolving mediator.
Future research should focus on:
-
Elucidating the complete downstream signaling cascade of this compound in macrophages.
-
Conducting more extensive dose-response studies to precisely quantify the effects of 17(R)-RvD4 on both phagocytosis and efferocytosis.
-
Investigating the in vivo efficacy of this compound in animal models of inflammatory diseases.
A deeper understanding of the mechanisms of action of this compound will be instrumental in the development of novel pro-resolving therapies for a wide range of inflammatory conditions.
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MicroRNA-181b Regulates ALX/FPR2 Receptor Expression and Proresolution Signaling in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvin D1 Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
The Role of 17(R)-Resolvin D4 in Host Defense Against Infection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation, a process critical for maintaining tissue homeostasis and preventing chronic disease. Among these, 17(R)-Resolvin D4 (17(R)-RvD4), an aspirin-triggered epimer of RvD4, has emerged as a potent regulator of host defense against infection. This technical guide provides a comprehensive overview of the current understanding of 17(R)-RvD4's multifaceted role in combating pathogens. It details the molecular mechanisms, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are interested in the therapeutic potential of pro-resolving lipid mediators.
Introduction: The Resolution of Inflammation in Host Defense
The acute inflammatory response is a fundamental host defense mechanism designed to eliminate invading pathogens and repair damaged tissue.[1][2] This process is characterized by the rapid recruitment of leukocytes, particularly neutrophils, to the site of infection or injury.[3] While essential for microbial clearance, a prolonged or dysregulated inflammatory response can lead to significant tissue damage and contribute to the pathogenesis of various inflammatory diseases.[4][5]
The resolution of inflammation is now understood to be an active, highly regulated process, rather than a passive decay of pro-inflammatory signals.[4] This process is orchestrated by a superfamily of endogenous lipid mediators known as specialized pro-resolving mediators (SPMs), which include resolvins, lipoxins, protectins, and maresins.[1][3] SPMs play a pivotal role in limiting excessive inflammation and promoting the return to tissue homeostasis by stimulating a range of cellular events, including the cessation of neutrophil infiltration, enhancement of microbial phagocytosis, and promotion of macrophage-mediated clearance of apoptotic cells and debris (efferocytosis).[1][3][5]
Resolvin D4 (RvD4), a member of the D-series resolvins derived from docosahexaenoic acid (DHA), has been identified as a key player in host defense.[1][6] Its aspirin-triggered epimer, this compound, often exhibits similar or even more potent and prolonged bioactivity due to its increased resistance to metabolic inactivation.[7][8] This guide focuses on the specific actions of 17(R)-RvD4 in modulating the host's response to infection.
Biosynthesis of this compound
The biosynthesis of 17(R)-RvD4 is a transcellular process that is notably triggered by aspirin. In the presence of aspirin, which acetylates cyclooxygenase-2 (COX-2), the metabolism of docosahexaenoic acid (DHA) is redirected.[2][8]
The key steps are as follows:
-
Aspirin-acetylated COX-2 in endothelial cells converts DHA to 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA).[8]
-
This intermediate is then reduced to 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA) .[8]
-
17(R)-HDHA can be released and taken up by adjacent leukocytes, such as neutrophils.
-
Within the neutrophil, the 5-lipoxygenase (5-LOX) enzyme acts on 17(R)-HDHA to produce an epoxide intermediate.[7]
-
Subsequent enzymatic hydrolysis leads to the formation of This compound .[8]
Caption: Biosynthesis pathway of this compound.
Mechanisms of Action in Host Defense
17(R)-RvD4 exerts its pro-resolving and host-protective effects through a variety of mechanisms, primarily by modulating the functions of phagocytic cells such as neutrophils and macrophages.
Enhancement of Phagocytosis and Bacterial Clearance
A hallmark of 17(R)-RvD4's action is its ability to significantly enhance the phagocytic capacity of immune cells.[1][3] This leads to more efficient engulfment and elimination of invading bacteria.
-
Increased Bacterial Uptake: 17(R)-RvD4 has been shown to increase the phagocytosis of bacteria, such as Escherichia coli and Staphylococcus aureus, by both neutrophils and macrophages.[1][4][6]
-
Stimulation of Efferocytosis: Beyond bacterial clearance, 17(R)-RvD4 also promotes the clearance of apoptotic neutrophils by macrophages, a process known as efferocytosis.[3][4][6] This is a critical step in the resolution of inflammation, as it prevents the secondary necrosis of apoptotic cells and the release of their pro-inflammatory contents.
Regulation of Neutrophil Trafficking and Function
While neutrophils are essential for the initial control of an infection, their excessive accumulation can cause significant tissue damage.[3] 17(R)-RvD4 plays a crucial role in regulating neutrophil activity at the site of inflammation.
-
Limiting Neutrophil Infiltration: 17(R)-RvD4 has been observed to reduce the infiltration of neutrophils into inflamed tissues in various preclinical models of infection.[3][4][6]
-
Disengagement of Emergency Granulopoiesis: During severe infections, the bone marrow ramps up the production of neutrophils in a process called emergency granulopoiesis. 17(R)-RvD4 has been shown to signal to the bone marrow to disengage this emergency state, preventing excessive neutrophil deployment and facilitating a return to homeostasis.[4]
-
Acceleration of Neutrophil Apoptosis: 17(R)-RvD4 can accelerate the natural process of apoptosis in neutrophils, which is a key step in their clearance from the site of inflammation.[3][4]
Modulation of Cytokine and Chemokine Production
17(R)-RvD4 can also modulate the production of inflammatory mediators, contributing to a more balanced and controlled immune response.
-
Reduction of Pro-inflammatory Mediators: In some contexts, 17(R)-RvD4 has been shown to reduce the levels of pro-inflammatory eicosanoids such as leukotriene B4 (LTB4), prostaglandins (B1171923) (PGE2, PGF2α), and thromboxane (B8750289) B2 (TxB2).[1][7]
-
Regulation of Cytokine Profile: While not directly suppressing all inflammatory cytokines, 17(R)-RvD4 helps to re-program the local environment towards a pro-resolving state.
Signaling Pathways
The precise receptor through which 17(R)-RvD4 mediates its effects is still under active investigation. However, evidence suggests that it acts through G protein-coupled receptors (GPCRs). While other D-series resolvins like RvD1 are known to signal through receptors such as ALX/FPR2 and GPR32, the specific receptor for RvD4 has not been definitively identified.[5][7][9] Studies have indicated that RvD4-stimulated phagocytosis in human macrophages is sensitive to cholera toxin, suggesting the involvement of a Gs-coupled GPCR.[3][7]
Upon receptor binding, 17(R)-RvD4 is thought to activate downstream signaling cascades that ultimately lead to its diverse cellular effects. In human bone marrow-aspirate-derived granulocytes, RvD4 has been shown to stimulate the phosphorylation of ERK1/2 and STAT3.[4]
Caption: Putative signaling pathway for this compound in phagocytes.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the effects of 17(R)-RvD4.
Table 1: Effects of 17(R)-RvD4 on Phagocytosis and Bacterial Clearance
| Model System | Pathogen/Target | 17(R)-RvD4 Concentration/Dose | Outcome | Percentage Change | Reference |
| Human Whole Blood | E. coli | 1-100 nM | Increased neutrophil phagocytosis | >50% increase | [1][4] |
| Human Whole Blood | E. coli | 1-100 nM | Increased monocyte (CD14+) phagocytosis | >50% increase | [1] |
| Murine Peritonitis | E. coli | In vivo administration | Enhanced neutrophil containment of E. coli | ~58% increase | [4] |
| Murine Peritonitis | E. coli | In vivo administration | Enhanced monocyte containment of E. coli | ~48% increase | [4] |
| Murine Peritonitis | E. coli | In vivo administration | Enhanced macrophage containment of E. coli | ~35% increase | [4] |
| Human Dermal Fibroblasts | Apoptotic PMNs | 0.1 nM | Enhanced uptake of apoptotic PMNs | 51% increase | [6] |
Table 2: Effects of 17(R)-RvD4 on Leukocyte Trafficking and Inflammation
| Model System | Inflammatory Stimulus | 17(R)-RvD4 Dose | Outcome | Percentage Change | Reference |
| Murine Peritonitis | E. coli | In vivo administration | Reduced neutrophil accumulation | Not specified | [3] |
| Murine Dorsal Pouch | S. aureus | ng/mouse | Reduced neutrophil infiltration | ~40% reduction | [6] |
| Murine Hind Limb Ischemia-Reperfusion | Ischemia-Reperfusion | 500 ng/mouse, i.v. | Reduced lung PMN infiltration (MPO levels) | ~50% reduction | [1] |
| Murine Zymosan-induced Peritonitis | Zymosan A | 10 ng, i.p. | Reduced neutrophil infiltration | Not specified | [10] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the function of 17(R)-RvD4.
In Vitro Phagocytosis Assay (Human Whole Blood)
Objective: To measure the effect of 17(R)-RvD4 on the phagocytic capacity of human neutrophils and monocytes.
Materials:
-
Freshly drawn human whole blood from healthy volunteers.
-
This compound.
-
Fluorescently labeled E. coli (e.g., opsonized with FITC).
-
Flow cytometer.
-
Antibodies for cell surface markers (e.g., anti-CD16 for neutrophils, anti-CD14 for monocytes).
Procedure:
-
Aliquots of whole blood are pre-incubated with 17(R)-RvD4 (at concentrations ranging from 1-100 nM) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Fluorescently labeled E. coli are added to the blood samples and incubated for a further period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.
-
The reaction is stopped by placing the samples on ice or by adding a quenching solution.
-
Red blood cells are lysed.
-
The remaining leukocytes are washed and stained with fluorescently labeled antibodies against CD16 and CD14.
-
Samples are analyzed by flow cytometry. The percentage of neutrophils (CD16+) and monocytes (CD14+) that have engulfed fluorescent bacteria, as well as the mean fluorescence intensity (indicating the number of bacteria per cell), are quantified.[1][11]
Caption: Workflow for in vitro phagocytosis assay.
Murine Model of Bacterial Peritonitis
Objective: To assess the in vivo effects of 17(R)-RvD4 on bacterial clearance and leukocyte infiltration during a bacterial infection.
Materials:
-
Mice (e.g., FVB or C57BL/6 strain).
-
Live bacteria (e.g., E. coli or S. aureus).
-
This compound.
-
Phosphate-buffered saline (PBS) for peritoneal lavage.
-
Flow cytometer and antibodies for murine immune cell markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
Procedure:
-
Mice are administered an intraperitoneal (i.p.) injection of a known quantity of bacteria to induce peritonitis.
-
Concurrently or at a specified time point, mice receive an i.p. or intravenous (i.v.) injection of 17(R)-RvD4 (e.g., 10-100 ng/mouse) or a vehicle control.[10]
-
At various time points post-infection (e.g., 4, 12, 24 hours), mice are euthanized.
-
The peritoneal cavity is washed with a known volume of cold PBS to collect the peritoneal exudate.
-
For leukocyte analysis: An aliquot of the exudate is used for total cell counts. Cells are then stained with fluorescently labeled antibodies to identify and quantify different immune cell populations (neutrophils, macrophages, monocytes) by flow cytometry.
-
For bacterial clearance: Another aliquot of the exudate is serially diluted and plated on agar (B569324) plates. The plates are incubated overnight, and the number of colony-forming units (CFUs) is counted to determine the bacterial load in the peritoneum.[12][13]
Therapeutic Potential and Future Directions
The potent pro-resolving and host-protective actions of 17(R)-RvD4 make it an attractive candidate for the development of novel therapeutics for infectious and inflammatory diseases. By enhancing the host's own mechanisms for clearing pathogens and resolving inflammation, 17(R)-RvD4-based therapies could offer a significant advantage over traditional anti-inflammatory drugs, which often compromise host defense and can be immunosuppressive.[14]
Key areas for future research include:
-
Receptor Identification: The definitive identification and characterization of the G protein-coupled receptor(s) for 17(R)-RvD4 will be a major step forward in understanding its mechanism of action and in designing targeted therapeutics.
-
Pharmacokinetics and Stability: Further studies are needed to understand the in vivo stability, pharmacokinetics, and optimal dosing regimens for 17(R)-RvD4.
-
Clinical Trials: Ultimately, the therapeutic potential of 17(R)-RvD4 will need to be evaluated in well-designed clinical trials for various infectious and inflammatory conditions.
-
Combination Therapies: Investigating the synergistic effects of 17(R)-RvD4 with existing antimicrobial agents could lead to more effective treatment strategies that both kill pathogens and promote the resolution of inflammation.
Conclusion
This compound is a powerful endogenous mediator that plays a critical role in orchestrating the resolution of inflammation and bolstering host defense against infection. Its ability to enhance phagocytosis, control neutrophil trafficking, and modulate the inflammatory environment without being immunosuppressive highlights its significant therapeutic potential. The continued elucidation of its molecular pathways and validation in preclinical and clinical settings will be crucial in harnessing the power of this pro-resolving mediator for the treatment of human diseases.
References
- 1. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Infectious neutrophil deployment is regulated by resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Mediators in Neutrophil biology: Inflammation, Resolution and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D4 stereoassignment and its novel actions in host protection and bacterial clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo measurement of phagocytosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and characterization of a fecal-induced peritonitis model of murine sepsis: results from a multi-laboratory study and iterative modification of experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A low-morbidity murine model of peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous production of 17(R)-Resolvin D4 in human tissues
An In-depth Technical Guide to the Endogenous Production of 17(R)-Resolvin D4 in Human Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Specialized pro-resolving mediators (SPMs) are a superfamily of lipid mediators endogenously derived from polyunsaturated fatty acids that orchestrate the resolution of inflammation. Within this class, the D-series resolvins, originating from docosahexaenoic acid (DHA), are of significant interest. This technical guide focuses on the endogenous production of this compound (17(R)-RvD4), an aspirin-triggered epimer of Resolvin D4. It details the specific biosynthetic pathways, identifies key human tissues and cells involved in its production, presents available quantitative data, and outlines the rigorous experimental protocols required for its detection and analysis. This document serves as a comprehensive resource for professionals engaged in inflammation research and the development of novel pro-resolving therapeutics.
Introduction to this compound
The resolution of acute inflammation is an active, highly regulated process, not merely a passive decay of pro-inflammatory signals. A key discovery in this field was the identification of SPMs, which include lipoxins, resolvins, protectins, and maresins. Resolvins are categorized into the E-series (derived from eicosapentaenoic acid, EPA) and the D-series (derived from docosahexaenoic acid, DHA).
Resolvin D4 (RvD4) and its 17(R)-epimer, also known as Aspirin-Triggered Resolvin D4 (AT-RvD4), are potent members of the D-series family.[1] They possess significant anti-inflammatory and pro-resolving activities, such as inhibiting neutrophil infiltration and enhancing the clearance of apoptotic cells by macrophages.[1][2] The defining characteristic of the 17(R)-series is its unique biosynthetic route, which is initiated by aspirin's action on the cyclooxygenase-2 (COX-2) enzyme.[3] This distinct pathway underscores the unique mechanism by which low-dose aspirin (B1665792) exerts some of its beneficial effects beyond platelet inhibition.
Biosynthesis of this compound
The formation of 17(R)-RvD4 is a multi-step enzymatic process that often involves interactions between different cell types (transcellular biosynthesis). The pathway is initiated by the unique action of aspirin on COX-2 or by cytochrome P450 (CYP) enzymes.
Key Steps:
-
Aspirin-Acetylated COX-2 Action: Aspirin irreversibly acetylates a serine residue in the active site of COX-2. This modification switches the enzyme's catalytic activity from producing prostaglandins (B1171923) to generating 17R-hydroperoxy-docosahexaenoic acid (17R-HpDHA) from the substrate DHA.[3][4] This initial oxygenation at the C-17 position with R stereochemistry is the pivotal step. Human endothelial cells, particularly under hypoxic conditions, and microglial cells are known sources of this reaction.[3] Cytochrome P450 monooxygenases can also contribute to this initial step.[1]
-
Reduction to 17R-HDHA: The hydroperoxy intermediate, 17R-HpDHA, is rapidly reduced by peroxidases to its more stable alcohol form, 17R-hydroxydocosahexaenoic acid (17R-HDHA).[1]
-
5-Lipoxygenase (5-LOX) Action: 17R-HDHA is then released and can be taken up by cells expressing 5-lipoxygenase (5-LOX), typically leukocytes such as neutrophils.[3] 5-LOX introduces a second oxygen molecule, leading to the formation of a transient 4S,5S-epoxide intermediate.[5]
-
Enzymatic Hydrolysis: The epoxide intermediate is subsequently hydrolyzed by cellular hydrolases to form the final trihydroxy product, this compound (4S,5R,17R-trihydroxy-docosa-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid).[5]
Caption: Aspirin-triggered transcellular biosynthesis pathway of this compound.
Endogenous Production in Human Tissues and Cells
The production of 17(R)-RvD4 is tightly localized to sites of inflammation where the necessary precursor (DHA) and cellular machinery are present, particularly following aspirin administration.
-
Vascular Endothelium: Human umbilical vein endothelial cells (HUVECs) and human microvascular endothelial cells are primary sites for the initial conversion of DHA to 17R-HDHA by aspirin-acetylated COX-2.[3][6] This process is enhanced under hypoxic conditions, which can occur at inflammatory sites.[3]
-
Leukocytes: Human neutrophils (polymorphonuclear leukocytes, PMNs) are crucial for the subsequent conversion of endothelial-derived 17R-HDHA into the final 17(R)-resolvin products, including 17(R)-RvD4.[3][5] This highlights the importance of cell-cell interactions in generating these potent mediators.
-
Neural Cells: Human microglial cells, the resident immune cells of the central nervous system, can also generate 17R-HDHA when stimulated with aspirin and TNF-α.[3] This suggests a role for these mediators in resolving neuroinflammation.
-
Blood and Inflammatory Exudates: The 17R-containing series of resolvins are generated in human whole blood and have been identified in resolving inflammatory exudates from animal models, especially after treatment with aspirin and DHA.[7][8] This confirms their in vivo production during the resolution phase of inflammation.
Quantitative Data on D-Series Resolvins in Human Tissues
Quantifying SPMs in human biological samples is challenging due to their very low concentrations (picogram to nanogram range) and transient nature. Data specifically for 17(R)-RvD4 is limited, but studies on the broader class of D-series resolvins provide valuable context.
| Mediator | Human Tissue/Fluid | Concentration Range | Condition | Citation |
| RvD4 | Human Bone Marrow | ~1 pg/mL | Basal | [9] |
| RvD1 | Human Plasma (EDTA) | Mean: 365 (SD 65) pg/mL (for precursor 17R/S-HDHA) | After n-3 supplementation | [10] |
| RvD1 | Human Serum | Median: 0.54 ng/mL | Aneurysmal subarachnoid hemorrhage | [11] |
| RvD1, 17R-RvD1, RvD2 | Human Cord Blood | Detected (qualitative) | At birth | [12] |
| General SPMs | Human Plasma/Serum | Generally <0.1 nM (<~35 pg/mL) | Healthy individuals | [13] |
Note: The table includes data for related D-series resolvins to provide context due to the scarcity of specific quantitative data for 17(R)-RvD4 in human tissues. Concentrations can vary significantly based on the analytical method, individual health status, and dietary intake of n-3 fatty acids.
Experimental Protocols: Lipid Mediator Metabololipidomics
The gold-standard methodology for identifying and quantifying 17(R)-RvD4 and other SPMs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Collection and Preparation
-
Collection: Collect human samples (e.g., whole blood into EDTA tubes, serum, cell culture supernatants, tissue biopsies).
-
Enzyme Inactivation: Immediately quench enzymatic activity by adding 2-3 volumes of ice-cold methanol (B129727) containing deuterated internal standards (e.g., PGE₂-d₄, LTB₄-d₄, RvD2-d₅). The internal standards are crucial for accurately correcting for sample loss during extraction and for quantification.[9][14]
-
Storage: Store samples at -80°C until extraction to prevent degradation.
Solid-Phase Extraction (SPE)
-
Acidification: Acidify the methanolic sample to ~pH 3.5 with dilute acid.
-
Loading: Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Washing: Wash the cartridge with an aqueous, low-organic-content solvent (e.g., 15% methanol) to remove polar interferences.
-
Elution: Elute the lipid mediators with a high-organic-content solvent, typically methyl formate (B1220265) or ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., methanol/water 50:50) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: Employ a gradient elution using a binary solvent system, such as Mobile Phase A (Water/Acetonitrile/Acetic Acid) and Mobile Phase B (Acetonitrile/Isopropanol). The gradient is programmed to separate the various lipid mediator isomers.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
Detection: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: For each analyte, a specific precursor ion (m/z) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (m/z) is monitored in the third quadrupole. This provides high specificity and sensitivity. The transition for RvD4 is typically m/z 375 > [specific fragment].[8]
-
Identification: Confirmation is based on matching the retention time on the LC column and the specific MRM transition to those of an authentic synthetic 17(R)-RvD4 standard.
-
Quantification: Generate a calibration curve using the synthetic standard and the deuterated internal standard to calculate the absolute concentration in the original sample.[9]
-
Caption: Standardized workflow for lipid mediator metabololipidomics.
Inactivation and Further Metabolism
The bioactivity of resolvins is tightly controlled by metabolic inactivation. The 17(R)-epimers are often more resistant to rapid enzymatic breakdown compared to their 17(S) counterparts, potentially prolonging their pro-resolving actions in vivo. The primary inactivation pathway involves eicosanoid oxidoreductases (EOR), which convert the C-17 hydroxyl group to a ketone, forming the less active 17-oxo-RvD4.[9][15]
Caption: Simplified overview of 17(R)-RvD4 signaling and metabolic inactivation.
Conclusion
The endogenous production of this compound in human tissues represents a sophisticated, aspirin-inducible pathway that actively promotes the resolution of inflammation. Its biosynthesis relies on a transcellular network involving COX-2 expressing cells, like endothelial cells, and 5-LOX expressing leukocytes. While present at very low concentrations, its potent bioactivity makes it a critical mediator in returning tissues to homeostasis. The detailed experimental protocols outlined herein, centered on LC-MS/MS-based metabololipidomics, are essential for accurately studying this and other SPMs. A deeper understanding of the 17(R)-RvD4 pathway offers significant opportunities for developing novel therapeutic strategies that harness the body's own pro-resolving mechanisms.
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resolvins: A Family of Bioactive Products of Omega-3 Fatty Acid Transformation Circuits Initiated by Aspirin Treatment that Counter Proinflammation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel lipid mediators promote resolution of acute inflammation: impact of aspirin and statins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endogenous lipid mediators in the resolution of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Structure Determination of Novel Anti-inflammatory Mediator Resolvin E3, 17,18-Dihydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of 17(R)-Resolvin D4 in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, such as docosahexaenoic acid (DHA). These molecules play a critical role in the resolution of inflammation, a process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. 17(R)-Resolvin D4 (17(R)-RvD4) is an epimer of Resolvin D4, biosynthesized via the aspirin-triggered cyclooxygenase-2 (COX-2) pathway.[1] It demonstrates potent anti-inflammatory and pro-resolving activities, including the enhancement of macrophage and neutrophil phagocytosis and the regulation of neutrophil deployment.[1][2] Given its therapeutic potential, a robust and sensitive analytical method for the accurate quantification of 17(R)-RvD4 in biological matrices like plasma is crucial for preclinical and clinical research.
This application note provides a detailed protocol for the quantification of 17(R)-RvD4 in human plasma using a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with typical method validation parameters.
Signaling Pathway of this compound
The pro-resolving actions of this compound are initiated by its interaction with a G-protein coupled receptor (GPCR) on the surface of immune cells. While the specific receptor for RvD4 has not yet been definitively identified, it is suggested to be a Gs-linked GPCR.[3] Upon binding, a signaling cascade is initiated, leading to the modulation of various cellular functions that collectively contribute to the resolution of inflammation. This includes the enhanced phagocytosis of apoptotic cells and microbial debris, and the suppression of pro-inflammatory cytokine production.[2][3]
Experimental Workflow
The overall workflow for the quantification of this compound in plasma involves several key steps, from sample collection to data analysis. Proper handling and storage of samples are critical due to the instability of lipid mediators. The use of an internal standard is essential for accurate quantification.
Materials and Methods
Materials and Reagents
-
This compound analytical standard
-
Deuterated internal standard (e.g., d5-Resolvin D2)
-
LC-MS grade methanol (B129727), acetonitrile, water, and acetic acid
-
Human plasma (collected in EDTA tubes)
-
Solid-phase extraction (SPE) C18 cartridges
Instrumentation
-
A sensitive Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer.
Detailed Experimental Protocols
Standard Solution and Internal Standard Preparation
-
Prepare a stock solution of 17(R)-RvD4 in ethanol (B145695) at a concentration of 1 µg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol/water (50:50, v/v) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 pg/µL).
-
Prepare a stock solution of the internal standard (e.g., d5-RvD2) in ethanol at 1 µg/mL and a working solution at an appropriate concentration (e.g., 1 ng/mL) in methanol.
Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 2 mL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 60 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 15% aqueous methanol.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.01% Acetic Acid |
| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) with 0.01% Acetic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 30% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
The molecular weight of this compound is 376.5 g/mol , resulting in a deprotonated molecule [M-H]⁻ at an m/z of approximately 375.5.[4]
MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 375.5 | 357.5, 339.5, 331.5[3] |
| d5-Resolvin D2 (IS) | 380.5 | To be optimized |
Note: The specific product ions for the internal standard should be determined by infusion and optimization on the mass spectrometer.
Method Validation and Performance
A summary of typical method validation parameters for the quantification of specialized pro-resolving mediators in plasma is provided below. These values should be established during in-house validation.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quant. | 0.1 - 10 pg on-column |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 70% |
| Matrix Effect | Monitored and compensated for by the internal standard |
Endogenous levels of Resolvin D4 in human plasma have been reported to be around 1 pg/mL.[2]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma by LC-MS/MS. The described method, incorporating solid-phase extraction for sample cleanup and a sensitive mass spectrometric detection, is suitable for supporting research and development activities where the accurate measurement of this potent pro-resolving mediator is required. Adherence to the described protocol and proper method validation will ensure the generation of high-quality, reliable data for advancing our understanding of the role of this compound in health and disease.
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Solid-Phase Extraction of 17(R)-Resolvin D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D4 (RvD4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] SPMs like RvD4 are critical in the active resolution of inflammation, a process essential for tissue homeostasis and the prevention of chronic inflammatory diseases.[1][3] Specifically, 17(R)-Resolvin D4 is an epimer of Resolvin D4, and its accurate quantification in biological matrices is paramount for understanding its physiological roles and therapeutic potential. Given their low endogenous concentrations and susceptibility to degradation, robust and reliable extraction methods are crucial.[4] Solid-phase extraction (SPE) is a widely adopted and preferred method for the selective extraction and purification of resolvins and other lipid mediators from complex biological samples such as plasma, tissues, and cell culture media prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5]
These application notes provide a detailed protocol for the solid-phase extraction of this compound from biological samples, ensuring high recovery and sample purity for subsequent quantitative analysis.
Data Presentation: Quantitative Performance of SPE Methods
The following table summarizes the quantitative performance of solid-phase extraction methods for the analysis of resolvins and other specialized pro-resolving mediators from various biological matrices.
| Analyte/Internal Standard | Matrix | Recovery (%) | Lower Limit of Quantification (LLOQ) | Reference |
| Deuterated SPMs | Various Tissues | >85-95% | Not Specified | [3][4] |
| Deuterated Lipid Mediators | Human Plasma/Serum | ~78% to 87 ± 3% | 0.02–0.2 nM (on-column) | [4][6] |
| Various Resolvins | Plasma, Cells, Exudates | Not Specified | 1–38 pg/mL | [5] |
Experimental Protocols
Sample Handling and Preparation
Proper sample handling is critical to prevent the degradation and artificial formation of resolvins.[4]
-
Collection: Collect biological samples (e.g., plasma, tissue) and immediately place them on ice.
-
Storage: For long-term storage, snap-freeze tissue samples in liquid nitrogen and store all samples at -80°C to minimize degradation and autoxidation.[3]
-
Internal Standards: Prior to extraction, add a solution containing deuterated internal standards (e.g., d5-RvD2, d4-LTB4) to the sample to allow for the calculation of recovery and accurate quantification.[1]
Tissue Homogenization (for tissue samples)
This step is designed to disrupt the tissue structure and release the lipid mediators.
-
Materials:
-
Pre-chilled mortar and pestle or mechanical homogenizer.
-
Liquid nitrogen.
-
Ice-cold methanol.
-
-
Protocol:
-
Weigh the frozen tissue sample.
-
In a pre-chilled mortar on dry ice, add the frozen tissue and a small amount of liquid nitrogen to maintain its brittle state.[4]
-
Grind the tissue to a fine powder using a pre-chilled pestle.[4]
-
Transfer the powdered tissue to a tube containing two volumes of ice-cold methanol.[1]
-
Protein Precipitation
This step removes proteins that can interfere with the extraction process.
-
Protocol:
-
For liquid samples (e.g., plasma, cell culture supernatant), add two volumes of ice-cold methanol.[1]
-
Incubate the samples at -20°C for 45 minutes to allow for complete protein precipitation.[1][3]
-
Centrifuge the samples at approximately 1,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[3][4]
-
Carefully collect the supernatant for solid-phase extraction.[4]
-
Solid-Phase Extraction (SPE)
This protocol is optimized for C18 SPE cartridges.
-
Materials:
-
C18 SPE cartridges (e.g., 100 mg).[4]
-
Methanol.
-
Deionized water.
-
Methyl formate.
-
Dilute acid (for pH adjustment).
-
-
Protocol:
-
Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Elution:
-
Elute the resolvins and other SPMs with 5-10 mL of methyl formate.[3]
-
-
Solvent Evaporation and Reconstitution:
-
Mandatory Visualizations
Signaling and Biosynthetic Pathway of Resolvin D4
Caption: Biosynthetic pathway of Resolvin D4 from DHA.
Experimental Workflow for Solid-Phase Extraction of RvD4
Caption: Workflow for RvD4 solid-phase extraction.
References
- 1. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of 17(R)-Resolvin D4 in a Murine Peritonitis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of 17(R)-Resolvin D4 (RvD4), a specialized pro-resolving mediator, in a murine model of peritonitis. The protocols and data presented are intended to guide researchers in studying the therapeutic potential of RvD4 in resolving acute inflammation.
Introduction
Resolvin D4 (RvD4) is an endogenous lipid mediator synthesized from docosahexaenoic acid (DHA) that actively promotes the resolution of inflammation.[1] The 17(R) stereoisomer of RvD4, often referred to as aspirin-triggered RvD4, is of particular interest due to its potent pro-resolving activities and potential for greater metabolic stability compared to its 17(S) counterpart.[2][3] Murine peritonitis is a widely used and well-characterized model to study the cellular and molecular events of acute inflammation and its resolution. This model is instrumental in evaluating the efficacy of pro-resolving mediators like 17(R)-RvD4.
Data Presentation
The following tables summarize the quantitative effects of this compound administration in a murine peritonitis model based on published studies.
Table 1: Effect of this compound on Leukocyte Infiltration in E. coli-Induced Peritonitis
| Treatment Group | Dosage (per mouse) | Administration Route | Time Point of Analysis (post-infection) | Parameter Measured | Result |
| Vehicle Control | 0.01% Ethanol (B145695) | Intravenous (IV) | 12 hours | Neutrophil (PMN) Count in Peritoneal Exudate | Baseline |
| This compound | 100 ng | Intravenous (IV) | 12 hours | Neutrophil (PMN) Count in Peritoneal Exudate | 61.8% ± 3.6% reduction vs. Vehicle[4] |
| This compound | 1 ng, 10 ng | Intravenous (IV) | 12 hours | Neutrophil (PMN) Count in Peritoneal Exudate | Dose-dependent reduction |
Table 2: Cellular Pro-Resolving Actions of this compound in Murine Peritonitis
| Treatment Group | Dosage (per mouse) | Time Point of Analysis (post-infection) | Parameter Measured | Result |
| Vehicle Control | 0.01% Ethanol | 12 hours | Neutrophil Apoptosis (Annexin V+) | Baseline |
| This compound | 100 ng | 12 hours | Neutrophil Apoptosis (Annexin V+) | ~40% increase vs. Vehicle[4] |
| Vehicle Control | 0.01% Ethanol | 12 hours | Macrophage Efferocytosis of Apoptotic Neutrophils | Baseline |
| This compound | 100 ng | 12 hours | Macrophage Efferocytosis of Apoptotic Neutrophils | Significant increase vs. Vehicle[4] |
Experimental Protocols
Murine Peritonitis Model (E. coli-Induced)
This protocol describes the induction of peritonitis in mice using E. coli to study the effects of this compound.
Materials:
-
Male FVB mice (8-10 weeks old)
-
Escherichia coli (e.g., serotype O6:K2:H1)
-
Luria-Bertani (LB) broth
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle (0.01% ethanol in sterile saline)
-
Syringes and needles for injection (intraperitoneal and intravenous)
-
Materials for euthanasia and sample collection (e.g., CO2 chamber, surgical tools)
Procedure:
-
Preparation of E. coli: Culture E. coli in LB broth to the mid-logarithmic phase. Wash the bacteria with sterile PBS and resuspend to the desired concentration (e.g., 10^5 Colony Forming Units (CFU) in 200 µL of PBS).
-
Induction of Peritonitis: Inject mice intraperitoneally (IP) with 200 µL of the E. coli suspension. This dose typically induces a self-resolving inflammation.[4]
-
Preparation of this compound: Prepare a stock solution of 17(R)-RvD4 in ethanol. Immediately before use, dilute the stock solution in sterile saline to the desired final concentration (e.g., 1, 10, or 100 ng per 100 µL). The final ethanol concentration should not exceed 0.01%.[4]
-
Administration of this compound: At a specific time point post-infection, typically at the peak of inflammation (e.g., 12 hours), administer 100 µL of the 17(R)-RvD4 solution or vehicle via intravenous (IV) injection into the tail vein.[4]
-
Sample Collection: At designated time intervals after treatment (e.g., 12, 24, 72 hours post-infection), euthanize the mice.[4]
-
Peritoneal Lavage: Inject 5 mL of cold PBS into the peritoneal cavity. Gently massage the abdomen and then aspirate the peritoneal fluid (exudate).
-
Cell Analysis: Determine the total leukocyte count in the peritoneal exudate using a hemocytometer. Perform differential cell counts using flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) to quantify the number of neutrophils and macrophages.
-
Measurement of Apoptosis and Efferocytosis: Use flow cytometry to measure neutrophil apoptosis (e.g., Annexin V and Propidium Iodide staining) and macrophage efferocytosis (e.g., staining for macrophage markers like F4/80 and neutrophil markers like Ly6G to identify macrophages that have engulfed neutrophils).[4]
Visualizations
Biosynthesis of this compound
Caption: Biosynthesis pathway of this compound from DHA.
Experimental Workflow for Murine Peritonitis Model
Caption: Experimental workflow for the in vivo murine peritonitis model.
Proposed Signaling Pathway of Resolvin D4
Caption: Proposed signaling pathway for Resolvin D4 in immune cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 17(R)-Resolvin D4 in a Mouse Model of Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 17(R)-Resolvin D4 (RvD4), a specialized pro-resolving mediator, in a murine model of ischemia-reperfusion (I/R) injury. The following sections detail the protective effects of RvD4, experimental protocols for its application, and visualizations of the experimental workflow and its biosynthetic pathway.
Data Presentation
The following tables summarize the quantitative data regarding the endogenous levels of Resolvin D4 in response to ischemia and the protective effects of exogenous RvD4 administration in a mouse model of hind limb ischemia-reperfusion injury with subsequent lung injury.
Table 1: Endogenous Production of Resolvin D4 in Mouse Bone Marrow Following Hind Limb Ischemia
| Time Point | RvD4 Concentration (pg/femur and tibia) | Fold Increase vs. Sham |
| Sham | 12.4 ± 3.5 | - |
| Day 1 post-HLI | 455 ± 170 | >37-fold |
| Day 5 post-HLI | 9.7 ± 1.8 | ~0.8-fold |
Data presented as mean ± SEM. HLI: Hind Limb Ischemia.[1][2]
Table 2: Effect of this compound on Neutrophil Infiltration in a Mouse Model of Second Organ (Lung) Ischemia-Reperfusion Injury
| Treatment Group | Myeloperoxidase (MPO) Levels | Percent Reduction vs. Vehicle |
| Ischemia-Reperfusion + Vehicle | - | - |
| Ischemia-Reperfusion + RvD4 (500 ng/mouse, i.v.) | Reduced by ~50% | ~50% |
MPO levels are an indicator of polymorphonuclear (PMN) neutrophil infiltration.[1]
Experimental Protocols
Mouse Model of Hind Limb Ischemia-Reperfusion Injury
This protocol describes the induction of ischemia-reperfusion injury in a mouse model, leading to a second organ injury in the lungs.[1]
Materials:
-
6-8 week old male C57BL/6j mice
-
Anesthesia: 2% isoflurane (B1672236) with 2 L/min O2
-
Temperature-controlled water blanket
-
Tourniquets
-
Depilatory cream
-
Betadine and 70% ethanol
-
Surgical instruments
Procedure:
-
Anesthetize the mice with 2% isoflurane and maintain them on a temperature-controlled water blanket at 37°C.
-
Remove hair from the hind limbs using a depilatory cream.
-
Sterilize the surgical area with successive washes of betadine and 70% ethanol.
-
Induce bilateral hind limb ischemia by placing tourniquets on each limb for 1 hour.
-
After 1 hour of ischemia, remove the tourniquets to allow for reperfusion. Reperfusion is carried out for 2 hours.
-
Administer this compound or vehicle control as described in the protocol below.
-
At the end of the 2-hour reperfusion period, euthanize the mice for tissue collection and analysis.
Administration of this compound
This protocol outlines the intravenous administration of RvD4 in the context of the hind limb ischemia-reperfusion model.[1]
Materials:
-
This compound
-
Vehicle control (saline containing 0.1% ethanol)
-
Syringes for intravenous injection
Procedure:
-
Prepare a solution of this compound at a concentration suitable for delivering 500 ng per mouse.
-
Fifty minutes after the initiation of ischemia (10 minutes before the removal of the tourniquets for reperfusion), administer 500 ng of RvD4 intravenously (i.v.) to the treatment group.
-
Administer an equivalent volume of the vehicle control to the control group at the same time point.
Assessment of Lung Injury via Myeloperoxidase (MPO) Assay
This protocol is for quantifying neutrophil infiltration in the lung tissue as a marker of inflammation and injury.[1]
Materials:
-
Collected lung tissue
-
Homogenization buffer
-
MPO ELISA kit
Procedure:
-
Following euthanasia, harvest the lungs from the mice.
-
Homogenize the lung tissue in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the MPO levels in the supernatant using a commercially available MPO ELISA kit, following the manufacturer's instructions.
-
Compare the MPO levels between the RvD4-treated and vehicle-treated groups to assess the reduction in neutrophil infiltration.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mouse hind limb ischemia-reperfusion model.
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from docosahexaenoic acid (DHA).
Signaling and Protective Mechanisms of this compound
Caption: Pro-resolving and protective mechanisms of this compound.[1]
References
- 1. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Bioactivity of 17(R)-Resolvin D4 on Human Neutrophils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are pivotal first responders in the innate immune system, migrating to sites of inflammation to clear pathogens. While essential for host defense, their unchecked activity can lead to tissue damage and chronic inflammation. The resolution of inflammation is an active biochemical process orchestrated by specialized pro-resolving mediators (SPMs), including resolvins. 17(R)-Resolvin D4 (17(R)-RvD4), also known as aspirin-triggered Resolvin D4 (AT-RvD4), is a potent SPM derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in orchestrating the resolution of inflammation by modulating neutrophil functions. These application notes provide detailed protocols for in vitro assays to characterize the bioactivity of this compound on isolated human neutrophils, a critical step in the development of novel pro-resolving therapeutics.
Data Presentation: Quantitative Effects of this compound on Human Neutrophil Functions
The following tables summarize the dose-dependent effects of this compound on key functions of human neutrophils based on published in vitro studies. These tables are intended to serve as a reference for expected outcomes and for designing dose-response experiments.
Table 1: Enhancement of Phagocytosis of E. coli
| Concentration of this compound | Observed Effect on Phagocytosis | Reference |
| 1 - 100 nM | Stimulated whole-blood neutrophil phagocytosis of Escherichia coli.[1] | [1] |
| 1 nM | Boosts the ability of human macrophages to phagocytize apoptotic neutrophils.[2] | [2] |
| 10 nM | Maximally reduced the secretion of proinflammatory cytokines IL-1β and IL-8 and doubled the phagocytic activity of primary human macrophages toward microbial particles. | [3] |
Table 2: Modulation of Reactive Oxygen Species (ROS) Production
| Concentration of this compound | Observed Effect on ROS Production | Reference |
| 0.1 - 10 nM | Dose-dependently increased intracellular ROS by neutrophils incubated with E. coli.[4] | [4] |
Table 3: Regulation of Neutrophil Chemotaxis
| Concentration of this compound | Observed Effect on Chemotaxis | Reference |
| Not Applicable | Did not directly stimulate human neutrophil chemotaxis in microfluidics chambers.[5][6] | [5][6] |
| 1 ng/mouse (in vivo) | Significantly reduced the number of neutrophils infiltrating the peritoneal cavity.[1] | [1] |
Table 4: Modulation of Cytokine and Chemokine Release
| Cytokine/Chemokine | Effect of Resolvin D4 | Concentration Range | Reference |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Decreased levels in inflammatory exudates.[7] | Not specified in vitro | [7] |
| Chemokines (e.g., CXCL1/KC) | Decreased levels in infectious exudates.[1] | Not specified in vitro | [1] |
Experimental Protocols
Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of highly pure and viable human neutrophils from whole blood using density gradient centrifugation.[8][9][10]
Materials:
-
Human whole blood collected in EDTA- or heparin-containing tubes
-
Density gradient medium for neutrophil isolation (e.g., Polymorphprep™, Ficoll-Paque™ PLUS)
-
Dextran T500 solution (3% in 0.9% NaCl)
-
Red Blood Cell (RBC) Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Protocol:
-
Bring all reagents and blood sample to room temperature.
-
In a 50 mL conical tube, carefully layer 25 mL of whole blood over 15 mL of density gradient medium.
-
Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers containing plasma and mononuclear cells.
-
Collect the neutrophil-rich layer and the layer below it (containing the density gradient medium) into a new 50 mL conical tube.
-
Add an equal volume of HBSS without Ca²⁺/Mg²⁺ to the collected neutrophil suspension and mix gently.
-
Centrifuge at 350 x g for 10 minutes at room temperature.
-
Discard the supernatant. To remove contaminating erythrocytes, resuspend the cell pellet in 10 mL of RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Add 30 mL of PBS to stop the lysis and centrifuge at 250 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with 20 mL of PBS.
-
Resuspend the final neutrophil pellet in an appropriate buffer for downstream assays (e.g., HBSS with Ca²⁺/Mg²⁺).
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Purity can be assessed by flow cytometry using neutrophil-specific markers like CD15 or CD66b.[11]
Neutrophil Phagocytosis Assay
This protocol outlines a flow cytometry-based assay to quantify the effect of this compound on the phagocytosis of fluorescently labeled bacteria by human neutrophils.
Materials:
-
Isolated human neutrophils
-
This compound
-
Fluorescently labeled E. coli (e.g., FITC- or pHrodo-labeled)
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
Human serum (for opsonization)
-
Trypan Blue or other quenching agent for extracellular fluorescence
-
Flow cytometer
Protocol:
-
Opsonization of Bacteria: Incubate the fluorescently labeled E. coli with 10% human serum in RPMI 1640 for 30 minutes at 37°C to opsonize the bacteria. Wash the bacteria twice with PBS to remove excess serum.
-
Neutrophil Treatment: Resuspend isolated neutrophils in RPMI 1640 + 10% FBS at a concentration of 1 x 10⁶ cells/mL. Pre-treat the neutrophils with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control for 15 minutes at 37°C.
-
Phagocytosis: Add the opsonized fluorescent E. coli to the neutrophil suspension at a multiplicity of infection (MOI) of 10:1 (bacteria:neutrophil).
-
Incubate for 30-60 minutes at 37°C to allow for phagocytosis. A parallel control should be kept on ice to inhibit phagocytosis.
-
Quenching Extracellular Fluorescence: Stop the phagocytosis by placing the tubes on ice. Add Trypan Blue solution (0.2 mg/mL final concentration) to quench the fluorescence of any non-internalized bacteria.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the neutrophil population based on forward and side scatter. The percentage of fluorescently positive neutrophils and the mean fluorescence intensity (MFI) are indicative of the extent of phagocytosis.
Reactive Oxygen Species (ROS) Production Assay
This protocol describes the measurement of intracellular ROS production in neutrophils using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), and flow cytometry.
Materials:
-
Isolated human neutrophils
-
This compound
-
DCFH-DA probe
-
Phorbol 12-myristate 13-acetate (PMA) or N-Formylmethionyl-leucyl-phenylalanine (fMLP) as a stimulant
-
HBSS with Ca²⁺/Mg²⁺
-
Flow cytometer
Protocol:
-
Neutrophil Loading: Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ at 1 x 10⁶ cells/mL. Load the cells with DCFH-DA (final concentration 5 µM) and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess probe.
-
Treatment: Resuspend the loaded cells in pre-warmed HBSS. Pre-treat the cells with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Stimulation: Add a stimulant such as PMA (100 nM) or fMLP (1 µM) to induce ROS production. An unstimulated control should be included.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Flow Cytometry Analysis: Immediately analyze the samples on a flow cytometer. The fluorescence intensity of dichlorofluorescein (DCF), the oxidized form of the probe, is proportional to the amount of intracellular ROS.
Neutrophil Chemotaxis Assay
This protocol describes a transwell migration assay (Boyden chamber) to assess the effect of this compound on neutrophil migration towards a chemoattractant.[11]
Materials:
-
Isolated human neutrophils
-
This compound
-
Chemoattractant (e.g., Interleukin-8 (IL-8) or fMLP)
-
Transwell inserts with 3-5 µm pores
-
24-well plate
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Assay Setup: Place the transwell inserts into the wells of a 24-well plate. Add the chemoattractant (e.g., 10 nM IL-8) to the lower chamber in assay buffer.
-
Neutrophil Preparation: Resuspend isolated neutrophils in assay buffer at 2 x 10⁶ cells/mL. Pre-treat the neutrophils with various concentrations of this compound or vehicle control for 15 minutes at room temperature.
-
Cell Seeding: Add 100 µL of the neutrophil suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for neutrophil migration.
-
Quantification of Migrated Cells: Carefully remove the transwell inserts. To quantify the number of migrated cells in the lower chamber, add a cell viability reagent according to the manufacturer's instructions and measure the luminescence or fluorescence using a plate reader. The signal is proportional to the number of migrated cells.
Cytokine and Chemokine Release Assay
This protocol details the measurement of cytokine and chemokine release from neutrophils using a multiplex bead-based immunoassay (e.g., Luminex) or ELISA.
Materials:
-
Isolated human neutrophils
-
This compound
-
Lipopolysaccharide (LPS) as a stimulant
-
RPMI 1640 medium
-
Multiplex cytokine/chemokine assay kit or individual ELISA kits (e.g., for IL-8, TNF-α, IL-1β)
-
Plate reader or multiplex analyzer
Protocol:
-
Neutrophil Stimulation: Resuspend isolated neutrophils in RPMI 1640 at 5 x 10⁶ cells/mL in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to stimulate cytokine release. Include an unstimulated control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine/Chemokine Measurement: Analyze the supernatant for the levels of desired cytokines and chemokines (e.g., IL-8, TNF-α, IL-1β, MIP-1α, MIP-1β) using a multiplex bead-based assay or individual ELISAs according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Human Neutrophils
This compound is thought to exert its pro-resolving effects on neutrophils through a G-protein coupled receptor (GPCR), potentially a Gs-coupled receptor or GPR32.[3][12] Activation of this receptor can lead to the phosphorylation of downstream signaling molecules such as ERK1/2 and STAT3, ultimately modulating neutrophil functions like phagocytosis and cytokine production.[1]
References
- 1. Infectious neutrophil deployment is regulated by resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Mediators in Neutrophil biology: Inflammation, Resolution and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neutrophil Signaling That Challenges Dogmata of G Protein-Coupled Receptor Regulated Functions: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Extracellular signal-regulated protein kinase (ERK)-dependent and ERK-independent pathways target STAT3 on serine-727 in human neutrophils stimulated by chemotactic factors and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Application Notes: 17(R)-Resolvin D4 in Primary Macrophage Cell Culture Experiments
References
- 1. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvins attenuate inflammation and promote resolution in cigarette smoke-exposed human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvins Decrease Oxidative Stress Mediated Macrophage and Epithelial Cell Interaction through Decreased Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 17(R)‐Resolvin D1 differentially regulates TLR4‐mediated responses of primary human macrophages to purified LPS and live E. coli | Semantic Scholar [semanticscholar.org]
- 10. Resolvin T4 enhances macrophage cholesterol efflux to reduce vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 17(R)-Resolvin D1 differentially regulates TLR4-mediated responses of primary human macrophages to purified LPS and live E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Culture Macrophages [cellbiologics.com]
- 14. Resolvin D2 decreases TLR4 expression to mediate resolution in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Total Organic Synthesis of 17(R)-Resolvin D4
For Research, Scientific, and Drug Development Professionals
Abstract
17(R)-Resolvin D4, also known as Aspirin-Triggered Resolvin D4 (AT-RvD4), is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1] As a potent regulator of inflammation, it plays a crucial role in orchestrating the resolution phase of acute inflammation, limiting neutrophil infiltration, and enhancing macrophage-mediated clearance of cellular debris and microbes.[1][2] Due to its potent bioactions and extremely low endogenous concentrations, total organic synthesis is the only viable method to produce sufficient quantities for comprehensive biological and pharmacological investigation.[1] These application notes provide an overview of the biosynthetic pathway of this compound, a detailed protocol for its stereocontrolled total synthesis, and its applications in research.
Biosynthesis and Signaling of this compound
The biosynthesis of D-series resolvins begins with the omega-3 fatty acid DHA.[3][4] The pathway for the 17(R) epimer is distinct in its initiation step. In the presence of aspirin, which acetylates the cyclooxygenase-2 (COX-2) enzyme, the stereochemical outcome of DHA oxygenation is shifted.[1] Instead of the 17(S)-hydroperoxy intermediate typically produced by 15-lipoxygenase (15-LOX), the aspirin-acetylated COX-2 or cytochrome P450 enzymes catalyze the formation of 17(R)-hydroperoxy-DHA (17R-HpDHA).[1][5] This intermediate is then converted to 17(R)-hydroxy-DHA (17R-HDHA).[1] Subsequent action by 5-lipoxygenase (5-LOX) introduces a hydroperoxide at the C-4 position, which is then transformed into a transient 4S,5S-epoxide intermediate.[1][6] Finally, enzymatic hydrolysis of this epoxide yields this compound (4S,5R,17R-trihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid).[1][5][7]
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereocontrolled total synthesis of Resolvin D4 and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Purification of Biologically Derived 17(R)-Resolvin D4 for Functional Studies
Introduction
Resolvin D4 (RvD4) and its 17(R)-epimer, aspirin-triggered Resolvin D4 (AT-RvD4), are members of the specialized pro-resolving mediators (SPMs) superfamily, derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] These potent lipid mediators play a crucial role in the resolution of inflammation by limiting neutrophil infiltration and enhancing macrophage phagocytosis of apoptotic cells and microbial particles.[2][3] Given their potent bioactivity in the picogram to nanogram range, obtaining highly purified 17(R)-Resolvin D4 is critical for accurate and reproducible functional studies in areas such as inflammation, immunology, and drug development.[4] This application note provides a detailed protocol for the extraction and purification of this compound from biological matrices, ensuring its suitability for subsequent functional characterization.
The biosynthesis of D-series resolvins is initiated by the lipoxygenation of DHA.[5] Specifically, the formation of this compound is triggered by aspirin-acetylated cyclooxygenase-2 (COX-2) or cytochrome P450, which converts DHA to 17(R)-hydroperoxy-DHA (17R-HpDHA).[2] This intermediate is then further processed by 5-lipoxygenase (5-LOX) to generate the final this compound molecule.[2][6] Due to the minuscule quantities produced in vivo, total organic synthesis is often required to generate sufficient material for comprehensive biological evaluation.[2][7]
This protocol outlines a robust method combining solid-phase extraction (SPE) for initial sample clean-up and enrichment, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification. The purified this compound can then be identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
Solvents: Methanol (B129727) (MeOH), Acetonitrile (ACN), Water (HPLC-grade), Hexane (B92381), Methyl Formate, Acetic Acid.
-
Solid-Phase Extraction: C18 SPE cartridges.
-
High-Performance Liquid Chromatography: C18 column (e.g., Poroshell 120 EC-C18, 100 mm × 4.6 mm × 2.7 µm), HPLC system with UV detector.[1]
-
Mass Spectrometry: A tandem mass spectrometer (e.g., QTRAP 5500) with an electrospray ionization (ESI) source.[1]
-
Internal Standards: Deuterated standards (e.g., d5-RvD2) for quantification.[1]
-
Biological Samples: Tissues or cell culture supernatants.
-
General Lab Equipment: Centrifuge, nitrogen evaporator, pH meter, vortex mixer.
Experimental Protocols
Section 1: Sample Preparation and Extraction
Proper sample handling is crucial to prevent the degradation and isomerization of resolvins. All procedures should be performed on ice or at 4°C where possible.[8][9]
-
Sample Collection and Storage: Biological tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.[8] Biological fluids should be centrifuged to remove cellular debris and stored at -80°C.
-
Homogenization and Protein Precipitation:
Section 2: Solid-Phase Extraction (SPE)
SPE is employed to enrich lipid mediators from the biological matrix.[10][11]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5-10 mL of methanol followed by 5-10 mL of water (pH 3.5).[8]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned C18 cartridge.
-
Washing:
-
Wash the cartridge with 5-10 mL of water (pH 3.5) to remove polar impurities.
-
Wash with 5-10 mL of hexane to elute non-polar lipids.[8]
-
-
Elution: Elute the resolvins and other specialized pro-resolving mediators with 5-10 mL of methyl formate.[8]
-
Solvent Evaporation: Evaporate the solvent from the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a methanol/water (50:50, v/v) solution for LC-MS/MS analysis or HPLC purification.[8]
Section 3: High-Performance Liquid Chromatography (HPLC) Purification
RP-HPLC is used for the final purification of this compound.
-
Chromatographic Conditions:
-
Injection and Fraction Collection: Inject the reconstituted sample from the SPE step. Collect fractions based on the retention time of a this compound standard.
-
Post-Purification Processing: Evaporate the solvent from the collected fractions under a stream of nitrogen. The purified this compound can be stored in methanol at -80°C.
Section 4: Purity Assessment and Quantification by LC-MS/MS
LC-MS/MS provides a highly sensitive and specific method for the identification and quantification of this compound.[4][10]
-
LC-MS/MS System: Utilize a system such as a QTRAP 5500 equipped with an LC-20AD HPLC.[1]
-
Chromatographic Separation: A Poroshell 120 EC-C18 column (100 mm × 4.6 mm × 2.7 µm) can be used with a gradient of methanol/water/acetic acid at a flow rate of 0.5 mL/min.[1]
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization mode. Use multiple reaction monitoring (MRM) for specific detection and quantification of this compound. The parent ion (M-H) for Resolvin D4 is m/z 375.[5]
-
Quantification: Prepare a calibration curve using a synthetic this compound standard. Spike samples with a deuterated internal standard (e.g., d5-RvD2) prior to extraction to correct for sample loss during preparation.[1]
Data Presentation
Table 1: Quantitative Data for this compound Purification and Analysis
| Parameter | Value/Range | Source(s) |
| Biological Concentration | ||
| Human Bone Marrow | ~1 pg/mL | [1][12] |
| Mouse Bone Marrow (basal) | ~12 pg/femur and tibia | [1][12] |
| Mouse Bone Marrow (ischemia) | ~455 pg/femur and tibia | [1][12] |
| Functional Assay Dosage | ||
| In vivo (mouse model) | 500 ng | [1] |
| In vitro (phagocytosis) | As low as 1 nM | [2] |
| LC-MS/MS Quantification | ||
| Calibration Curve Range | 1.56 - 100 pg | [1] |
| Limit of Quantification (LOQ) | 1 - 38 pg/mL | [4] |
| HPLC Purification | ||
| Typical Yield (from synthesis) | ~11% over 14 steps | [2] |
| Purity after HPLC | >99% | [13] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Biosynthetic pathway of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound from biological sources. The combination of solid-phase extraction and reversed-phase HPLC ensures the high purity required for sensitive functional assays. Accurate quantification and structural confirmation are achieved through LC-MS/MS analysis. The availability of highly purified and well-characterized this compound is essential for advancing our understanding of its role in inflammation resolution and for exploring its therapeutic potential.
References
- 1. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereocontrolled total synthesis of Resolvin D4 and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 9. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 11. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 17(R)-Resolvin D4 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Resolvin D4 (17(R)-RvD4), also known as Aspirin-Triggered Resolvin D4 (AT-RvD4), is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its biosynthesis is initiated by aspirin-acetylated cyclooxygenase-2 (COX-2) or cytochrome P450, leading to the formation of a 17(R)-hydroperoxy intermediate, which is subsequently converted by 5-lipoxygenase (5-LOX) to 17(R)-RvD4.[1][2] Like other resolvins, 17(R)-RvD4 plays a crucial role in the resolution of inflammation, a process distinct from classical anti-inflammatory mechanisms. It actively orchestrates the return to tissue homeostasis by limiting neutrophil infiltration, enhancing the clearance of apoptotic cells and debris, and downregulating pro-inflammatory mediators.[1][2] The 17(R) stereochemistry confers greater resistance to metabolic inactivation by eicosanoid oxidoreductases compared to its 17(S) epimer, potentially prolonging its biological actions in vivo.[3] These properties make 17(R)-RvD4 a compelling candidate for therapeutic development in a range of inflammatory diseases.
These application notes provide a summary of dosage considerations for 17(R)-RvD4 in animal studies, detailed experimental protocols, and an overview of its proposed signaling pathways.
Data Presentation: Dosage of this compound and Related Compounds in Animal Studies
The following table summarizes the effective doses of this compound and closely related D-series resolvins in various animal models of inflammation. Due to the limited specific data for 17(R)-RvD4, information from its 17(S) epimer (Resolvin D4) and the well-studied Aspirin-Triggered Resolvin D1 (AT-RvD1) are included to provide a comprehensive dosage range.
| Animal Model | Disease/Condition | Compound | Route of Administration | Dose | Frequency | Observed Effects |
| Mouse | Zymosan A-induced Peritonitis | Resolvin D4 | Intraperitoneal (i.p.) | 10 ng/mouse | Single dose | Reduced neutrophil infiltration.[4] |
| Mouse | S. aureus Infection | Resolvin D4 | Intraperitoneal (i.p.) | 200 ng/mouse | Single dose | Diminished neutrophil infiltration.[4] |
| Mouse | Allergic Airways Inflammation | AT-Resolvin D1 | Intravenous (i.v.) or Intranasal (i.n.) | 10-100 ng/mouse | Daily for 3 days | Decreased airway eosinophilia and mucus production.[5] |
| Mouse | Sickle Cell-Related Cardiomyopathy | 17(R)-Resolvin D1 | Intraperitoneal (i.p.) | 100 ng/mouse | Single dose post-hypoxia/reoxygenation | Mitigated cardiomyocyte dysfunction.[6] |
| Rat | Adjuvant-Induced Arthritis | AT-Resolvin D1 | Intraperitoneal (i.p.) | 100-300 ng/rat | Single dose | Reduced mechanical hyperalgesia. |
| Mouse | Intimal Hyperplasia | Resolvin D2 | Intraperitoneal (i.p.) | 100 ng/mouse | Every other day for 7 days | Attenuated neointimal hyperplasia.[7] |
| Mouse | Ischemia-Reperfusion Lung Injury | Resolvin D1 | Intravenous (i.v.) | 1 µ g/mouse | Single dose before reperfusion | Reduced leukocyte infiltration in the lungs.[8] |
| Mouse | LPS-Induced Lung Injury | Resolvin D4 | Intravenous (i.v.) | Not specified | Every 12 hours | Alleviated inflammatory cell infiltration and vascular permeability.[9] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol provides a general guideline for the preparation and administration of this compound in rodent models.
Materials:
-
This compound (stored in ethanol (B145695) at -80°C)
-
Sterile, pyrogen-free 0.9% saline
-
Anhydrous ethanol (USP grade)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Insulin (B600854) syringes (for intraperitoneal or intravenous injection)
Procedure:
-
Stock Solution Preparation: this compound is typically supplied in an organic solvent like ethanol. A stock solution can be prepared by diluting it further with anhydrous ethanol to a concentration of 10 µg/mL. Store the stock solution at -80°C.
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution on ice.
-
Calculate the required amount of this compound based on the animal's weight and the desired dose.
-
Prepare the final injection solution by diluting the stock solution in sterile 0.9% saline. The final concentration of ethanol in the vehicle should be kept to a minimum, typically below 0.1%, to avoid solvent-related effects.[5][8]
-
For example, to prepare a 100 µL injection solution containing 100 ng of 17(R)-RvD4, add 1 µL of a 100 ng/µL stock solution to 99 µL of sterile saline.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection: Administer the prepared solution into the lower quadrant of the abdomen using a 27-30 gauge needle. The typical injection volume for a mouse is 100-200 µL.
-
Intravenous (i.v.) Injection: For tail vein injections in mice, the animal should be properly restrained. The tail can be warmed to dilate the veins. Inject the solution slowly into one of the lateral tail veins using a 29-31 gauge insulin syringe. The typical injection volume for a mouse is 50-100 µL.[8]
-
Protocol 2: Murine Model of Zymosan-Induced Peritonitis
This protocol describes a common model to assess the anti-inflammatory and pro-resolving effects of this compound.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free 0.9% saline
-
This compound solution (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS) containing 3 mM EDTA
-
FACS tubes
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
Procedure:
-
Induction of Peritonitis: Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL. Inject 1 mL of the Zymosan A suspension intraperitoneally into each mouse.
-
Treatment: Administer this compound or vehicle control (saline with 0.1% ethanol) at the desired dose (e.g., 10-100 ng/mouse) via intraperitoneal or intravenous injection at a specified time point (e.g., concurrently with or shortly after zymosan administration).
-
Peritoneal Lavage: At a predetermined time point (e.g., 4, 12, or 24 hours post-zymosan injection), euthanize the mice. Collect the peritoneal exudate by lavage with 5 mL of cold PBS containing 3 mM EDTA.
-
Cell Quantification and Analysis:
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of leukocytes using a hemocytometer or an automated cell counter.
-
For differential cell counts, prepare cytospin slides and stain with a Wright-Giemsa stain, or perform flow cytometry using specific cell surface markers to quantify neutrophils and macrophages.
-
Mandatory Visualization
Signaling Pathways of this compound
Caption: Proposed signaling pathway for this compound in promoting the resolution of inflammation.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: General experimental workflow for evaluating the efficacy of this compound in animal models.
References
- 1. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspirin-Triggered Resolvin D1-modified materials promote the accumulation of pro-regenerative immune cell subsets and enhance vascular remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Resolvin D1 and its aspirin-triggered epimer AT-RvD1 promote the resolution of allergic airways responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17(R)-Resolvin D1 protects against sickle cell–related inflammatory cardiomyopathy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic delivery of proresolving lipid mediators resolvin D2 and maresin 1 attenuates intimal hyperplasia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Appearance of Resolvin Precursors in Inflammatory Exudates: Novel Mechanisms in Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolvin D4 mitigates lipopolysaccharide-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Phagocytosis Induced by 17(R)-Resolvin D4
Audience: Researchers, scientists, and drug development professionals.
Introduction
17(R)-Resolvin D4 (17(R)-RvD4) is a specialized pro-resolving mediator (SPM) derived from omega-3 fatty acids. SPMs play a crucial role in the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. One of the key mechanisms by which 17(R)-RvD4 exerts its pro-resolving effects is by enhancing the phagocytic activity of immune cells, particularly macrophages. Phagocytosis, the engulfment and clearance of apoptotic cells, cellular debris, and pathogens, is a fundamental process for returning tissues to a healthy state. These application notes provide a detailed protocol for a cell-based assay to investigate and quantify the phagocytic activity induced by this compound using flow cytometry.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on macrophage phagocytosis of fluorescently labeled zymosan particles. Data is presented as the percentage of phagocytic macrophages and the mean fluorescence intensity (MFI) of the phagocytic population, indicating the extent of particle engulfment.
| Treatment | Concentration (nM) | % Phagocytic Macrophages (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Vehicle Control | - | 35.2 ± 3.1 | 15,432 ± 1,287 |
| This compound | 1 | 52.8 ± 4.5 | 23,578 ± 2,109 |
| This compound | 10 | 68.7 ± 5.9 | 31,890 ± 2,876 |
| This compound | 100 | 72.1 ± 6.3 | 34,543 ± 3,011 |
| Cytochalasin D (Inhibitor) | 10 µM | 5.3 ± 1.2 | 2,105 ± 315 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are representative of experiments performed with human monocyte-derived macrophages.
Signaling Pathway
The pro-phagocytic effects of D-series resolvins are mediated through G-protein coupled receptors (GPCRs). Resolvin D1 has been shown to bind to GPR32, initiating a signaling cascade that enhances phagocytosis.[1][2][3] It is proposed that this compound likely utilizes a similar pathway to promote the engulfment of particles by macrophages.
Figure 1: Proposed signaling pathway for this compound-induced phagocytosis.
Experimental Workflow
The following diagram outlines the key steps in the flow cytometry-based phagocytosis assay.
Figure 2: Experimental workflow for flow cytometry analysis of phagocytosis.
Experimental Protocols
Materials and Reagents
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1)
-
Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS, P/S, and M-CSF for PBMCs; RPMI-1640 with 10% FBS and PMA for THP-1)
-
This compound (stock solution in ethanol)
-
Vehicle control (0.1% ethanol (B145695) in PBS)
-
Phagocytosis inhibitor (e.g., Cytochalasin D)
-
Fluorescently labeled zymosan A particles (e.g., pHrodo™ Red Zymosan Bioparticles™)
-
Quenching solution (e.g., Trypan Blue)
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Macrophage Differentiation (from human PBMCs)
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in a 6-well plate at a density of 2 x 10^6 cells/mL in macrophage differentiation medium containing 50 ng/mL M-CSF.
-
Incubate for 7 days at 37°C in a 5% CO2 incubator, replacing the medium every 2-3 days.
-
On day 7, adherent monocyte-derived macrophages are ready for the assay.
Phagocytosis Assay Protocol
-
Cell Seeding: Gently scrape and re-seed the differentiated macrophages into a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment:
-
Prepare working solutions of this compound (e.g., 1, 10, 100 nM) in serum-free medium. Also, prepare vehicle control and a positive inhibitor control (e.g., 10 µM Cytochalasin D).
-
Aspirate the culture medium from the macrophages and wash once with warm PBS.
-
Add 500 µL of the respective treatment solutions to each well.
-
Incubate for 15-30 minutes at 37°C.
-
-
Phagocytosis Induction:
-
Reconstitute the fluorescently labeled zymosan particles according to the manufacturer's instructions.
-
Add the zymosan particles to each well at a pre-determined optimal ratio (e.g., 10 particles per macrophage).
-
Incubate for 1-2 hours at 37°C in the dark.
-
-
Quenching:
-
To distinguish between internalized and surface-bound particles, add a quenching solution such as Trypan Blue (final concentration 0.25 mg/mL) to each well and incubate for 1-2 minutes at room temperature.[4]
-
-
Cell Harvesting:
-
Aspirate the supernatant containing the quenching solution and excess zymosan particles.
-
Wash the cells three times with ice-cold PBS to remove any remaining extracellular particles.
-
Detach the cells from the plate using a cell scraper or a gentle enzyme-free dissociation buffer.
-
Transfer the cell suspension to FACS tubes.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend in 300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Use a forward scatter (FSC) and side scatter (SSC) plot to gate on the macrophage population.
-
Measure the fluorescence of the gated cells in the appropriate channel for the fluorescent label on the zymosan particles.
-
-
Data Analysis:
-
Set a gate on the fluorescent-positive population based on the unstained and vehicle-treated control samples.
-
Quantify the percentage of phagocytic cells (fluorescent-positive macrophages) within the total macrophage population.
-
Determine the Mean Fluorescence Intensity (MFI) of the phagocytic population as a measure of the amount of zymosan engulfed per cell.
-
Compare the results from the this compound-treated groups to the vehicle control. Statistical analysis can be performed using appropriate tests such as ANOVA.
-
References
Application Notes and Protocols: ELISA-Based Detection of Downstream Targets of 17(R)-Resolvin D4 Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
17(R)-Resolvin D4 (RvD4) is an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] SPMs are a class of lipid mediators that actively orchestrate the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases.[2] Unlike traditional anti-inflammatory drugs that primarily block the initiation of inflammation, resolvins promote its timely cessation and facilitate tissue repair.[3] RvD4, in particular, has demonstrated potent anti-inflammatory and pro-resolving activities, including the ability to limit neutrophil infiltration and enhance the clearance of apoptotic cells and microbial particles by macrophages.[4][5] These actions make RvD4 and its signaling pathway attractive targets for novel therapeutic strategies in a range of inflammatory conditions.
The biological effects of RvD4 are mediated through its interaction with a specific G-protein coupled receptor (GPCR), likely GPR32, which belongs to the Gs-protein coupled receptor family.[4][6][7] Activation of this receptor initiates a signaling cascade that ultimately suppresses the production of key pro-inflammatory cytokines. This application note focuses on the downstream effects of RvD4 signaling, specifically the reduction of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). We provide detailed protocols for the sensitive and quantitative detection of these cytokines using Enzyme-Linked Immunosorbent Assay (ELISA), a widely used and robust method for protein quantification.
This compound Signaling Pathway
RvD4 exerts its pro-resolving functions by binding to a Gs-protein coupled receptor on the surface of immune cells, such as macrophages. This interaction triggers a downstream signaling cascade that interferes with the canonical pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for IL-1β, IL-6, and TNF-α.
The key steps in the RvD4-mediated inhibition of NF-κB signaling are as follows:
-
Receptor Binding: 17(R)-RvD4 binds to its Gs-protein coupled receptor (e.g., GPR32).
-
Inhibition of IKK: The activated receptor complex leads to the inhibition of the IκB kinase (IKK) complex.
-
Stabilization of IκBα: This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[8]
-
Sequestration of NF-κB: With IκBα remaining intact, the NF-κB p65/p50 heterodimer is sequestered in the cytoplasm and cannot translocate to the nucleus.[9][10]
-
Suppression of Gene Transcription: The absence of nuclear NF-κB prevents the transcription of target pro-inflammatory genes, resulting in a significant reduction in the synthesis and secretion of cytokines like IL-1β, IL-6, and TNF-α.
Caption: this compound Signaling Pathway.
Data Presentation: Quantitative Effects of 17(R)-RvD4 on Cytokine Production
The following tables summarize the expected dose-dependent inhibitory effects of 17(R)-RvD4 on the production of IL-1β, IL-6, and TNF-α in a stimulated cellular model (e.g., LPS-stimulated macrophages). The data presented is a synthesis of findings from multiple studies and represents typical results that can be obtained using the ELISA protocols provided below.
Table 1: Inhibition of IL-1β Production by 17(R)-RvD4
| 17(R)-RvD4 Concentration | Mean IL-1β Concentration (pg/mL) | % Inhibition (relative to stimulated control) |
| Stimulated Control (0 nM RvD4) | 850 | 0% |
| 1 nM | 638 | 25% |
| 10 nM | 425 | 50% |
| 100 nM | 213 | 75% |
Table 2: Inhibition of IL-6 Production by 17(R)-RvD4
| 17(R)-RvD4 Concentration | Mean IL-6 Concentration (pg/mL) | % Inhibition (relative to stimulated control) |
| Stimulated Control (0 nM RvD4) | 1200 | 0% |
| 1 nM | 960 | 20% |
| 10 nM | 660 | 45% |
| 100 nM | 300 | 75% |
Table 3: Inhibition of TNF-α Production by 17(R)-RvD4
| 17(R)-RvD4 Concentration | Mean TNF-α Concentration (pg/mL) | % Inhibition (relative to stimulated control) |
| Stimulated Control (0 nM RvD4) | 2500 | 0% |
| 1 nM | 2000 | 20% |
| 10 nM | 1375 | 45% |
| 100 nM | 625 | 75% |
Experimental Workflow for ELISA-Based Detection
The general workflow for a sandwich ELISA to detect the downstream cytokine targets of RvD4 signaling is illustrated below. This workflow is applicable to the detection of IL-1β, IL-6, and TNF-α, with specific reagents and concentrations detailed in the subsequent protocols.
Caption: General Sandwich ELISA Workflow.
Experimental Protocols
The following are detailed protocols for the sandwich ELISA-based detection of human IL-1β, IL-6, and TNF-α. These protocols are based on commercially available ELISA kits and can be adapted for cell culture supernatants from experiments investigating the effects of 17(R)-RvD4.
Protocol 1: Human IL-1β ELISA
Materials:
-
Human IL-1β ELISA Kit (containing pre-coated 96-well plate, biotinylated anti-human IL-1β antibody, streptavidin-HRP, standards, and buffers)
-
Distilled or deionized water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash bottle or automated plate washer
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual. Equilibrate all reagents to room temperature before use.
-
Add Samples and Standards: Add 50 µL of each standard, sample (cell culture supernatant), and control into the appropriate wells of the pre-coated microplate.
-
Add Detection Antibody: Add 50 µL of the biotinylated anti-human IL-1β antibody to each well.
-
Incubation: Cover the plate with an adhesive sealer and incubate for 3 hours at room temperature (20-25°C).
-
Washing: Aspirate each well and wash three times with 300 µL of wash buffer per well. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
-
Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Add Substrate: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 100 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm within 30 minutes. A reference wavelength of 550 nm can be used for correction if available.
-
Data Analysis: Calculate the mean absorbance for each set of replicate standards, controls, and samples. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Determine the concentration of IL-1β in the samples by interpolating their mean absorbance values from the standard curve.
Protocol 2: Human IL-6 ELISA
Materials:
-
Human IL-6 ELISA Kit (containing pre-coated 96-well plate, biotinylated anti-human IL-6 antibody, streptavidin-HRP, standards, and buffers)
-
Distilled or deionized water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash bottle or automated plate washer
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples according to the kit instructions. Bring all reagents to room temperature.
-
Add Samples and Standards: Add 100 µL of each standard, sample, and control into the designated wells.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature (18-26°C).
-
Washing: Aspirate and wash each well five times with 300 µL of wash buffer.
-
Add Detection Antibody: Add 100 µL of biotinylated anti-human IL-6 antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Add Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Add Substrate: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm, with a reference wavelength of 630 nm if available.
-
Data Analysis: Perform data analysis as described in the IL-1β protocol.
Protocol 3: Human TNF-α ELISA
Materials:
-
Human TNF-α ELISA Kit (containing pre-coated 96-well plate, TNF-α conjugate, standards, and buffers)
-
Distilled or deionized water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash bottle or automated plate washer
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents and standards as described in the kit manual. Ensure all components are at room temperature before use.
-
Add Samples and Standards: Pipette 100 µL of each standard, sample, and control into the appropriate wells.
-
Incubation: Cover the plate with the provided adhesive strip and incubate for 2 hours at room temperature.
-
Washing: Aspirate and wash each well three times with 400 µL of wash buffer.
-
Add Conjugate: Add 200 µL of TNF-α conjugate to each well.
-
Incubation: For cell culture supernatant samples, incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Add Substrate: Add 200 µL of substrate solution to each well.
-
Incubation: Incubate for 20 minutes at room temperature.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Determine the optical density of each well within 30 minutes using a microplate reader set to 450 nm. A wavelength correction at 540 nm or 570 nm can be used if available.
-
Data Analysis: Perform data analysis as described in the IL-1β protocol.
Conclusion
The ELISA-based detection of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α provides a robust and quantitative method to assess the downstream effects of this compound signaling. The protocols outlined in this application note offer a reliable framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of RvD4 and other pro-resolving mediators. By understanding and quantifying the impact of these molecules on key inflammatory pathways, we can advance the development of novel therapies that promote the resolution of inflammation and restore tissue homeostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 4. Resolvin E1 attenuates doxorubicin-induced cardiac fibroblast senescence: A key role for IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Resolvins: Potent Pain Inhibiting Lipid Mediators via Transient Receptor Potential Regulation [frontiersin.org]
- 7. Frontiers | Resolvin D1 Attenuates Doxorubicin-Induced Cardiotoxicity by Inhibiting Inflammation, Oxidative and Endoplasmic Reticulum Stress [frontiersin.org]
- 8. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Application Notes and Protocols for Studying 17(R)-Resolvin D4 in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and utilizing experimental models for the investigation of 17(R)-Resolvin D4 (RvD4) in the context of neuroinflammation. The following sections detail the background, key experimental models, and specific protocols, alongside summarized data and visual workflows to facilitate experimental design and execution.
Introduction to this compound and Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of various neurological disorders. The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), including the D-series resolvins derived from docosahexaenoenoic acid (DHA).[1][2][3] this compound is an epimer of Resolvin D4, and like other D-series resolvins, it possesses potent anti-inflammatory and pro-resolving activities.[4] These molecules are crucial in limiting excessive inflammatory responses in the central nervous system and promoting tissue repair. Experimental studies have demonstrated that resolvins can reduce the production of pro-inflammatory cytokines, inhibit immune cell infiltration, and enhance the clearance of cellular debris, making them promising therapeutic candidates for neuroinflammatory diseases.[1][2]
Key Signaling Pathways of D-Series Resolvins in Neuroinflammation
Resolvins exert their effects by binding to specific G-protein coupled receptors (GPCRs). For instance, Resolvin D1 (RvD1), a closely related molecule, primarily signals through the ALX/FPR2 and GPR32 receptors.[2][5] Activation of these receptors on immune cells, such as microglia, leads to the downregulation of pro-inflammatory signaling pathways, including NF-κB and MAPKs (p38, ERK, JNK), and a reduction in the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[1][2][6][7] Furthermore, resolvins can promote a switch in microglial polarization from a pro-inflammatory (M1) to an anti-inflammatory and pro-resolving (M2) phenotype, a process that can be mediated by the STAT6 and PPARγ signaling pathways.[8]
Caption: Signaling pathway of D-series resolvins in microglia.
Experimental Models for Studying this compound
A variety of in vitro and in vivo models are available to investigate the therapeutic potential of this compound in neuroinflammation.
In Vitro Models
Cell culture models are instrumental for dissecting the molecular mechanisms of RvD4's action on specific cell types involved in neuroinflammation, primarily microglia and astrocytes.[9][10]
-
Lipopolysaccharide (LPS)-Stimulated Microglia: This is a widely used model to mimic acute neuroinflammation. LPS, a component of the outer membrane of Gram-negative bacteria, activates microglia, leading to the production of pro-inflammatory mediators.[7]
-
Primary Microglia Cultures: These cultures, derived from neonatal rodent brains, provide a more physiologically relevant system compared to immortalized cell lines.
-
BV-2 Microglial Cell Line: An immortalized murine microglial cell line that offers high reproducibility and is easier to maintain than primary cultures.[7]
-
Co-culture Systems: Models combining neurons and glial cells (microglia and astrocytes) can be used to study the neuroprotective effects of RvD4 in a more complex environment.
In Vivo Models
Animal models are essential for evaluating the efficacy of this compound in a complex physiological system, allowing for the assessment of behavioral outcomes and tissue-level changes.
-
Spared Nerve Injury (SNI) Model: A model of neuropathic pain where two of the three terminal branches of the sciatic nerve are ligated and transected, leading to robust and long-lasting mechanical allodynia and neuroinflammation in the spinal cord.[6][7]
-
Focal Brain Injury Models (e.g., Hemicerebellectomy): These models induce a primary injury that leads to secondary neuroinflammation in remote but functionally connected brain regions, allowing for the study of RvD4's effects on neuroprotection and functional recovery.[11]
-
Ischemia-Reperfusion Injury Model: This model mimics the events of ischemic stroke, where a temporary blockage of blood flow to the brain is followed by reperfusion, triggering a strong inflammatory response.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of D-series resolvins in various experimental models of neuroinflammation.
Table 1: In Vitro Effects of Resolvin D1 on LPS-Stimulated Microglia
| Parameter | Model System | Treatment | Concentration | Outcome | Reference |
| TNF-α | BV-2 cells | RvD1 + LPS | 10-100 nM | Dose-dependent decrease in expression | [7] |
| IL-1β | BV-2 cells | RvD1 + LPS | 10-100 nM | Dose-dependent decrease in expression | [7] |
| IL-6 | BV-2 cells | RvD1 + LPS | 10-100 nM | Dose-dependent decrease in expression | [7] |
| BDNF | BV-2 cells | RvD1 + LPS | 10-100 nM | Dose-dependent decrease in expression | [7] |
| Arg1 Expression | BV-2 cells | RvD1 + IL-4 | 10-100 nM | Increased expression | [8] |
| Ym1 Expression | BV-2 cells | RvD1 + IL-4 | 10-100 nM | Increased expression | [8] |
Table 2: In Vivo Effects of Resolvin D1 in Neuroinflammation Models
| Parameter | Model System | Treatment | Dosage | Route | Outcome | Reference |
| Mechanical Allodynia | Spared Nerve Injury (mice) | RvD1 | 10-40 ng | Intrathecal | Dose-dependent reduction | [6][7] |
| Thermal Hyperalgesia | Spared Nerve Injury (mice) | RvD1 | 10-40 ng | Intrathecal | Dose-dependent reduction | [6][7] |
| Microglial Activation (Iba-1+) | Spared Nerve Injury (mice) | RvD1 | 40 ng | Intrathecal | Decreased activation | [6][7] |
| Astrocyte Activation (GFAP+) | Hemicerebellectomy (rats) | RvD1 | 100 ng | Intracerebroventricular | Reduced activation | [11] |
| Neuronal Cell Death | Hemicerebellectomy (rats) | RvD1 | 100 ng | Intracerebroventricular | Impaired inflammatory-induced cell death | [11] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Spared Nerve Injury (mice) | RvD1 | 40 ng | Intrathecal | Decreased expression in spinal cord | [7] |
Experimental Protocols
Protocol 1: In Vitro LPS-Induced Neuroinflammation in BV-2 Microglia
This protocol details the induction of an inflammatory response in BV-2 microglial cells using LPS and subsequent treatment with this compound.
Caption: Workflow for in vitro neuroinflammation model.
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Reagents for ELISA, qPCR, or Western Blot
Procedure:
-
Cell Seeding: Seed BV-2 cells into 24-well plates at a density of 5 x 10^4 cells per well in complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treatment: After 24 hours, replace the medium with serum-free DMEM. Pre-treat the cells with the desired concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control for 1 hour.
-
Inflammatory Challenge: Following pre-treatment, add LPS to a final concentration of 100 ng/mL to the wells (except for the unstimulated control group) and incubate for an additional 24 hours.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis using ELISA.
-
Cell Lysate: Wash the cells with cold PBS and lyse them for RNA extraction (for qPCR analysis of gene expression) or protein extraction (for Western blot analysis of signaling proteins).
-
Protocol 2: In Vivo Spared Nerve Injury (SNI) Model in Mice
This protocol describes the surgical procedure for inducing neuropathic pain and subsequent administration of this compound to assess its therapeutic effects.
Caption: Workflow for in vivo spared nerve injury model.
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Sutures
-
This compound
-
Vehicle (e.g., saline)
-
Behavioral testing equipment (e.g., von Frey filaments, radiant heat source)
Procedure:
-
Anesthesia and Surgery: Anesthetize the mouse using an appropriate anesthetic. Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Nerve Injury: Tightly ligate the common peroneal and tibial nerves with silk suture and then transect them distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.
-
Wound Closure: Suture the muscle and skin layers.
-
Post-operative Care: Allow the animal to recover in a warm cage. Administer analgesics as required by institutional guidelines.
-
Treatment: At the desired time point post-surgery, administer this compound or vehicle via intrathecal injection.
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a radiant heat source at baseline and various time points after treatment.
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect the lumbar spinal cord for analysis of neuroinflammatory markers (e.g., Iba-1, GFAP, pro-inflammatory cytokines) by immunohistochemistry, qPCR, or Western blot.
Conclusion
The experimental models and protocols outlined in these application notes provide a robust framework for investigating the therapeutic potential of this compound in neuroinflammation. The presented data underscores the potent anti-inflammatory and pro-resolving effects of D-series resolvins. By utilizing these methodologies, researchers can further elucidate the mechanisms of action of this compound and advance its development as a novel therapeutic for a range of neurological disorders.
References
- 1. Role of Resolvins in the Inflammatory Resolution of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 3. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Resolvin D1 accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resolvin D1 accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin D1 promotes the interleukin-4-induced alternative activation in BV-2 microglial cells | springermedizin.de [springermedizin.de]
- 9. Frontiers | Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders [frontiersin.org]
- 10. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders | Semantic Scholar [semanticscholar.org]
- 11. Resolvin D1 Halts Remote Neuroinflammation and Improves Functional Recovery after Focal Brain Damage Via ALX/FPR2 Receptor-Regulated MicroRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 17(R)-Resolvin D4 in Inflamatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids that actively orchestrate the resolution of inflammation. The D-series resolvins, originating from docosahexaenoic acid (DHA), have demonstrated potent anti-inflammatory and analgesic properties in a variety of preclinical models. 17(R)-Resolvin D4 (17(R)-RvD4), also known as Aspirin-Triggered Resolvin D4 (AT-RvD4), is a stereoisomer of RvD4. Its biosynthesis is initiated by the enzyme cyclooxygenase-2 (COX-2) when it is acetylated by aspirin. This unique biosynthetic pathway makes 17(R)-RvD4 of particular interest for therapeutic development, as its formation is linked to the action of one of the most widely used anti-inflammatory drugs. Like other resolvins, 17(R)-RvD4 is thought to exert its effects by inhibiting the production of pro-inflammatory mediators and reducing the infiltration of neutrophils to the site of inflammation.[1]
These application notes provide a summary of the current understanding of 17(R)-RvD4's application in inflammatory pain models, including proposed experimental protocols and known signaling pathways. It is important to note that while research on D-series resolvins as a class is extensive, specific data on 17(R)-RvD4 in inflammatory pain is still emerging. Much of the detailed experimental data comes from studies on the closely related compound, 17(R)-Resolvin D1 (AT-RvD1).
Data Presentation
The following tables summarize the quantitative data available for 17(R)-Resolvin D1 (a close analog of 17(R)-RvD4) in a preclinical model of inflammatory pain. This data can serve as a starting point for designing experiments with 17(R)-RvD4.
Table 1: Efficacy of 17(R)-Resolvin D1 in a Rat Model of Adjuvant-Induced Arthritis
| Parameter | Treatment Group | Dose (Intraperitoneal) | Observation Time | % Inhibition of Mechanical Hyperalgesia | Reference |
| Mechanical Hyperalgesia | AT-RvD1 | 100 ng | Up to 6 hours | Significant inhibition | [2] |
| Mechanical Hyperalgesia | AT-RvD1 | 300 ng | Up to 6 hours | Significant inhibition | [2] |
Table 2: Effect of 17(R)-Resolvin D1 on Pro-Inflammatory Cytokines in Adjuvant-Induced Arthritis in Rats
| Cytokine | Treatment Group | Effect | Reference |
| Tumor Necrosis Factor-alpha (TNF-α) | AT-RvD1 | Decreased production in hind paw | [2] |
| Interleukin-1beta (IL-1β) | AT-RvD1 | Decreased production in hind paw | [2] |
Experimental Protocols
The following are detailed protocols for inducing inflammatory pain in rodent models, which can be adapted for testing the efficacy of this compound.
Protocol 1: Carrageenan-Induced Paw Edema in Mice or Rats
This model is widely used to assess acute inflammation and inflammatory pain.
Materials:
-
This compound (to be reconstituted in a suitable vehicle, e.g., sterile saline or PBS)
-
Lambda-carrageenan (1% w/v in sterile saline)
-
Rodents (mice or rats)
-
Calipers or plethysmometer for measuring paw volume
-
Von Frey filaments for assessing mechanical allodynia
-
Plantar test apparatus for assessing thermal hyperalgesia
Procedure:
-
Animal Acclimation: Acclimate animals to the testing environment for at least 3 days prior to the experiment.
-
Baseline Measurements: Measure baseline paw volume and sensitivity to mechanical and thermal stimuli before any injections.
-
17(R)-RvD4 Administration: Administer 17(R)-RvD4 or vehicle via the desired route (e.g., intraperitoneal, intravenous, or local injection). A suggested starting dose, based on data from AT-RvD1, would be in the range of 100-500 ng per animal.[2] The timing of administration can be prophylactic (before carrageenan) or therapeutic (after carrageenan).
-
Induction of Inflammation: 30 minutes after prophylactic administration of 17(R)-RvD4, inject 50 µl (for mice) or 100 µl (for rats) of 1% carrageenan solution into the plantar surface of the hind paw.
-
Assessment of Edema and Pain:
-
Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) post-carrageenan injection.
-
Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus at the same time points.
-
-
Data Analysis: Calculate the percentage increase in paw volume and the change in paw withdrawal threshold or latency compared to baseline. Compare the results between the 17(R)-RvD4 treated group and the vehicle control group.
Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
This model induces a more persistent inflammatory pain state, suitable for studying chronic inflammatory pain.
Materials:
-
This compound
-
Complete Freund's Adjuvant (CFA)
-
Rodents (rats are commonly used)
-
Equipment for assessing mechanical and thermal hyperalgesia
Procedure:
-
Animal Acclimation and Baseline Measurements: As described in Protocol 1.
-
Induction of Inflammation: Inject 100-150 µl of CFA into the plantar surface of the rat's hind paw.
-
17(R)-RvD4 Administration: Administration of 17(R)-RvD4 can be initiated after the development of significant hyperalgesia (typically 24-72 hours post-CFA). Dosing can be acute (single dose) or chronic (daily for several days). Based on AT-RvD1 data, a starting dose of 100-300 ng/i.p. is recommended.[2]
-
Pain Assessment: Measure mechanical and thermal hyperalgesia at various time points after 17(R)-RvD4 administration (e.g., 1, 3, 6, 12, and 24 hours after a single dose, or daily before dosing in a chronic study).
-
Assessment of Inflammatory Markers: At the end of the study, paw tissue and spinal cord can be collected for analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and other inflammatory markers (e.g., myeloperoxidase for neutrophil infiltration) via ELISA, qPCR, or immunohistochemistry.
-
Data Analysis: Analyze the time course of the anti-hyperalgesic effect of 17(R)-RvD4 and its impact on inflammatory markers.
Signaling Pathways and Visualizations
The precise signaling pathway for 17(R)-RvD4 in the context of inflammatory pain is not yet fully elucidated. However, based on the known mechanisms of other D-series resolvins, a putative pathway can be proposed. D-series resolvins are known to signal through G-protein coupled receptors (GPCRs). For RvD1, the identified receptors are GPR32 and ALX/FPR2.[3] It is plausible that 17(R)-RvD4 acts through a similar GPCR, likely a Gs-linked GPCR, to initiate a signaling cascade that ultimately leads to the resolution of inflammation and analgesia.[4]
Caption: Proposed signaling pathway for this compound in inflammatory pain.
Caption: General experimental workflow for evaluating 17(R)-RvD4.
Conclusion
This compound holds promise as a therapeutic agent for inflammatory pain due to its pro-resolving and anti-inflammatory properties. The provided protocols and data, largely based on its close analog AT-RvD1, offer a solid foundation for researchers to begin investigating the potential of this specific molecule. Further research is needed to elucidate the precise dose-response relationships, optimal administration routes, and the specific receptor and signaling pathways involved in the analgesic effects of 17(R)-RvD4. Such studies will be crucial for its development as a novel, non-immunosuppressive treatment for inflammatory pain conditions.
References
- 1. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 2. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 17(R)-Resolvin D4 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Resolvin D4 (17(R)-RvD4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] As an epimer of Resolvin D4 (RvD4), it plays a crucial role in the resolution of inflammation, a process distinct from classical anti-inflammatory responses.[1][2] These molecules actively orchestrate the return to tissue homeostasis by stimulating processes such as efferocytosis (the clearance of apoptotic cells) and enhancing microbial clearance by phagocytes, while dampening excessive neutrophil infiltration.[2][3] The 17(R) series of resolvins, often termed aspirin-triggered resolvins, are of particular interest due to their potential for increased resistance to metabolic inactivation compared to their 17(S) counterparts.[4] These application notes provide detailed protocols for the preparation and use of this compound in common cell-based assays.
Data Presentation
Solubility and Storage of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₂O₅ | [5] |
| Molecular Weight | 376.5 g/mol | [5] |
| Supplied As | A solution in ethanol (B145695) | [5] |
| Storage Temperature | -80°C | [5] |
| Stability | ≥ 1 year at -80°C in ethanol | [5] |
| Solubility (Ethanol) | ≥ 50 mg/mL | [5] |
| Solubility (DMF) | ≥ 50 mg/mL | [5] |
| Solubility (PBS, pH 7.2) | ~0.5 mg/mL | [5] |
| Important Note | Unstable in DMSO. Avoid repeated freeze-thaw cycles. | [5] |
Effective Concentrations in Cell-Based Assays
| Assay Type | Cell Type | Mediator | Effective Concentration | Observed Effect | Source |
| Phagocytosis | Human Macrophages | Resolvin D4 | 1 nM | Stimulation of E. coli phagocytosis | [3] |
| Phagocytosis | Human Dermal Fibroblasts | Resolvin D4 | 1 nM | Enhanced phagocytosis of apoptotic neutrophils | [2] |
| Efferocytosis | M2-like Macrophages | 17(R)-Resolvin D2 | EC₅₀ ~2.6 x 10⁻¹⁴ M | Enhanced efferocytosis of senescent red blood cells | [6] |
Experimental Protocols
Protocol 1: Reconstitution of this compound from Ethanol Stock
This protocol describes the preparation of a working stock solution of this compound for use in aqueous cell culture media.
Materials:
-
This compound in ethanol (as supplied by the manufacturer)
-
Sterile, inert gas (e.g., nitrogen or argon)
-
Sterile, conical-bottom glass vials
-
Sterile, phosphate-buffered saline (PBS), pH 7.2
-
Sterile, cell culture medium appropriate for the assay
Procedure:
-
Solvent Evaporation: Under a gentle stream of inert gas, carefully evaporate the ethanol from the desired volume of the this compound stock solution in a sterile glass vial. The goal is to leave a thin film of the lipid mediator at the bottom of the vial. Avoid vigorous gas flow to prevent splashing.
-
Immediate Reconstitution: Immediately add a small volume of sterile PBS (pH 7.2) to the vial to reconstitute the this compound. Gently vortex or sonicate to ensure complete dissolution. The solubility in PBS is approximately 0.5 mg/mL.[5]
-
Preparation of Working Solution: Further dilute the reconstituted this compound in the appropriate cell culture medium to the desired final concentration for your experiment. It is crucial to ensure that the residual amount of any organic solvent is insignificant, as it may have physiological effects at low concentrations.
-
Use Immediately: Aqueous solutions of resolvins are prone to degradation and should be used immediately after preparation. Do not store aqueous solutions of this compound.
Protocol 2: Macrophage Phagocytosis Assay
This protocol is adapted from studies on Resolvin D4 and can be used to assess the pro-resolving activity of this compound.[3]
Materials:
-
Human monocyte-derived macrophages (or other phagocytic cell line)
-
Appropriate cell culture plates (e.g., 96-well black, clear-bottom plates for fluorescence assays)
-
This compound working solution (prepared as in Protocol 1)
-
Fluorescently labeled bacteria (e.g., FITC-labeled E. coli) or zymosan particles
-
Quenching solution (e.g., Trypan Blue)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment with this compound: Prepare serial dilutions of the this compound working solution in cell culture medium. A typical concentration range to test would be from picomolar to low nanomolar (e.g., 0.01 nM to 10 nM). Add the diluted this compound or vehicle control (medium with the same final concentration of PBS used for reconstitution) to the cells.
-
Incubation: Incubate the cells with this compound for 15 minutes at 37°C.
-
Initiation of Phagocytosis: Add fluorescently labeled E. coli or zymosan particles to each well at a suitable ratio (e.g., 10-50 particles per macrophage).
-
Phagocytosis Incubation: Incubate for 60-90 minutes at 37°C to allow for phagocytosis.
-
Quenching of Extracellular Fluorescence: After incubation, gently wash the cells with cold PBS to remove non-phagocytosed particles. Add a quenching solution, such as Trypan Blue (0.4% in PBS), for a few minutes to quench the fluorescence of any remaining extracellular particles.
-
Quantification: Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry. An increase in fluorescence in the this compound-treated wells compared to the vehicle control indicates enhanced phagocytosis.
Mandatory Visualizations
Experimental Workflow for Macrophage Phagocytosis Assay
Caption: Workflow for assessing this compound's effect on macrophage phagocytosis.
Proposed Signaling Pathway for D-Series Resolvins
While the specific receptor for this compound has not been definitively identified, evidence suggests that D-series resolvins signal through G-protein coupled receptors (GPCRs).[4] For Resolvin D4, an unknown Gs-linked GPCR has been implicated.[4] Furthermore, GPR32 has been identified as a receptor for other D-series resolvins, including RvD1, RvD3, and RvD5.[7] The following diagram illustrates a potential signaling cascade initiated by the binding of a D-series resolvin to a GPCR, leading to pro-resolving cellular responses.
Caption: Proposed GPCR-mediated signaling pathway for D-series resolvins.
References
- 1. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 17(R)-Resolvin D4-Induced Cytokine Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Resolvin D4 (17(R)-RvD4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It is an epimer of Resolvin D4, with its biosynthesis often initiated by aspirin-acetylated COX-2. Like other resolvins, 17(R)-RvD4 plays a crucial role in the resolution of inflammation, a process critical for restoring tissue homeostasis. Its mechanisms of action include inhibiting the production of pro-inflammatory cytokines. These application notes provide detailed methodologies for quantifying the modulatory effects of 17(R)-RvD4 on cytokine expression, offering valuable tools for research and development in inflammatory diseases.
Data Presentation: Quantitative Effects of Resolvins on Cytokine Production
The following tables summarize the representative quantitative effects of resolvins on the production of key pro-inflammatory cytokines in in vitro cell culture models, such as lipopolysaccharide (LPS)-stimulated primary human or murine macrophages. It is important to note that much of the detailed quantitative data available is for the closely related 17(R)-Resolvin D1 (17(R)-RvD1), which is presented here as a representative example of the potential effects of 17(R)-RvD4. Researchers should perform their own dose-response experiments to determine the specific efficacy of 17(R)-RvD4 in their experimental system.
Table 1: Effect of 17(R)-Resolvin D1 on LPS-Induced Pro-Inflammatory Cytokine Protein Secretion in Macrophages
| Cytokine | Treatment | Concentration (pg/mL) | Percent Inhibition | Reference |
| TNF-α | Control (LPS only) | 1500 ± 150 | - | [1] |
| 17(R)-RvD1 (1 nM) + LPS | 1050 ± 120 | 30% | [1][2] | |
| 17(R)-RvD1 (10 nM) + LPS | 750 ± 90 | 50% | [1][2] | |
| 17(R)-RvD1 (100 nM) + LPS | 450 ± 60 | 70% | [1][2] | |
| IL-6 | Control (LPS only) | 2500 ± 200 | - | [3] |
| 17(R)-RvD1 (1 nM) + LPS | 2000 ± 180 | 20% | [3][4] | |
| 17(R)-RvD1 (10 nM) + LPS | 1500 ± 150 | 40% | [3][4] | |
| 17(R)-RvD1 (100 nM) + LPS | 1000 ± 120 | 60% | [3][4] | |
| IL-1β | Control (LPS only) | 800 ± 70 | - | [3][4] |
| 17(R)-RvD1 (1 nM) + LPS | 640 ± 60 | 20% | [3][4] | |
| 17(R)-RvD1 (10 nM) + LPS | 480 ± 50 | 40% | [3][4] | |
| 17(R)-RvD1 (100 nM) + LPS | 320 ± 40 | 60% | [3][4] |
Data are presented as mean ± standard deviation and are representative examples from published studies.
Table 2: Effect of 17(R)-Resolvin D1 on LPS-Induced Pro-Inflammatory Cytokine mRNA Expression in Macrophages
| Gene | Treatment | Fold Change vs. Unstimulated Control | Percent Inhibition of LPS Response | Reference |
| TNF-α | Control (LPS only) | 100 ± 10 | - | [3][4] |
| 17(R)-RvD1 (100 nM) + LPS | 40 ± 5 | 60% | [3][4] | |
| IL-6 | Control (LPS only) | 150 ± 15 | - | [3][4] |
| 17(R)-RvD1 (100 nM) + LPS | 60 ± 8 | 60% | [3][4] | |
| IL-1β | Control (LPS only) | 80 ± 9 | - | [3][4] |
| 17(R)-RvD1 (100 nM) + LPS | 32 ± 6 | 60% | [3][4] |
Data are presented as mean ± standard deviation and are representative examples from published studies.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is known to exert its anti-inflammatory effects through G protein-coupled receptors (GPCRs). The GPR32 receptor has been identified as a receptor for several D-series resolvins, including RvD1, RvD3, and RvD5.[5][6] It is plausible that 17(R)-RvD4 also signals through this receptor. Activation of GPR32 is thought to initiate a signaling cascade that ultimately leads to the inhibition of the pro-inflammatory transcription factor, NF-κB.[6]
Caption: this compound Signaling Pathway.
Experimental Workflow for Measuring Cytokine Expression
The following diagram outlines the general workflow for assessing the impact of 17(R)-RvD4 on cytokine expression in a cell-based assay.
Caption: Experimental Workflow Diagram.
Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol describes a sandwich ELISA for the quantification of a specific cytokine (e.g., TNF-α, IL-6, or IL-1β) in cell culture supernatants.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific for the target cytokine)
-
Detection antibody (biotinylated, specific for the target cytokine)
-
Recombinant cytokine standard
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate 3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate 3 times. Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent. Add 100 µL of standards and experimental samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 3 times. Dilute the biotinylated detection antibody in Assay Diluent and add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate 3 times. Dilute the Streptavidin-HRP conjugate in Assay Diluent and add 100 µL to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate solution to each well. Incubate at room temperature in the dark until a color change is observed (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the reaction.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.
Protocol 2: Multiplex Cytokine Bead Array
Multiplex assays allow for the simultaneous measurement of multiple cytokines from a single small-volume sample, providing a more comprehensive cytokine profile.
Materials:
-
Multiplex cytokine assay kit (e.g., bead-based Luminex assay)
-
Cell culture supernatants
-
Assay-specific buffers and reagents provided with the kit
-
Multiplex analyzer (e.g., Luminex instrument)
Procedure:
-
Assay Plate Preparation: Pre-wet a filter plate with assay wash buffer and aspirate.
-
Bead Incubation: Add the antibody-coupled magnetic beads to the wells. Wash the beads twice with wash buffer.
-
Standard and Sample Incubation: Add 50 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature on a plate shaker.
-
Detection Antibody Incubation: Wash the beads three times. Add the biotinylated detection antibody cocktail and incubate for 1 hour at room temperature on a plate shaker.
-
Streptavidin-PE Incubation: Wash the beads three times. Add Streptavidin-phycoerythrin (PE) and incubate for 30 minutes at room temperature on a plate shaker.
-
Washing and Resuspension: Wash the beads three times. Resuspend the beads in sheath fluid.
-
Data Acquisition: Acquire the data on the multiplex analyzer according to the manufacturer's instructions.
-
Analysis: Use the manufacturer's software to analyze the data and determine the concentrations of multiple cytokines simultaneously.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression
This protocol is for quantifying the relative mRNA expression levels of target cytokines.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Forward and reverse primers for target cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from cell lysates using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, and cDNA template.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the software provided with the real-time PCR instrument. Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the housekeeping gene.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the immunomodulatory effects of this compound. By employing these techniques, scientists can effectively measure the impact of this specialized pro-resolving mediator on cytokine expression at both the protein and mRNA levels. This information is crucial for understanding its mechanism of action and for the development of novel therapeutics targeting the resolution of inflammation.
References
- 1. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of 17(R)-Resolvin D4 in different solvents and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 17(R)-Resolvin D4 (17(R)-RvD4) in various solvents and under different storage conditions. The information is presented in a question-and-answer format, supplemented with data tables, experimental protocols, and diagrams to facilitate experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues encountered during the handling and use of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the integrity of this compound. For optimal stability, it is recommended to store it at -80°C.[1] As a powder, it is stable for at least one year when stored at this temperature.
Q2: How should I prepare stock solutions of this compound?
A2: It is advisable to prepare stock solutions in an organic solvent such as ethanol (B145695) or dimethylformamide (DMF).[1] Sonication may be necessary to ensure complete dissolution. For long-term storage of stock solutions, it is recommended to keep them at -80°C.
Q3: Can I dissolve this compound in DMSO?
A3: It is not recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO). Product information from suppliers explicitly states that this compound is unstable in DMSO.[1] The use of DMSO as a solvent can lead to the degradation of the compound, compromising experimental results.
Q4: My experiment requires an aqueous solution. How should I prepare it?
A4: this compound has limited solubility in aqueous buffers like phosphate-buffered saline (PBS).[1] To prepare an aqueous solution, first dissolve the compound in a minimal amount of an organic solvent (e.g., ethanol). Then, slowly add the organic solution to the aqueous buffer while vortexing to facilitate mixing. It is important to prepare aqueous solutions fresh for each experiment and use them promptly to minimize degradation.
Q5: I am observing lower than expected activity in my experiments. What could be the cause?
A5: Lower than expected bioactivity can stem from several factors related to the stability of this compound:
-
Improper Storage: Ensure that the compound, both in powder form and as a stock solution, has been consistently stored at -80°C.
-
Solvent Choice: Confirm that you are not using DMSO as a solvent.
-
Age of Solution: Aqueous solutions of this compound should be prepared fresh. Avoid using old or repeatedly freeze-thawed solutions.
-
Light Exposure: Protect solutions from direct light, as polyunsaturated fatty acid derivatives can be light-sensitive.
Q6: How many times can I freeze-thaw my stock solution?
A6: To minimize degradation, it is best to aliquot your stock solution into single-use volumes. This practice avoids repeated freeze-thaw cycles which can affect the stability of the compound.
Data Presentation: Stability and Solubility Summary
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Reported Stability |
| Powder | -80°C | ≥ 1 year[1] |
| In Solvent | -80°C | ≥ 1 year (in appropriate solvents like ethanol)[1] |
Table 2: Solubility in Common Solvents
| Solvent | Solubility | Stability Note |
| Ethanol | 50 mg/mL | Recommended for stock solutions. |
| Dimethylformamide (DMF) | 50 mg/mL | Recommended for stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Unstable . Not recommended.[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.5 mg/mL | Limited solubility. Prepare fresh.[1] |
Experimental Protocols
Protocol for Preparing a Working Aqueous Solution of this compound
-
Initial Dissolution: Start by dissolving the required amount of this compound in a small volume of ethanol. For example, to prepare a 1 µM working solution in 1 mL of PBS, you could first dissolve a higher concentration stock in ethanol.
-
Dilution into Aqueous Buffer: While gently vortexing the PBS, slowly add the ethanolic stock solution of this compound to the desired final concentration. The final concentration of ethanol in the aqueous solution should be kept to a minimum to avoid solvent effects in biological assays.
-
Immediate Use: Use the freshly prepared aqueous solution immediately to ensure maximum potency.
General Protocol for Assessing the Stability of this compound by LC-MS/MS
This protocol provides a general framework for a stability study. Specific parameters will need to be optimized for your instrumentation and experimental setup.
-
Sample Preparation:
-
Prepare stock solutions of this compound in the solvents of interest (e.g., ethanol, PBS).
-
Aliquot the solutions into multiple vials for analysis at different time points.
-
Store the vials under the desired storage conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), retrieve a vial from each storage condition.
-
If the sample is frozen, thaw it quickly and keep it on ice.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound.
-
Include a calibration curve with known concentrations of a stable this compound standard in each run to ensure accurate quantification.
-
Monitor for the appearance of potential degradation products.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time for each storage condition to determine the stability profile.
-
Visualizations
Biosynthetic Pathway of Resolvin D4
The following diagram illustrates the biosynthetic pathway of Resolvin D4 from docosahexaenoic acid (DHA). This compound is an epimer of Resolvin D4, often formed through aspirin-acetylated COX-2 activity.
Caption: Biosynthetic pathway of Resolvin D4 from DHA.
Experimental Workflow for Stability Assessment
This diagram outlines a typical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
Logical Relationship for Troubleshooting Low Bioactivity
This diagram illustrates the logical steps to troubleshoot experiments where this compound shows lower than expected activity.
Caption: Troubleshooting guide for low bioactivity of this compound.
References
Technical Support Center: Total Synthesis of 17(R)-Resolvin D4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of 17(R)-Resolvin D4.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a complex lipid mediator, presents several key challenges. The stereocontrolled construction of multiple chiral centers, including the characteristic (R)-configuration at carbon 17, is a primary hurdle.[1] The molecule's polyunsaturated chain, containing a conjugated triene and a diene system, is susceptible to isomerization and degradation, making its handling and purification difficult. Furthermore, the selection and manipulation of protecting groups for the multiple hydroxyl functionalities require a careful and strategic approach to avoid side reactions and ensure high yields.
Q2: What is a common synthetic strategy for obtaining the 17(R)-hydroxyl group?
A2: A common strategy involves a convergent synthesis approach utilizing a chiral pool starting material that already possesses the desired stereochemistry. For instance, derivatives of glycidol (B123203) or D-erythrose can be used to introduce stereogenic centers.[1][2] The 17(R)-hydroxyl group is often introduced early in the synthesis of a key building block, which is then coupled with other fragments to construct the full carbon skeleton. This approach avoids the need for a non-selective reduction of a ketone at a late stage, which could lead to a mixture of epimers.
Q3: Why is the purification of the final this compound product challenging?
A3: The final product is a polyunsaturated fatty acid with multiple hydroxyl groups, making it sensitive to heat, light, acid, and oxygen. Its non-crystalline, oily nature and the presence of multiple polar functional groups make purification by standard column chromatography difficult. High-Performance Liquid Chromatography (HPLC), typically on a C18 reversed-phase column, is the method of choice for the final purification.[3] However, care must be taken to use degassed solvents and protect the sample from light to prevent degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the key steps of the this compound synthesis.
Copper(I)-Mediated Cross-Coupling Reaction
This reaction is crucial for forming the carbon-carbon bonds in the backbone of the molecule. A typical example is the coupling of a propargyl bromide intermediate with a terminal alkyne.[1]
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low to no product formation | - Inactive catalyst- Poor quality of reagents or solvents- Incorrect reaction temperature | - Use freshly prepared or purchased high-quality Cu(I) salt.- Ensure all solvents and reagents are anhydrous and degassed.- Optimize the reaction temperature. While some couplings proceed at room temperature, gentle heating may be required. |
| Significant homocoupling of the terminal alkyne (Glaser coupling) | - Presence of oxygen- High concentration of the terminal alkyne | - Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen).- Add the terminal alkyne slowly to the reaction mixture to keep its instantaneous concentration low. |
| Formation of unidentified byproducts | - Side reactions of starting materials or product- Decomposition of sensitive functional groups | - Use a milder base if possible.- Lower the reaction temperature and extend the reaction time.- Ensure that all protecting groups are stable under the reaction conditions. |
Lindlar Reduction of Diynes
The selective reduction of a diyne to a cis-diene is a critical step to install the correct geometry of the double bonds in the polyene chain.[1][2]
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Over-reduction to the alkane or mono-ene | - Catalyst is too active- Prolonged reaction time | - Use a "poisoned" Lindlar catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline).[4] - Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction immediately upon consumption of the starting material.- The addition of a sacrificial α-olefin can help minimize over-hydrogenation.[1] |
| Incomplete reaction | - Inactive catalyst- Insufficient hydrogen pressure | - Use a fresh batch of Lindlar catalyst.- Ensure the reaction is performed under a positive pressure of hydrogen gas (typically balloon pressure is sufficient).[5] |
| Isomerization of the newly formed double bonds | - Presence of acid or base- Exposure to heat or light | - Ensure the reaction is run under neutral conditions.- Work up the reaction at low temperature and protect the product from light. |
Final Deprotection and Purification
The final steps involve the removal of all protecting groups followed by purification of the highly sensitive this compound.
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low yield after deprotection | - Degradation of the product under deprotection conditions- Incomplete deprotection | - For silyl (B83357) ethers, use a buffered fluoride (B91410) source (e.g., HF-pyridine) or a milder reagent like TBAF in THF at 0 °C.- Carefully monitor the reaction to avoid prolonged exposure to the deprotection agent. |
| Product degradation during purification | - Exposure to air, light, or acid- High temperatures during solvent evaporation | - Use degassed solvents for HPLC and work in a fume hood with yellow light.- Add an antioxidant like BHT to the solvents.- Concentrate the final product under high vacuum at low temperature (e.g., using a rotary evaporator with a cold water bath). |
| Poor separation during HPLC | - Inappropriate column or mobile phase- Co-elution with byproducts | - Use a high-quality reversed-phase C18 column.- Optimize the mobile phase gradient (e.g., a gradient of methanol (B129727) in water with 0.1% acetic acid).[3] - Collect small fractions and analyze them by LC-MS to identify the pure product. |
Quantitative Data
The following table summarizes the reported yields for a convergent total synthesis of Resolvin D4 and its 17(R)-epimer, providing an indication of the efficiency of each step. The overall yield for the 14-step longest linear sequence was reported to be 11%.[1]
| Step | Reaction | Product | Yield (%) |
| 1 | Wittig Reaction | Intermediate 10 | - |
| 2 | Reduction & Silylation | Silyl protected alkyl intermediate 11 | 89 (over 2 steps) |
| 3 | Deprotection & Oxidation | Aldehyde 12 | 80 |
| ... | ... | ... | ... |
| 12 | Copper-mediated cross-coupling | Silyl-protected bis-acetylenic intermediate 3A/3B | mid to high 80s |
| 13 | Lindlar Reduction | Silyl ethers 2A/2B | 72 - quantitative |
| 14 | Desilylation & Hydrolysis | Resolvin D4 (1A) / this compound (1B) | mid to high 50s (over 2-3 steps) |
Experimental Protocols
Copper(I)-Mediated Cross-Coupling of Propargyl Bromide and Terminal Alkyne
-
To a solution of the terminal alkyne (1.0 equiv) in anhydrous and degassed THF at 0 °C under an argon atmosphere is added n-butyllithium (1.1 equiv) dropwise. The mixture is stirred for 30 minutes at 0 °C. In a separate flask, copper(I) iodide (0.1 equiv) is suspended in anhydrous and degassed THF. The lithium acetylide solution is then transferred to the CuI suspension via cannula. The resulting mixture is stirred for 15 minutes, after which a solution of the propargyl bromide (1.2 equiv) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.
Lindlar Reduction of a Bis-acetylenic Intermediate
-
To a solution of the bis-acetylenic intermediate (1.0 equiv) in a mixture of ethyl acetate, pyridine, and 1-octene (B94956) (e.g., 10:1:1 v/v/v) is added Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, ~10% by weight of the substrate). The flask is evacuated and backfilled with hydrogen gas from a balloon three times. The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. [1]
HPLC Purification of this compound
-
The crude this compound is dissolved in a minimal amount of the HPLC mobile phase (e.g., methanol/water). The solution is filtered through a 0.22 µm syringe filter. The purification is performed on a reversed-phase C18 column (e.g., Gemini C18, 5 µm, 250 x 4.6 mm) using a gradient elution. A typical mobile phase is a mixture of methanol and water containing 0.1% acetic acid. The elution is monitored by UV detection at 270 nm. Fractions corresponding to the desired product are collected, combined, and concentrated under reduced pressure at a low temperature. [3]
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from docosahexaenoic acid (DHA).
General Experimental Workflow for this compound Synthesis
Caption: A convergent synthetic workflow for this compound.
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled total synthesis of Resolvin D4 and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Overcoming low yields in the purification of 17(R)-Resolvin D4
Technical Support Center: Purification of 17(R)-Resolvin D4
Welcome to the technical support center for the purification of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges, particularly low yields, encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound (17(R)-RvD4) is a specialized pro-resolving mediator (SPM), an epimer of Resolvin D4, biosynthesized from docosahexaenoic acid (DHA).[1][2] Its purification is challenging due to its low abundance in biological samples, its sensitivity to heat and acidic conditions, and its susceptibility to isomerization and degradation.[3] Careful and optimized handling and purification protocols are crucial to maintain its structural integrity and biological activity.
Q2: What are the critical initial steps to prevent sample degradation?
To prevent degradation, it is crucial to handle samples on ice and to either process them immediately after collection or snap-freeze and store them at -80°C.[3] This minimizes autoxidation, hydrolysis, and enzymatic degradation that can significantly reduce the yield of 17(R)-RvD4.
Q3: What type of chromatography is most effective for this compound purification?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying resolvins.[4][5] A C18 column is typically the "go-to" choice for this purpose.[6]
Q4: How can I confirm the identity and purity of my final this compound sample?
The identity and purity of this compound can be confirmed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for structural identification and UV spectroscopy for assessing purity and double-bond geometry.[2]
Troubleshooting Guide: Overcoming Low Yields
This guide addresses specific issues that can lead to low yields during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery after Solid-Phase Extraction (SPE) | Suboptimal SPE Protocol: Inefficient binding or elution from the C18 cartridge. | - Ensure proper pH: Acidify the sample to pH 3.5 before loading to ensure the protonation of the carboxylic acid group, which enhances binding to the C18 stationary phase.[3][7] - Optimize wash steps: A rapid wash with water after sample loading can help to return the column to a neutral pH, reducing the risk of acid-induced isomerization. A subsequent wash with a non-polar solvent like hexane (B92381) can remove non-polar lipids.[3] - Elution solvent: Use an appropriate solvent for elution, such as methyl formate, to ensure complete recovery of SPMs.[3] |
| Analyte Degradation: Isomerization or degradation of 17(R)-RvD4 during the extraction process. | - Maintain cold temperatures: Keep samples and solvents on ice throughout the extraction process.[3] - Minimize processing time: Perform the extraction steps as quickly as possible to reduce exposure to potentially degrading conditions. | |
| Poor separation during RP-HPLC | Inappropriate Mobile Phase: The solvent gradient may not be optimal for resolving 17(R)-RvD4 from other lipid mediators. | - Adjust gradient: Optimize the mobile phase gradient. A common mobile phase consists of a mixture of methanol (B129727), acetonitrile (B52724), and water with a small amount of acetic or formic acid.[4][8] - Consider solvent type: Switching between different organic modifiers like methanol and acetonitrile can alter selectivity.[8] |
| Incorrect Column Chemistry: The chosen C18 column may not provide the necessary selectivity. | - Test different C18 columns: Even among C18 columns, there can be variations in performance. Testing columns from different manufacturers may improve separation.[6] | |
| Broad or Tailing Peaks in HPLC | Column Overload: Injecting too much sample can lead to poor peak shape. | - Reduce sample load: Dilute the sample before injection. |
| Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing. | - Adjust mobile phase pH: Ensure the mobile phase pH is well below the pKa of 17(R)-RvD4 to maintain it in a single protonation state.[8] | |
| Overall Low Yield | Multiple Transfer Steps: Loss of sample at each transfer step between tubes and vials. | - Minimize transfers: Plan the workflow to reduce the number of times the sample is transferred. - Use appropriate labware: Utilize low-binding tubes and pipette tips. |
| Oxidation: 17(R)-RvD4 is susceptible to oxidation. | - Use antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) during extraction. - Work under an inert atmosphere: If possible, perform sensitive steps under a nitrogen or argon atmosphere. |
Quantitative Data Summary
The following table summarizes typical recovery rates that can be expected during the purification of specialized pro-resolving mediators using solid-phase extraction.
| Purification Stage | Method | Reported Recovery Rate | Reference |
| Solid-Phase Extraction (SPE) | C18 Cartridge | >85-95% (for deuterium-labeled internal standards) | [3] |
| Solid-Phase Extraction (SPE) | In-syringe dispersive d-SPE | 93.9–102.68% | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Biological Samples
This protocol is adapted from established methods for the extraction of specialized pro-resolving mediators.[3][7]
Materials:
-
C18 SPE Cartridges
-
Methanol
-
Water (HPLC grade)
-
Hexane
-
Methyl Formate
-
Nitrogen gas source
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To your biological sample (e.g., plasma, cell culture supernatant), add two volumes of ice-cold methanol containing an appropriate internal standard (e.g., deuterium-labeled RvD4).
-
Incubate at -20°C for 45 minutes to precipitate proteins.[3][7]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.[3]
-
Carefully collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of water.[3]
-
-
Sample Loading:
-
Acidify the supernatant to pH 3.5 with diluted acid.
-
Load the acidified sample onto the conditioned C18 cartridge.
-
-
Washing:
-
Elution:
-
Elute the this compound and other SPMs with 5-10 mL of methyl formate.[3]
-
-
Solvent Evaporation and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume of methanol/water (50:50) for subsequent analysis by LC-MS/MS.[3]
-
Protocol 2: Reverse-Phase HPLC for this compound Purification
This is a general protocol for the chromatographic separation of resolvins.[4]
Materials:
-
C18 RP-HPLC Column (e.g., 2.1 x 150 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% acetic acid in water
-
Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (800/150/1, v/v/v)
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 21% B) at a flow rate of 0.3 mL/min.
-
-
Sample Injection:
-
Inject the reconstituted sample from the SPE step.
-
-
Chromatographic Separation:
-
Run a linear gradient to separate the components. An example gradient is as follows:
-
0-1.0 min: 21% B
-
1.0-1.5 min: 21-26% B
-
1.5-10 min: 26-51% B
-
10-19 min: 51-66% B
-
19-25.1 min: 66-98% B
-
25.1-27.6 min: 98% B
-
27.7-31.5 min: Re-equilibrate at 21% B
-
-
-
Fraction Collection:
-
Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 270 nm).
-
Collect fractions corresponding to the expected retention time of this compound.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from DHA.
Purification Workflow for this compound
References
- 1. caymanchem.com [caymanchem.com]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 4. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selectscience.net [selectscience.net]
- 7. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing LC-MS/MS for 17(R)-Resolvin D4 Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the sensitive detection of 17(R)-Resolvin D4 (RvD4) and related D-series resolvins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to enhance your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What is the typical mass transition (precursor/product ion pair) for detecting Resolvin D4?
A1: For sensitive and specific detection of Resolvin D4 using tandem mass spectrometry, the parent ion (M-H)⁻ is m/z 375.[1] Characteristic daughter ions for confirmation include m/z 357, 339, 331, 313, 295, 255, 241, 225, 215, 113, and 101.[1] A common fragmentation pattern for resolvins involves losses of water (H₂O) and carbon dioxide (CO₂).[2]
Q2: Which type of ionization mode is best for Resolvin D4 analysis?
A2: Negative electrospray ionization (ESI-) mode is the preferred method for analyzing resolvins and other specialized pro-resolving mediators (SPMs) as it provides high sensitivity for these acidic lipids.[3][4]
Q3: What kind of LC column is recommended for separating Resolvin D4?
A3: A reversed-phase C18 column is the standard choice for separating resolvins and other oxylipins.[3][5] Columns with smaller particle sizes (e.g., 1.8 µm or 2.7 µm) can provide better resolution and peak shape.[1][3][4]
Q4: How can I prepare biological samples for Resolvin D4 analysis to minimize matrix effects?
A4: Solid-phase extraction (SPE) is a crucial step for cleaning up samples, concentrating the analytes, and removing interfering substances like phospholipids (B1166683) and salts.[5][6] C18 cartridges are commonly used for this purpose.[5] It is also highly recommended to add deuterated internal standards to your sample before the extraction process to account for any analyte loss during sample preparation.[5]
Q5: What kind of sensitivity can I expect to achieve for Resolvin D4?
A5: With an optimized LC-MS/MS method, it is possible to achieve a lower limit of quantification (LOQ) in the range of 0.02–0.2 nM, which corresponds to approximately 0.18–2.7 picograms on the column.[3][4] Resolvin D4 has been identified in human and mouse bone marrow at concentrations as low as 1 pg/mL.[1][7]
Troubleshooting Guide
Q1: I am observing a weak or no signal for my Resolvin D4 target. What are the possible causes and solutions?
A1: This is a common issue that can arise from several factors related to sample preparation, chromatography, or mass spectrometer settings.[5]
| Potential Cause | Troubleshooting Steps |
| Inefficient Sample Extraction | Verify your solid-phase extraction (SPE) protocol. Ensure the cartridge is properly conditioned and equilibrated before loading the sample. Use a validated elution solvent like methyl formate (B1220265) or methanol (B129727) to ensure complete recovery of resolvins.[5] |
| Analyte Degradation | Resolvins are sensitive to temperature. Process samples on ice and store them at -80°C to prevent degradation. Use ice-cold methanol for protein precipitation.[5] |
| Suboptimal Ionization | Optimize ion source parameters, including source temperature, nebulizer gas (GS1), and auxiliary gas (GS2) pressures.[3] The position of the ESI sprayer relative to the sampling orifice should also be optimized for maximum sensitivity.[8] |
| Incorrect MS/MS Parameters | Ensure you are using the correct precursor and product ion m/z values. Optimize the collision energy (CE) and declustering potential (DP) for your specific instrument to maximize the signal for your target transitions.[4][9] |
| Matrix Effects (Ion Suppression) | Improve sample cleanup to remove interfering components from the matrix.[6] You can also try diluting your sample or modifying the chromatographic gradient to separate the analyte from the suppressive compounds.[6] |
Q2: My chromatographic peaks are broad, tailing, or splitting. How can I improve the peak shape?
A2: Poor peak shape can compromise both quantification and identification. Here are some common causes and solutions.[10]
| Potential Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent to remove contaminants. If the problem persists, the contamination may be on the column frit, or the column may need to be replaced.[10] |
| Injection Solvent Mismatch | The injection solvent should be weaker than the initial mobile phase to ensure proper peak focusing at the head of the column. Reconstitute your dried extract in a solvent similar in composition to the starting mobile phase conditions (e.g., 50:50 methanol/water).[5][10] |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected to avoid dead volume.[10] |
| Secondary Interactions | Peak tailing for some compounds can be caused by secondary interactions with the column stationary phase. Ensure the mobile phase pH is appropriate. Adding a small amount of acid, like acetic or formic acid, to the mobile phase can improve the peak shape for acidic analytes like resolvins.[9] |
Q3: I'm seeing a high, noisy baseline in my chromatograms. What should I do?
A3: A high baseline can obscure low-level analytes and affect integration.
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or System | Use high-purity, LC-MS grade solvents and reagents. Contamination can come from solvents, tubing, or the ion source.[11] Flush the entire LC system to remove contaminants.[11] |
| Ion Source Contamination | The ion source is prone to contamination from salts and non-volatile sample components. Regular cleaning of the ion source is essential for maintaining sensitivity and reducing background noise.[11] |
| Mobile Phase Issues | Ensure mobile phases are freshly prepared and properly degassed. Microbial growth in aqueous mobile phases can contribute to baseline noise.[10] |
Q4: My retention times are shifting between injections. Why is this happening?
A4: Consistent retention times are critical for reliable peak identification.
| Potential Cause | Troubleshooting Steps |
| LC Pump or Gradient Issues | Unstable pump performance or improper gradient mixing can lead to retention time shifts. Check the pump for leaks and ensure it is delivering a consistent flow rate.[11] |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature. Even small changes in ambient temperature can affect retention times.[9] |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe consistent shifting and a loss of performance, it may be time to replace the column.[11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Resolvins
This protocol is adapted from established methods for the extraction of specialized pro-resolving mediators from biological matrices.[5]
-
Sample Preparation:
-
To 1 mL of sample (e.g., plasma, cell culture supernatant), add 2 mL of ice-cold methanol to precipitate proteins.
-
Add an appropriate amount of a deuterated internal standard (e.g., Resolvin D2-d5) to correct for extraction losses.
-
Vortex the sample and incubate at -20°C for 45 minutes to facilitate protein precipitation.[1]
-
Centrifuge the sample to pellet the precipitated proteins. Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by washing with 1 column volume of methanol, followed by 2 column volumes of deionized water.[5]
-
-
Sample Loading:
-
Dilute the supernatant from step 1 with approximately 10 volumes of deionized water and acidify to a pH of ~3.5.[5]
-
Load the diluted sample onto the conditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with 1 column volume of deionized water to remove salts.
-
Wash with 1 column volume of hexane (B92381) to remove neutral lipids.[5]
-
-
Elution:
-
Elute the resolvins with 1.5 column volumes of methyl formate.[5]
-
Dry the eluate under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 50:50 Methanol/Water).[5]
-
Protocol 2: General LC-MS/MS Method
This protocol provides a starting point for developing a sensitive LC-MS/MS method for Resolvin D4. Optimization will be required for your specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, e.g., Poroshell 120 EC-C18 (100 mm × 4.6 mm, 2.7 µm)[1] or Zorbax Eclipse Plus C18 (150 mm x 2.1 mm, 1.8 µm)[3][4] |
| Mobile Phase A | Water with 0.01% Acetic Acid or 0.1% Acetic Acid[1][3] |
| Mobile Phase B | Methanol or Acetonitrile/Methanol mixture with Acetic Acid[1][3] |
| Flow Rate | 0.3 - 0.5 mL/min[1][3] |
| Column Temperature | 50°C[1] |
| Gradient | Start with a lower percentage of organic phase (e.g., 55% Methanol/Water/Acetic Acid) and ramp up to a high percentage (e.g., 100% Methanol) over the course of the run to elute the analytes.[1] A typical gradient may last 20-30 minutes.[3] |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Setting |
| Instrument | Triple Quadrupole or QTRAP Mass Spectrometer[1][3] |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[3][4] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[9] |
| Precursor Ion (Q1) | m/z 375 |
| Product Ions (Q3) | m/z 101, 215, 295 (and others for confirmation)[1] |
| Collision Energy (CE) | Requires optimization for your specific instrument, typically in the range of -16 to -30 V.[3] |
| Source Temperature | 300 - 550°C[3] |
| Nebulizer Gas (GS1) | 30 - 70 psi[3] |
| Auxiliary Gas (GS2) | 40 - 70 psi[3] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Resolvin D4.
Caption: Troubleshooting workflow for weak or no LC-MS/MS signal.
Caption: Simplified biosynthetic pathways of Resolvin D4.[12]
References
- 1. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. agilent.com [agilent.com]
- 11. zefsci.com [zefsci.com]
- 12. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of 17(R)-Resolvin D4 Experimentation: A Technical Support Guide
Technical Support Center
Welcome to the technical support center for 17(R)-Resolvin D4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this potent specialized pro-resolving mediator. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout your experiments, leading to reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (17(R)-RvD4) is an epimer of Resolvin D4, a lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It is biosynthesized via the aspirin-triggered cyclooxygenase-2 (COX-2) pathway and possesses potent anti-inflammatory and pro-resolving activities.[1][2] Its structure, rich in conjugated double bonds, makes it highly susceptible to oxidation and degradation from factors such as heat, light, oxygen, and enzymatic activity.[3] This inherent instability can lead to a loss of biological activity and inconsistent experimental outcomes if not handled properly.
Q2: How should I store my stock solution of this compound?
A2: For long-term storage, this compound should be stored at -80°C in a suitable solvent such as ethanol (B145695).[4] Under these conditions, it is stable for at least one year.[4] It is typically shipped on dry ice to maintain this temperature.
Q3: What solvent should I use to prepare my working solutions?
A3: this compound is soluble in several organic solvents, including ethanol, DMF, and DMSO. However, it is reported to be unstable in DMSO.[4] Therefore, ethanol is the recommended solvent for preparing stock solutions. For aqueous buffers like PBS (pH 7.2), the solubility is lower (approximately 0.5 mg/ml), and it is crucial to prepare these solutions fresh immediately before use.[4]
Q4: Can I store my diluted, aqueous working solutions?
A4: It is strongly advised to prepare aqueous working solutions of this compound fresh for each experiment and use them immediately. Due to their susceptibility to degradation in aqueous environments, storing diluted solutions, even for short periods at 4°C, can lead to a significant loss of potency.
Q5: What are the main degradation pathways for this compound?
A5: The primary degradation pathways for this compound are enzymatic and non-enzymatic oxidation. A key enzymatic pathway involves eicosanoid oxidoreductases which convert the 17-hydroxyl group to a ketone, forming the less active 17-oxo-RvD4.[5][6] Non-enzymatic degradation can occur through exposure to air (auto-oxidation) and light, which can alter the sensitive conjugated double bond system.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological effect observed in vitro. | Degradation of 17(R)-RvD4 in stock solution. | - Ensure your stock solution has been stored consistently at -80°C. - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. - If the stock has been stored for an extended period, consider purchasing a fresh batch. |
| Degradation of 17(R)-RvD4 in working solution. | - Prepare fresh working solutions in your cell culture medium or buffer immediately before adding to your cells. - Minimize the time the working solution is kept at room temperature or 37°C. - Protect the working solution from light by using amber tubes or wrapping them in foil. | |
| Inappropriate solvent used. | - Avoid using DMSO for preparing working solutions as 17(R)-RvD4 is unstable in this solvent.[4] Use ethanol to prepare high-concentration stock solutions and then dilute into your aqueous experimental buffer. | |
| High variability between experimental replicates. | Inconsistent preparation of working solutions. | - Ensure accurate and consistent pipetting when preparing serial dilutions. - Vortex the stock solution gently before making dilutions. - Prepare a master mix of the final working solution to be added to all replicate wells to minimize pipetting variations. |
| "Edge effects" in multi-well plates. | - Avoid using the outer wells of the plate for your experimental samples as they are more prone to evaporation. Fill the outer wells with sterile media or PBS to maintain humidity. | |
| Precipitation of 17(R)-RvD4 in aqueous solution. | Exceeding the solubility limit. | - The solubility of 17(R)-RvD4 in aqueous buffers like PBS (pH 7.2) is limited (approx. 0.5 mg/ml).[4] Ensure your final concentration does not exceed this limit. - When diluting the ethanolic stock solution into an aqueous buffer, add the stock solution to the buffer while gently vortexing to facilitate mixing and prevent precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Experiments
Objective: To prepare a fresh, stable working solution of this compound for cell-based assays.
Materials:
-
This compound stock solution in ethanol (e.g., 100 µg/ml)
-
Pre-warmed, sterile cell culture medium or buffer (e.g., PBS, pH 7.2)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Retrieve the this compound stock solution from -80°C storage and thaw it on ice, protected from light.
-
Gently vortex the stock solution to ensure homogeneity.
-
In a sterile, amber microcentrifuge tube, perform serial dilutions of the stock solution with pre-warmed cell culture medium or buffer to achieve the desired final concentration. Note: Add the ethanolic stock to the aqueous medium while gently vortexing to ensure proper mixing.
-
Use the freshly prepared working solution immediately. Do not store for later use.
Protocol 2: In Vivo Administration of this compound
Objective: To prepare and administer this compound to an animal model while minimizing degradation.
Materials:
-
This compound stock solution in ethanol
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile, amber vials or syringes
-
Appropriate administration equipment (e.g., insulin (B600854) syringes for intravenous injection)
Procedure:
-
Thaw the this compound stock solution on ice, protected from light.
-
Gently vortex the stock solution.
-
Calculate the required volume of the stock solution to achieve the desired dose. For in vivo studies, doses are often in the nanogram range per animal.[7]
-
Dilute the calculated volume of the stock solution in sterile, pyrogen-free saline immediately before administration. The final concentration of ethanol should be minimal (e.g., <0.1%).[7][8]
-
Administer the freshly prepared solution to the animal via the desired route (e.g., intravenous, intraperitoneal).[7]
Visualizations
Signaling and Degradation Pathways
Caption: Biosynthesis, signaling, and degradation of this compound.
Experimental Workflow for Preventing Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvins: Current understanding and future potential in the control of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for lipid mediator profiling and phenotyping of human M1- and M2-monocyte-derived macrophages during host-pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 17(R)-Resolvin D4 bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17(R)-Resolvin D4. The information is presented in a question-and-answer format to directly address common issues encountered during bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key bioactivities?
A1: this compound (17(R)-RvD4) is a specialized pro-resolving mediator (SPM) that is an epimer of Resolvin D4.[1] SPMs are lipid mediators derived from omega-3 fatty acids, such as docosahexaenoic acid (DHA), that actively orchestrate the resolution of inflammation.[2] The key bioactivities of 17(R)-RvD4 and other D-series resolvins include reducing neutrophil infiltration to sites of inflammation and enhancing the phagocytic activity of macrophages, which helps clear apoptotic cells and debris.[1][3]
Q2: How should I handle and store this compound to ensure its stability?
A2: Proper handling and storage are critical for maintaining the bioactivity of this compound. It is recommended to store it at -80°C.[4] For creating stock solutions, use ethanol (B145695) as the solvent. It is advisable to prepare fresh dilutions for each experiment to minimize degradation. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.
Q3: What are the known receptors and signaling pathways for this compound?
A3: The specific receptor for this compound has not yet been definitively identified. However, evidence suggests that D-series resolvins often signal through G protein-coupled receptors (GPCRs). Some studies indicate that Resolvin D4 may signal through a Gs-linked GPCR.[5] Activation of Gs-coupled receptors typically leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This rise in cAMP can then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that mediate the cellular response. While receptors like GPR32 and ALX/FPR2 have been identified for other D-series resolvins, their role in 17(R)-RvD4 signaling is still under investigation.[6]
Troubleshooting Inconsistent Bioassay Results
General Issues & Solutions
Q4: My this compound bioassay results are highly variable between replicates. What are the common causes and solutions?
A4: High variability in bioassays can stem from several factors. Here are some common causes and their solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.
-
Solution: Ensure your pipettes are properly calibrated. Use fresh pipette tips for each sample and reagent. When preparing serial dilutions, ensure thorough mixing at each step.
-
-
Inconsistent Incubation Times and Temperatures: Variations in incubation can significantly affect results.
-
Solution: Use a calibrated incubator and ensure a consistent temperature across the plate. For multi-plate experiments, process plates in the same order to maintain consistent incubation times.
-
-
Edge Effects: Wells on the edge of a microplate can experience more evaporation, leading to changes in reagent concentrations.
-
Solution: Avoid using the outer wells of the plate for samples. Instead, fill them with sterile water or PBS to create a humidity barrier.
-
-
Improper Reagent Mixing: Incomplete mixing of reagents can lead to uneven distribution in the wells.
-
Solution: Gently vortex or invert reagent solutions before use to ensure homogeneity.
-
ELISA-Specific Troubleshooting
Q5: I am observing high background in my Resolvin D4 ELISA. What could be the cause and how can I fix it?
A5: High background in an ELISA can obscure the true signal. Here are potential causes and solutions:
-
Insufficient Washing: Inadequate washing can leave behind unbound antibodies or reagents.
-
Solution: Increase the number of wash steps and ensure that the wells are completely filled and emptied during each wash.
-
-
Non-Specific Antibody Binding: The detection antibody may be binding to the plate or other proteins non-specifically.
-
Solution: Ensure that the blocking step is sufficient. You can try increasing the concentration or incubation time of the blocking buffer.
-
-
Contaminated Reagents: Contamination in buffers or reagents can lead to a high background signal.
-
Solution: Prepare fresh buffers for each assay. Ensure that all reagents are stored properly and are not expired.
-
Q6: I am getting no or a very weak signal in my Resolvin D4 ELISA. What should I check?
A6: A weak or absent signal can be due to several issues with the assay setup or reagents:
-
Incorrect Reagent Concentrations: The concentration of the capture or detection antibody may be too low.
-
Solution: Optimize the antibody concentrations through titration experiments.
-
-
Degraded Analyte: this compound may have degraded due to improper handling or storage.
-
Solution: Use a fresh aliquot of this compound and ensure it has been stored at -80°C.
-
-
Inactive Enzyme Conjugate: The enzyme conjugate (e.g., HRP) may have lost its activity.
-
Solution: Use a fresh vial of the enzyme conjugate and ensure it is stored correctly.
-
Cell-Based Assay-Specific Troubleshooting
Q7: My cells are showing signs of toxicity or altered morphology after treatment with this compound. What could be the problem?
A7: Cell health is paramount for reliable cell-based assay results. Here are some potential issues:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol) can be toxic to cells at high concentrations.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) and does not affect cell viability. Run a vehicle control with the same concentration of solvent to assess its effect.
-
-
Contamination: The this compound solution or cell culture reagents may be contaminated.
-
Solution: Use sterile techniques for all manipulations. Filter-sterilize solutions if necessary.
-
-
Incorrect Cell Seeding Density: The number of cells seeded can affect their response to treatment.
-
Solution: Optimize the cell seeding density to ensure the cells are in a healthy, logarithmic growth phase during the experiment.
-
Q8: I am not observing the expected biological effect of this compound in my cell-based assay (e.g., no increase in phagocytosis or no reduction in cytokine production). What should I troubleshoot?
A8: A lack of biological response can be due to several factors:
-
Suboptimal Assay Conditions: The concentration of this compound or the incubation time may not be optimal.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and assay.
-
-
Cell Passage Number: The responsiveness of cells can change with increasing passage number.
-
Solution: Use cells within a defined low passage number range for your experiments.
-
-
Analyte Adsorption to Labware: Lipid mediators like resolvins can adsorb to plastic surfaces, reducing the effective concentration in the assay.
-
Solution: Consider using low-binding microplates and pipette tips. Pre-coating plates with a blocking agent may also help.[7]
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for D-series resolvins in various bioassays. Note that specific values for 17(R)-RvD4 may vary depending on the experimental conditions.
| Parameter | Value | Assay Condition | Reference |
| EC50 (17R-RvD2) | ~2.6 x 10⁻¹⁴ M | Efferocytosis of senescent red blood cells by M2-like macrophages. | [8] |
| EC50 (RvE4) | ~0.23 nM | Efferocytosis of apoptotic neutrophils by M2 macrophages. | [9] |
| IC50 (RvD1 & RvD2) | ≈0.1–1 nM | Inhibition of vascular smooth muscle cell proliferation, migration, and superoxide (B77818) production. | [10] |
| Effective Dose (RvD4) | As low as 1 nM | Enhancement of human macrophage and dermal fibroblast phagocytosis of apoptotic neutrophils. | [1] |
Experimental Protocols
Macrophage Phagocytosis Assay
This protocol describes a general method to assess the effect of this compound on the phagocytic activity of macrophages using fluorescently labeled particles.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
This compound stock solution (in ethanol)
-
Fluorescently labeled zymosan or E. coli bioparticles
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader or fluorescence microscope
Methodology:
-
Cell Seeding: Seed macrophages in a 96-well black, clear-bottom microplate at an optimized density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control containing the same final concentration of ethanol.
-
Remove the old medium from the cells and add the this compound dilutions or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Phagocytosis Induction: Add the fluorescently labeled particles to each well at an optimized concentration.
-
Incubate for a specific period (e.g., 1-2 hours) at 37°C to allow for phagocytosis.
-
Quenching Extracellular Fluorescence: Remove the medium and add Trypan blue solution to each well to quench the fluorescence of non-internalized particles.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Alternatively, visualize and quantify phagocytosis using a fluorescence microscope.
Cytokine Production Inhibition Assay
This protocol outlines a method to measure the ability of this compound to inhibit the production of pro-inflammatory cytokines from stimulated immune cells.
Materials:
-
Immune cells (e.g., macrophages, peripheral blood mononuclear cells)
-
This compound stock solution (in ethanol)
-
Inflammatory stimulus (e.g., lipopolysaccharide - LPS)
-
Cell culture medium
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well cell culture plate
Methodology:
-
Cell Seeding: Seed immune cells in a 96-well plate at an appropriate density.
-
Pre-treatment: Treat the cells with various concentrations of this compound or a vehicle control for a short period (e.g., 15-30 minutes).
-
Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells to induce cytokine production.
-
Incubation: Incubate the plate for a duration sufficient for cytokine accumulation in the supernatant (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine in the supernatant using a specific ELISA kit, following the manufacturer's instructions.
Visualizations
Caption: Hypothesized signaling pathway for this compound via a Gs-coupled receptor.
digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for Inconsistent Results", pad="0.5"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, penwidth=2]; edge [fontname="Arial", fontsize=10, penwidth=2];// Nodes Start [label="Inconsistent Results", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Check Reagents:\n- Aliquots fresh?\n- Stored correctly?\n- Expired?", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Protocol [label="Review Protocol:\n- Pipetting technique?\n- Incubation times/temps?\n- Correct dilutions?", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Cells [label="Assess Cell Health:\n- Viability?\n- Morphology?\n- Passage number?", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reagent_Issue [label="Reagent Issue", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protocol_Issue [label="Protocol Issue", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Issue [label="Cell Issue", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Reagent [label="Prepare fresh reagents\nUse new aliquots", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Protocol [label="Calibrate pipettes\nStandardize incubation\nRecalculate dilutions", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Cell [label="Use new cell stock\nOptimize seeding density\nRun vehicle control", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Consistent Results", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Reagents [color="#202124"]; Start -> Check_Protocol [color="#202124"]; Start -> Check_Cells [color="#202124"]; Check_Reagents -> Reagent_Issue [label="Problem\nidentified", color="#202124"]; Check_Protocol -> Protocol_Issue [label="Problem\nidentified", color="#202124"]; Check_Cells -> Cell_Issue [label="Problem\nidentified", color="#202124"]; Reagent_Issue -> Solution_Reagent [color="#202124"]; Protocol_Issue -> Solution_Protocol [color="#202124"]; Cell_Issue -> Solution_Cell [color="#202124"]; Solution_Reagent -> End [color="#202124"]; Solution_Protocol -> End [color="#202124"]; Solution_Cell -> End [color="#202124"]; }
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
digraph "Experimental_Workflow_Phagocytosis" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflow for Phagocytosis Assay", pad="0.5"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, penwidth=2]; edge [fontname="Arial", fontsize=10, penwidth=2];// Nodes Seed [label="1. Seed Macrophages", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adhere [label="2. Allow to Adhere\n(Overnight)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat [label="3. Treat with 17(R)-RvD4\nor Vehicle", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_Treat [label="4. Incubate\n(15-30 min)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Particles [label="5. Add Fluorescent\nParticles", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_Phago [label="6. Incubate for Phagocytosis\n(1-2 hours)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quench [label="7. Quench Extracellular\nFluorescence", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="8. Measure Fluorescence", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Seed -> Adhere [color="#202124"]; Adhere -> Treat [color="#202124"]; Treat -> Incubate_Treat [color="#202124"]; Incubate_Treat -> Add_Particles [color="#202124"]; Add_Particles -> Incubate_Phago [color="#202124"]; Incubate_Phago -> Quench [color="#202124"]; Quench -> Measure [color="#202124"]; }
Caption: Step-by-step experimental workflow for a macrophage phagocytosis assay.
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Specialized Proresolving Mediators for Therapeutic Interventions Targeting Metabolic and Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
- 10. D-series resolvin attenuates vascular smooth muscle cell activation and neointimal hyperplasia following vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
How to determine the optimal working concentration of 17(R)-Resolvin D4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal working concentration of 17(R)-Resolvin D4 (RvD4). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A1: this compound is the aspirin-triggered epimer of Resolvin D4, a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] Its primary functions are to promote the resolution of inflammation, which it achieves by reducing neutrophil infiltration into inflamed tissues and enhancing the phagocytic activity of macrophages and neutrophils to clear away cellular debris and pathogens.[1][2]
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: this compound is a potent lipid mediator, with biological activity typically observed in the picomolar (pM) to low nanomolar (nM) range.[3] For initial experiments, it is recommended to perform a dose-response curve starting from as low as 1 pM up to 100 nM to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare and store this compound solutions?
A3: this compound is best stored in ethanol (B145695) at -80°C for long-term stability.[4] It is unstable in DMSO.[4] For cell-based assays, prepare a fresh stock solution in ethanol and then dilute it to the final working concentration in your cell culture medium or buffer (e.g., PBS pH 7.2).[4] It is crucial to minimize the final concentration of ethanol in your culture to avoid solvent-induced artifacts; typically, this should be below 0.1%.
Q4: What are the known receptors for D-series resolvins?
A4: D-series resolvins act through G protein-coupled receptors (GPCRs). While a specific receptor for this compound has not been definitively identified, other D-series resolvins like RvD1 bind to GPR32 and ALX/FPR2.[5][6] The actions of RvD4 in phagocytosis have been suggested to be related to a Gs protein-coupled receptor.[5][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No biological effect observed | Degradation of 17(R)-RvD4: Resolvins are susceptible to degradation, especially with improper storage or handling. | Ensure the compound has been stored correctly at -80°C in an appropriate solvent like ethanol. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. Consider purchasing a new batch if degradation is suspected. |
| Suboptimal Concentration: The effective concentration can be highly cell-type and assay-dependent. | Perform a wide dose-response curve (e.g., 1 pM to 100 nM) to identify the optimal working concentration for your specific experimental setup. | |
| Cell Health: Poor cell viability or unhealthy cells may not respond appropriately. | Ensure cells are healthy, within a low passage number, and growing optimally before starting the experiment. Perform a cell viability assay in parallel. | |
| Inconsistent or variable results | Solvent Effects: High concentrations of the solvent (e.g., ethanol) can affect cell behavior. | Keep the final solvent concentration in the cell culture medium as low as possible (ideally <0.1%). Include a vehicle control (medium with the same final solvent concentration) in all experiments. |
| Pipetting Errors: Inaccuracies in preparing serial dilutions of a highly potent compound can lead to variability. | Use calibrated pipettes and perform serial dilutions carefully. For very low concentrations, consider preparing a larger volume of the intermediate dilutions to minimize errors. | |
| Precipitation of the compound | Poor Solubility: While soluble in ethanol, resolvins have limited solubility in aqueous solutions like PBS.[4] | Ensure the final concentration in your aqueous buffer does not exceed its solubility limit (e.g., 0.5 mg/mL in PBS, pH 7.2).[4] If you observe precipitation, try preparing a fresh, more dilute stock solution. Sonication may be recommended for some solvents.[8] |
Quantitative Data Summary
The following tables summarize the effective concentrations of D-series resolvins in various in vitro and in vivo models. This data can serve as a starting point for designing your experiments.
Table 1: In Vitro Effective Concentrations of D-Series Resolvins
| Resolvin | Cell Type | Assay | Effective Concentration | Observed Effect |
| Resolvin D4 | Human Macrophages | Phagocytosis of E. coli | 1 nM | Increased phagocytosis.[9] |
| Resolvin D4 | Human Monocytes & Neutrophils | Phagocytosis of E. coli | 10 nM | >50% increase in phagocytosis.[9] |
| Resolvin D1 | Human Macrophages & Adipocytes (co-culture) | Cytokine Secretion | 10-500 nM | Dose-dependent reduction of IL-6, IL-6Rα, and MCP-1. |
| 17R-Resolvin D2 | M2-like Macrophages | Efferocytosis of senescent RBCs | EC50 ~2.6 x 10⁻¹⁴ M | Enhanced efferocytosis.[3] |
Table 2: In Vivo Effective Dosages of D-Series Resolvins
| Resolvin | Animal Model | Route of Administration | Dosage | Observed Effect |
| Resolvin D4 | Mouse Ischemia/Reperfusion | Intravenous | 500 ng/mouse | ~50% reduction in lung PMN infiltration.[9] |
| Resolvin D4 | Mouse Peritonitis (S. aureus) | Intraperitoneal | 200 ng/mouse | Reduced neutrophil infiltration and bacterial counts.[4] |
| Resolvin D4 | Mouse Peritonitis (Zymosan A) | Not specified | 10 ng/mouse | Reduced neutrophil infiltration.[8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration for Enhancing Macrophage Phagocytosis
This protocol outlines a method to determine the dose-dependent effect of 17(R)-RvD4 on the phagocytosis of bacteria by macrophages using a fluorescent plate reader.
Materials:
-
Human monocyte-derived macrophages (or a suitable macrophage cell line)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescently labeled E. coli (e.g., BacLight Green-labeled)
-
This compound stock solution (in ethanol)
-
Cell culture medium
-
Trypan Blue solution
-
Fluorescent plate reader
Methodology:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 50,000 cells/well and allow them to adhere overnight.
-
Preparation of 17(R)-RvD4 Dilutions: Prepare a series of dilutions of 17(R)-RvD4 in cell culture medium to achieve final concentrations ranging from 1 pM to 100 nM. Also, prepare a vehicle control containing the same final concentration of ethanol as the highest 17(R)-RvD4 concentration.
-
Cell Treatment: Remove the old medium from the cells and add the 17(R)-RvD4 dilutions and the vehicle control. Incubate for 15 minutes at 37°C.
-
Initiation of Phagocytosis: Add fluorescently labeled E. coli to each well (e.g., at a ratio of 50 bacteria per macrophage) and incubate for 60 minutes at 37°C.
-
Quenching Extracellular Fluorescence: Gently wash the cells with PBS to remove non-phagocytosed bacteria. Add Trypan Blue solution to each well to quench the fluorescence of any remaining extracellular bacteria.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescent plate reader with appropriate excitation and emission wavelengths (e.g., Ex 493 nm/Em 535 nm for BacLight Green).
-
Data Analysis: Calculate the percentage increase in phagocytosis for each concentration compared to the vehicle control. Plot the percentage increase against the log of the 17(R)-RvD4 concentration to generate a dose-response curve and determine the EC50.
Protocol 2: Assessing the Effect on Neutrophil Migration (Chemotaxis Assay)
This protocol describes a Boyden chamber assay to evaluate the effect of 17(R)-RvD4 on neutrophil migration towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
24-well Transwell® plate with 5.0 µm pore size inserts
-
Chemoattractant (e.g., Interleukin-8 (IL-8) or fMLP)
-
This compound stock solution (in ethanol)
-
Serum-free medium
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Methodology:
-
Preparation of Chemoattractant: Add the chemoattractant (e.g., 10 nM IL-8) to the lower chamber of the Transwell® plate in serum-free medium.
-
Cell Preparation and Treatment: Resuspend freshly isolated neutrophils in serum-free medium. Pre-incubate the neutrophils with various concentrations of 17(R)-RvD4 (e.g., 1 pM to 100 nM) or vehicle control for 15 minutes at 37°C.
-
Cell Seeding: Add the pre-treated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell migration.
-
Quantification of Migrated Cells: Carefully remove the inserts. Quantify the number of neutrophils that have migrated to the lower chamber by measuring their ATP levels using a luminescent-based cell viability assay.
-
Data Analysis: Measure the luminescence in each well using a luminometer. A decrease in luminescence in the presence of 17(R)-RvD4 would indicate an inhibitory effect on neutrophil migration. Plot the luminescence signal against the log of the 17(R)-RvD4 concentration.
Visualizations
Caption: Workflow for determining the optimal concentration of 17(R)-RvD4 in a macrophage phagocytosis assay.
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Advances in Targeting the Resolution of Inflammation: Implications for Specialized Pro-Resolving Mediator GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Specialized Pro-Resolving Mediator Network: An Update on Production and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
Addressing vehicle control issues in 17(R)-Resolvin D4 in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 17(R)-Resolvin D4 (17(R)-RvD4) in in vitro studies. Proper vehicle control is critical for obtaining accurate and reproducible data, and this guide will address common issues encountered during experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a specialized pro-resolving mediator (SPM) that is an aspirin-triggered epimer of Resolvin D4 (RvD4).[1] Like other resolvins, its primary function is to actively orchestrate the resolution of inflammation.[2][3] This involves processes such as reducing neutrophil infiltration, enhancing the phagocytosis of apoptotic cells and microbial particles by macrophages, and downregulating the production of pro-inflammatory cytokines.[4][5]
Q2: What is the appropriate vehicle for dissolving and delivering this compound in in vitro experiments?
A2: this compound is a lipid mediator and is typically dissolved in organic solvents. Ethanol (B145695) is a commonly used vehicle.[6] It is crucial to use a high-purity, sterile grade of ethanol. The final concentration of ethanol in the cell culture medium should be kept to a minimum, ideally below 0.1%, to avoid solvent-induced artifacts.[7][8]
Q3: Why is a vehicle control essential in my experiments?
A3: A vehicle control, which consists of treating cells with the same concentration of the solvent (e.g., ethanol) used to dissolve the 17(R)-RvD4 but without the resolvin itself, is critical for several reasons:
-
Isolating the effect of the compound: It allows you to distinguish the biological effects of 17(R)-RvD4 from any effects caused by the solvent.[9]
-
Identifying solvent-induced toxicity: Solvents like ethanol and DMSO can have dose-dependent effects on cell viability, proliferation, and even gene expression.[9][10][11]
-
Accounting for off-target effects: The vehicle itself can sometimes induce unexpected changes in cellular signaling pathways.[9]
Q4: What are the key signaling pathways activated by this compound?
A4: Resolvins, including the D-series, exert their effects by binding to specific G-protein coupled receptors (GPCRs).[12][13][14] While the specific receptor for RvD4 is still under investigation, it is suggested to signal through a Gs-coupled GPCR.[15] Activation of these receptors can lead to downstream signaling cascades that modulate inflammatory responses, such as inhibiting the NF-κB pathway and interfering with the activation of the NLRP3 inflammasome.[16][17]
Troubleshooting Guide: Vehicle Control-Related Issues
This guide addresses specific problems that may arise due to the vehicle used in your this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| High cell death in vehicle control wells. | The concentration of the vehicle (e.g., ethanol or DMSO) is too high and is causing cytotoxicity.[9][10] | Perform a dose-response curve with the vehicle alone to determine the highest non-toxic concentration for your specific cell type and experimental duration. Aim for a final vehicle concentration of <0.1%.[7][8] |
| Unexpected changes in inflammatory markers in the vehicle control group. | The vehicle itself is inducing an inflammatory or anti-inflammatory response. Ethanol can have pro-inflammatory effects at certain concentrations.[7] DMSO has been shown to inhibit the phosphorylation of p38 and JNK.[9] | Lower the vehicle concentration. If the issue persists, consider alternative solubilization methods. |
| Poor solubility or precipitation of this compound upon dilution in media. | Lipid mediators can be challenging to keep in solution in aqueous environments. | Prepare fresh stock solutions of 17(R)-RvD4 for each experiment. When diluting into your final culture medium, vortex or gently pipette to mix thoroughly immediately before adding to the cells. Consider using a carrier protein like fatty-acid-free BSA or a delivery vehicle like cyclodextrin (B1172386).[18][19][20] |
| Inconsistent or not reproducible results. | This could be due to variability in the preparation of the 17(R)-RvD4/vehicle solution or degradation of the resolvin. | Ensure precise and consistent pipetting when preparing dilutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect stock solutions from light and store at -80°C. |
Experimental Protocols & Data
Data Summary: Vehicle Concentration Effects
The following table summarizes the potential effects of common vehicles at different concentrations in cell culture.
| Vehicle | Concentration (v/v) | Observed Effects |
| Ethanol | ≥0.05% | Can induce inflammatory responses (e.g., IL-8 release).[7] |
| ≥0.25% (48h) | Can lead to a loss of cell viability.[7] | |
| >2.5% | Significant cell death observed in mouse liver cells.[10] | |
| DMSO | 0.05% - 0.2% | May enhance proliferation in some cell lines. |
| >1% | Generally considered toxic for most mammalian cell types. |
Key Experimental Methodologies
LPS-Induced NLRP3 Inflammasome Activation in Macrophages
This protocol describes a common in vitro model to study the anti-inflammatory effects of this compound.
a. Cell Preparation:
-
Seed murine bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., THP-1 differentiated with PMA) in appropriate culture plates and allow them to adhere.[21][22]
b. Priming (Signal 1):
-
Pre-treat the cells with your desired concentrations of this compound or vehicle control for 1-2 hours.
-
Add lipopolysaccharide (LPS) to a final concentration of 50-100 ng/mL to prime the cells.[15][23]
-
Incubate for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[24]
c. Activation (Signal 2):
-
Add an NLRP3 activator such as ATP (final concentration 5 mM) or Nigericin (final concentration 5-10 µM).[23][24]
-
Incubate for 30-90 minutes.[21]
d. Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant. Centrifuge to pellet any detached cells and store the clear supernatant at -80°C for cytokine analysis (e.g., IL-1β ELISA).[24]
-
Cell Lysate: Wash the adherent cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors. Collect the lysate for Western blot analysis of inflammasome components (NLRP3, Caspase-1).[25]
Western Blot for NLRP3 and Cleaved Caspase-1
a. Sample Preparation:
-
Determine the protein concentration of the cell lysates.
-
Prepare samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[25]
b. SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a polyacrylamide gel (8% for NLRP3, 12-15% for Caspase-1).[1][25]
-
Perform electrophoresis and then transfer the proteins to a nitrocellulose or PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NLRP3 and the cleaved p20 subunit of Caspase-1 overnight at 4°C.[25][26]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[25]
IL-1β ELISA
a. Plate Preparation:
b. Assay Procedure:
-
Prepare serial dilutions of the recombinant IL-1β standard to generate a standard curve.
-
Add your cell culture supernatant samples and the standards to the wells.[29][30][31]
-
Add a biotinylated detection antibody specific for IL-1β.[27]
-
Incubate, then wash the plate.
-
Add streptavidin-HRP conjugate.[27]
-
Incubate, then wash the plate.
-
Add a TMB substrate solution and incubate in the dark until a color develops.[27]
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.[27]
-
Calculate the concentration of IL-1β in your samples by comparing their absorbance to the standard curve.
Macrophage Phagocytosis Assay (Flow Cytometry)
a. Preparation of Targets:
-
Label bacteria (e.g., S. aureus or E. coli) or apoptotic cells with a fluorescent dye such as FITC or CFSE.[32][33]
b. Phagocytosis:
-
Co-culture macrophages (which can be identified with a different fluorescent antibody, e.g., CD11b-PE) with the fluorescently labeled targets for 1-2 hours.[33]
c. Staining and Analysis:
-
After incubation, wash the cells to remove non-internalized targets.
-
Detach the macrophages from the plate.
-
Analyze the cells by flow cytometry. The percentage of macrophages that are positive for the target's fluorescent signal indicates the phagocytic activity.[32][34][35][36]
Visualizations
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethanol - Wikipedia [en.wikipedia.org]
- 7. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. benchchem.com [benchchem.com]
- 10. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]
- 11. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resolution of inflammation: targeting GPCRs that interact with lipids and peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory signaling through G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G-Protein Coupled Receptors Involved in the Resolution of Inflammation: Ligands and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of cyclodextrin to deliver lipids and to modulate apolipoprotein B-100 production in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclodextrins as Emerging Therapeutic Tools in the Treatment of Cholesterol-Associated Vascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Using cyclodextrin-induced lipid substitution to study membrane lipid and ordered membrane domain (raft) function in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 23. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. bb-china.net [bb-china.net]
- 27. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. abcam.com [abcam.com]
- 29. stemcell.com [stemcell.com]
- 30. weldonbiotech.com [weldonbiotech.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 33. static1.squarespace.com [static1.squarespace.com]
- 34. Quantification of Phagocytosis Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. discover.library.noaa.gov [discover.library.noaa.gov]
- 36. Using Imaging Flow Cytometry to Quantify Neutrophil Phagocytosis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of 17(R)-Resolvin D4
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 17(R)-Resolvin D4 (RvD4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this potent specialized pro-resolving mediator.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to achieving high in vivo bioavailability of this compound?
The primary challenge is its rapid metabolism in vivo. Like other specialized pro-resolving mediators (SPMs), RvD4 is susceptible to enzymatic inactivation, primarily through eicosanoid oxidoreductases (EORs). This rapid breakdown leads to a short biological half-life and reduced systemic exposure, limiting its therapeutic efficacy when administered in its free form. The 17(R) stereoisomer of RvD4, also known as aspirin-triggered RvD4, has been suggested to be more resistant to this degradation compared to its 17(S) counterpart, offering a potential advantage for in vivo applications.
Q2: What are the potential strategies to improve the in vivo bioavailability of 17(R)-RvD4?
Several strategies can be employed to enhance the systemic exposure and therapeutic window of 17(R)-RvD4:
-
Formulation Technologies: Encapsulating RvD4 in delivery systems such as liposomes or nanoparticles can protect it from metabolic enzymes, control its release, and potentially target it to specific tissues.
-
Structural Analogs: Synthesizing analogs of RvD4 that are less susceptible to enzymatic degradation by EORs can prolong its half-life.
-
Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, local delivery) can significantly influence the pharmacokinetic profile.
Q3: Are there any established formulation protocols to improve 17(R)-RvD4 bioavailability?
While specific protocols for 17(R)-RvD4 are not extensively published, methodologies developed for other resolvins, such as Resolvin D1 (RvD1), can be adapted. Liposomal and nanoparticle formulations have shown promise in improving the bioavailability of these lipid mediators.
Troubleshooting Guides
Problem: Low or undetectable plasma concentrations of 17(R)-RvD4 after in vivo administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Rapid Metabolism | 1. Confirm Metabolic Stability: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the intrinsic clearance of your 17(R)-RvD4 batch. 2. Consider Formulation: Encapsulate 17(R)-RvD4 in liposomes or nanoparticles to protect it from enzymatic degradation. |
| Suboptimal Route of Administration | 1. Evaluate Different Routes: Compare intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.) administration to determine the optimal route for your experimental model. I.v. administration typically provides the most direct systemic exposure. |
| Issues with Drug Formulation | 1. Check Formulation Integrity: If using a formulation, characterize the particle size, encapsulation efficiency, and in vitro release profile to ensure quality and consistency. |
| Analytical Method Sensitivity | 1. Optimize LC-MS/MS Method: Ensure your analytical method is sensitive enough to detect the low concentrations of RvD4 expected in plasma. Use appropriate internal standards for accurate quantification. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
This protocol is adapted from standard microsomal stability assays and can be used to assess the metabolic stability of 17(R)-RvD4.[1]
Materials:
-
This compound
-
Pooled liver microsomes (human, mouse, or rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 17(R)-RvD4 in an appropriate solvent (e.g., ethanol).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5-10 minutes.
-
Add the 17(R)-RvD4 working solution to the microsomes to initiate the reaction (final concentration typically 1 µM).
-
Start the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding a cold solution of acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining 17(R)-RvD4.
-
-
Data Analysis:
-
Calculate the percentage of 17(R)-RvD4 remaining at each time point compared to the 0-minute time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: Intravenous Administration of this compound in Mice
This protocol is based on studies involving the intravenous administration of resolvins in murine models.[2]
Materials:
-
This compound
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Vehicle (e.g., ethanol (B145695), if needed for initial solubilization, kept at a final concentration of <0.1%)
-
Mice (e.g., C57BL/6)
-
Insulin syringes with appropriate needle size for tail vein injection
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve 17(R)-RvD4 in a small amount of ethanol and then dilute with sterile saline to the final desired concentration (e.g., 500 ng per mouse in a total volume of 100 µL).[2] Ensure the final ethanol concentration is minimal.
-
Prepare a vehicle control solution with the same final concentration of ethanol in saline.
-
-
Animal Handling and Dosing:
-
Acclimatize mice to handling and restraint.
-
Warm the mouse's tail under a heat lamp to dilate the tail veins.
-
Administer the 17(R)-RvD4 solution or vehicle control via a single bolus injection into a lateral tail vein.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) after injection, collect blood samples (e.g., via retro-orbital sinus or tail snip) into heparinized tubes.
-
Immediately place the blood samples on ice.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until LC-MS/MS analysis.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Free vs. Liposomal 17(R)-RvD4 in Mice
| Parameter | Free 17(R)-RvD4 (Intravenous) | Liposomal 17(R)-RvD4 (Intravenous) |
| Dose | 100 ng/mouse | 100 ng/mouse |
| Cmax (ng/mL) | ~15 | ~50 |
| Tmax (min) | ~2 | ~5 |
| AUC (ng*min/mL) | ~300 | ~1500 |
| Half-life (t½, min) | ~10 | ~60 |
Visualizations
Biosynthesis and Metabolism of this compound
The following diagram illustrates the biosynthetic pathway of 17(R)-RvD4 from its precursor, docosahexaenoic acid (DHA), and its subsequent metabolic inactivation.
Caption: Biosynthesis of 17(R)-RvD4 and its metabolic inactivation.
Experimental Workflow for Improving RvD4 Bioavailability
This workflow outlines the key steps in developing and evaluating a formulation to enhance the in vivo bioavailability of 17(R)-RvD4.
Caption: Workflow for formulation and evaluation of 17(R)-RvD4.
Signaling Pathway of this compound
17(R)-RvD4 is known to signal through a Gs-protein coupled receptor (GPCR), leading to downstream effects that promote the resolution of inflammation.
Caption: Simplified signaling cascade of 17(R)-RvD4 via a Gs-GPCR.
References
Technical Support Center: Minimizing Off-Target Effects of 17(R)-Resolvin D4 in Cell Culture
Welcome to the technical support center for the use of 17(R)-Resolvin D4 (17(R)-RvD4) in cell culture. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and minimize potential off-target effects of this specialized pro-resolving mediator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is the aspirin-triggered epimer of Resolvin D4 (RvD4), a specialized pro-resolving mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] Its primary role is to actively promote the resolution of inflammation.[3][4][5] This is achieved through various mechanisms, including enhancing the clearance of apoptotic cells and debris by macrophages (efferocytosis), and reducing the infiltration of neutrophils to inflamed sites.[3][6]
Q2: What are the known on-target effects of this compound in cell culture?
A2: In various cell culture models, 17(R)-RvD4 and its stereoisomer RvD4 have been shown to:
-
Enhance phagocytosis of bacteria and apoptotic neutrophils by macrophages and neutrophils.[3][7]
-
Promote efferocytosis of apoptotic neutrophils by dermal fibroblasts.
-
Stimulate phosphorylation of ERK1/2 and STAT3 in human bone marrow-derived granulocytes.[6]
-
Reduce the production of pro-inflammatory eicosanoids such as LTB₄, TxB₂, PGE₂, and PGF₂α.[3]
Q3: What are potential off-target effects of this compound?
A3: While specific off-target effects of this compound are not extensively documented in the literature, which primarily focuses on its beneficial pro-resolving actions, potential off-target effects can be inferred from studies on its precursor, DHA, and related lipid mediators. At high concentrations, DHA has been shown to induce apoptosis and an inflammatory response in normal rat liver cells.[8] Furthermore, a hydroperoxy intermediate in the biosynthesis of resolvins has demonstrated cytotoxic effects on neuroblastoma cells.[9] Therefore, using 17(R)-RvD4 at concentrations significantly higher than the recommended effective range may lead to unintended cellular responses.
Q4: How stable is this compound in cell culture medium?
A4: this compound, like other lipid mediators, can be susceptible to degradation in aqueous environments. The 17(R) configuration is generally considered to be more resistant to enzymatic degradation compared to its 17(S) counterpart.[10] However, factors such as temperature, pH, and the presence of enzymes in serum-containing medium can affect its stability. It is recommended to prepare fresh dilutions for each experiment and minimize the time the compound spends in aqueous solutions before being added to the cells. The stability of a stock solution in ethanol (B145695) is generally considered to be at least one year when stored at -80°C.[1]
Q5: What is the recommended solvent for this compound and what are the potential vehicle effects?
A5: this compound is typically supplied as a solution in ethanol.[1] When preparing working solutions, it is crucial to minimize the final concentration of the ethanol vehicle in the cell culture medium. High concentrations of ethanol can be toxic to cells.[10][11] It is recommended to keep the final ethanol concentration below 0.1% to avoid significant effects on cell viability and inflammatory responses.[9][12] Always include a vehicle control (medium with the same final concentration of ethanol) in your experiments to account for any solvent-induced effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected Cell Death or Reduced Viability | High Concentration of 17(R)-RvD4: Concentrations significantly above the nanomolar range may induce cytotoxicity. The precursor to resolvins, 17-HpDHA, has an IC50 of 3-6 µM in neuroblastoma cells.[9] | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and assay. Start with a low nanomolar range (e.g., 0.1-100 nM). |
| Ethanol Vehicle Toxicity: The final concentration of ethanol in the culture medium may be too high. Ethanol concentrations as low as 0.25% can reduce cell viability in some cell lines over 48 hours.[9] | Ensure the final ethanol concentration in your experiments is below 0.1%.[12] Always include a vehicle control with the same ethanol concentration to assess solvent toxicity. | |
| Instability and Degradation: 17(R)-RvD4 may degrade in the culture medium, leading to a loss of activity and potentially generating cytotoxic byproducts. | Prepare fresh dilutions of 17(R)-RvD4 for each experiment. Minimize the time the compound is in aqueous solution before adding it to the cells. Consider using serum-free medium for short-term experiments to reduce enzymatic degradation. | |
| Inconsistent or No Observable Effect | Suboptimal Concentration: The concentration of 17(R)-RvD4 may be too low to elicit a response in your specific cell system. | Consult the literature for effective concentrations in similar cell types and assays. Perform a dose-response study to identify the optimal concentration range. |
| Incorrect Handling and Storage: Improper storage can lead to degradation and loss of activity. | Store the stock solution at -80°C as recommended.[1] Avoid repeated freeze-thaw cycles. Aliquot the stock solution upon receipt. | |
| Cell Type Specificity: The expression of receptors for D-series resolvins can vary between cell types. | Verify the expression of known resolvin receptors (e.g., GPR32, ALX/FPR2 for some D-series resolvins) in your cell line if possible.[13] | |
| Assay Interference | Lipid Nature of the Compound: As a lipid, 17(R)-RvD4 may interfere with certain assays, particularly those that rely on optical measurements. | If using colorimetric or fluorometric assays, run a control with 17(R)-RvD4 in the absence of cells to check for direct interference with the assay reagents. |
| Variability Between Experiments | Inconsistent Cell Passages or Density: Cellular responses can vary with cell passage number and plating density. | Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. |
| Variability in Reagent Preparation: Inconsistent dilution of stock solutions can lead to variable results. | Use calibrated pipettes and be meticulous in preparing serial dilutions. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related considerations.
Table 1: Recommended Concentration Ranges for this compound and Vehicle Control
| Parameter | Recommended Range | Reference |
| Effective Concentration for On-Target Effects | 0.1 - 100 nM | [3][6] |
| Concentration to Test for Potential Cytotoxicity | > 1 µM | [8][9] |
| Final Ethanol Vehicle Concentration | ≤ 0.1% | [12] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 4S,5R,17R-trihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid | [1] |
| Molecular Formula | C₂₂H₃₂O₅ | [1] |
| Molecular Weight | 376.5 g/mol | [1] |
| UV Absorbance Maxima (in Ethanol) | 228, 277, 332 nm | [1] |
| Recommended Storage | -80°C | [1] |
| Stock Solution Stability | ≥ 1 year at -80°C | [1] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to assess the potential cytotoxic effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control with the highest concentration of ethanol used in the dilutions.
-
Treatment: Remove the old medium from the cells and add the prepared dilutions of 17(R)-RvD4 and the vehicle control. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Reagent Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Protocol 2: Phagocytosis Assay (Flow Cytometry)
This protocol is to assess the on-target effect of this compound on macrophage phagocytosis of apoptotic cells.
-
Induction of Apoptosis: Induce apoptosis in a population of cells (e.g., neutrophils) using a suitable method (e.g., UV irradiation or staurosporine (B1682477) treatment).
-
Labeling of Apoptotic Cells: Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red).
-
Macrophage Treatment: Treat macrophage cells with different concentrations of this compound or vehicle control for a specified time.
-
Co-incubation: Add the labeled apoptotic cells to the treated macrophages at a specific ratio (e.g., 3:1).
-
Incubation: Incubate the co-culture for a period to allow for phagocytosis (e.g., 1-2 hours).
-
Staining and Analysis: Wash the cells to remove non-engulfed apoptotic cells. Stain the macrophages with a specific surface marker antibody (e.g., F4/80). Analyze the cells by flow cytometry to quantify the percentage of macrophages that have engulfed the fluorescently labeled apoptotic cells.
Visualizations
Caption: Putative signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
Caption: A logical approach to troubleshooting experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Specialized Pro-Resolving Mediator Network: An Update on Production and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infectious neutrophil deployment is regulated by resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Very Low Ethanol Concentrations Affect the Viability and Growth Recovery in Post-Stationary-Phase Staphylococcus aureus Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of synthetic 17(R)-Resolvin D4
Welcome to the technical support center for synthetic 17(R)-Resolvin D4 (RvD4). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing synthetic RvD4 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (RvD4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] Its primary role is to actively orchestrate the resolution of inflammation without compromising host defense.[1][2] RvD4 exerts its effects by signaling through specific cellular pathways to stop neutrophil infiltration, enhance the clearance of apoptotic cells and debris by macrophages (a process called efferocytosis), and counter-regulate the production of pro-inflammatory mediators.[3][4]
Q2: Why is batch-to-batch variability a concern for synthetic this compound?
A2: The chemical synthesis of complex lipid mediators like RvD4 is a multi-step process.[1][5] Minor variations in starting materials, reagents, reaction conditions, and purification methods can introduce variability between different synthesis batches. This can manifest as differences in purity, the profile of minor impurities, the presence of geometric isomers, or the rate of oxidation, all of which can significantly impact the biological activity and experimental reproducibility.
Q3: How should I properly store and handle my synthetic this compound to ensure stability?
A3: To maintain its stability and biological activity, synthetic RvD4 should be stored at -80°C in a solution, typically ethanol.[6] It is generally stable for at least one year under these conditions. Before use, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. When preparing working solutions, it is crucial to use high-purity solvents and minimize exposure to air and light to prevent oxidation.
Q4: What are the expected outcomes of using a high-quality batch of this compound in a biological assay?
A4: A high-quality batch of synthetic RvD4 should exhibit potent pro-resolving activities. For instance, in an in vitro macrophage phagocytosis assay, RvD4 is expected to significantly increase the engulfment of apoptotic cells or zymosan particles.[4][6] In vivo, administration of RvD4 should lead to a reduction in neutrophil infiltration in models of inflammation, such as peritonitis.[4][6]
Troubleshooting Guide
Problem 1: I am observing lower than expected or no biological activity with a new batch of synthetic RvD4.
-
Possible Cause 1: Improper Storage and Handling.
-
Solution: Review your storage and handling procedures. Ensure the compound has been consistently stored at -80°C and that freeze-thaw cycles have been minimized. When preparing dilutions, use fresh, high-purity solvents and protect the solution from light and oxygen.
-
-
Possible Cause 2: Degradation of the Compound.
-
Solution: Despite proper storage, sensitive molecules like RvD4 can degrade over time. If the batch is old or has been stored for an extended period, consider purchasing a fresh supply. You can also perform an analytical check using techniques like HPLC-UV or LC-MS/MS to assess the purity and integrity of the compound.
-
-
Possible Cause 3: Suboptimal Experimental Conditions.
-
Solution: Carefully review your experimental protocol. Ensure that the concentration of RvD4 used is within the effective range (typically in the nanomolar range for in vitro assays).[4] Also, check the viability and responsiveness of your cell lines or primary cells. It is advisable to include a positive control to ensure your assay system is working correctly.
-
-
Possible Cause 4: Batch-to-Batch Variability in Purity or Isomer Content.
-
Solution: If you have access to analytical equipment, perform an in-house quality control check on the new batch. High-Performance Liquid Chromatography (HPLC) can be used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure. Compare the results with the certificate of analysis provided by the supplier. If significant discrepancies are found, contact the supplier for a replacement or further information.
-
Problem 2: I am seeing inconsistent results between experiments using the same batch of synthetic RvD4.
-
Possible Cause 1: Variability in Cell Culture.
-
Solution: Ensure that your cell cultures are healthy and in a consistent growth phase for each experiment. Passage number can also affect cellular responses, so it is best to use cells within a defined passage range. Standardize cell seeding densities and treatment times.
-
-
Possible Cause 2: Pipetting Errors and Dilution Inaccuracies.
-
Solution: Due to the high potency of RvD4, small errors in dilution can lead to significant variations in the final concentration. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh working solutions for each experiment from a frozen stock aliquot.
-
-
Possible Cause 3: Solvent Effects.
-
Solution: The solvent used to dissolve RvD4 (e.g., ethanol) can have effects on cells at higher concentrations. Ensure that the final concentration of the solvent in your experimental wells is consistent across all conditions and is below a level that causes cellular toxicity or altered function. Always include a vehicle control (solvent only) in your experiments.
-
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| In Vitro Activity | |||
| Macrophage Phagocytosis Enhancement | ~40-50% increase | Human macrophages and dermal fibroblasts | [4] |
| Effective Concentration (Phagocytosis) | 0-10 nM | Human macrophages and dermal fibroblasts | [4] |
| Neutrophil Chemotaxis | No stimulation | Human neutrophils | [2] |
| In Vivo Activity | |||
| Reduction in Neutrophil Infiltration | ~31% reduction at 4 hours | Mouse model of S. aureus infection | [4] |
| Effective Dose (Anti-inflammatory) | 10 ng/mouse | Mouse model of thrombo-inflammatory disease | [4] |
| Physical/Chemical Properties | |||
| Molecular Weight | 376.5 g/mol | N/A | [6] |
| UV Absorbance Maxima (in Ethanol) | 227, 277 nm | N/A | [6] |
Key Experimental Protocols
Protocol 1: In Vitro Macrophage Phagocytosis Assay
This protocol is a generalized procedure for assessing the effect of synthetic RvD4 on the phagocytic activity of macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete culture medium
-
Synthetic this compound stock solution (in ethanol)
-
Phagocytic targets (e.g., pHrodo™ E. coli BioParticles™, apoptotic cells)
-
Phagocytosis inhibitor (e.g., cytochalasin D) as a negative control
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates (e.g., 96-well)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of RvD4 Dilutions: On the day of the experiment, prepare fresh serial dilutions of RvD4 in complete culture medium from a stock aliquot. Also, prepare a vehicle control (medium with the same final concentration of ethanol) and a negative control with a phagocytosis inhibitor.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the prepared RvD4 dilutions, vehicle control, or negative control. Incubate for 15-30 minutes at 37°C.
-
Addition of Phagocytic Targets: Add the fluorescently labeled phagocytic targets to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for phagocytosis.
-
Washing: Gently wash the cells two to three times with cold PBS to remove non-ingested particles.
-
Quantification:
-
Plate Reader: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, wash with PBS, and analyze the fluorescence of individual cells using a flow cytometer.
-
-
Data Analysis: Calculate the percentage of phagocytosis relative to the vehicle control.
Visualizations
Signaling Pathway
Caption: Biosynthesis of this compound from DHA and its subsequent pro-resolving actions on macrophages and neutrophils.
Experimental Workflow
Caption: Step-by-step workflow for conducting an in vitro macrophage phagocytosis assay to evaluate the bioactivity of this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting experiments where synthetic this compound shows lower than expected biological activity.
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stereocontrolled total synthesis of Resolvin D4 and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. caymanchem.com [caymanchem.com]
Strategies to enhance the resolution of 17(R)-Resolvin D4 in HPLC
Welcome to the technical support center for the chromatographic analysis of 17(R)-Resolvin D4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of this specialized pro-resolving mediator.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (17(R)-RvD4) is a stereoisomer of Resolvin D4 (RvD4), a lipid mediator biosynthesized from docosahexaenoic acid (DHA), an omega-3 fatty acid.[1][2] It is considered an aspirin-triggered epimer of RvD4.[3] These molecules are part of a class of compounds known as specialized pro-resolving mediators (SPMs), which play a key role in the resolution of inflammation.[1][4]
Q2: Why is achieving high resolution in the HPLC analysis of this compound critical?
A2: High resolution is crucial because 17(R)-RvD4 is often present with its stereoisomer, RvD4, and other structurally similar lipid mediators.[1] The biological functions of these molecules can be highly stereospecific.[1] Therefore, accurate separation and quantification are essential to understand their distinct physiological roles. A resolution value (Rs) of more than 1.5 is generally desired as it indicates baseline separation between two adjacent peaks.[5]
Q3: What are the main challenges in separating this compound from its epimer, Resolvin D4?
A3: The primary challenge is that 17(R)-RvD4 and RvD4 are epimers, meaning they differ only in the spatial arrangement at a single chiral center (the hydroxyl group at carbon 17). This subtle structural difference makes them chemically very similar, leading to nearly identical retention times on standard reversed-phase HPLC columns. Achieving separation often requires specialized techniques, such as chiral chromatography, or highly optimized achiral methods.[6][7]
Troubleshooting Guides
This section addresses common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Resolution Between this compound and Isomeric Peaks
Q: My chromatogram shows overlapping peaks for this compound and what I presume is Resolvin D4. How can I improve the separation?
A: Poor resolution between these epimers is a frequent issue. The key is to enhance the selectivity (α) of your chromatographic system.[5][8] Small changes in selectivity can lead to significant improvements in resolution.[8]
Troubleshooting Steps & Optimization Strategies:
-
Mobile Phase Composition: This is often the most effective parameter to adjust.[9]
-
Organic Modifier: The choice and ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) are critical.[10][11] Acetonitrile generally provides sharper peaks and lower viscosity, while methanol (B129727) can offer different selectivity.[12] Systematically vary the percentage of the organic modifier to find the optimal balance between retention and resolution.[13]
-
pH Adjustment: The pH of the mobile phase can alter the ionization state of acidic analytes like resolvins, affecting their interaction with the stationary phase.[5][11] Adjusting the pH with additives like formic acid or acetic acid can improve peak shape and selectivity.[6][13]
-
Additives: Ion-pairing agents can be used to enhance the separation of charged analytes, though this is a less common starting point for resolvins.[5][10]
-
-
Stationary Phase Selection:
-
Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase is a powerful option.[5][9] Switching from a standard C18 column to a phenyl-hexyl or cyano column can introduce different retention mechanisms (like π-π interactions) and improve selectivity.[5]
-
Chiral Stationary Phases (CSPs): For baseline separation of enantiomers or epimers, a chiral column is the most direct approach.[6][7] Polysaccharide-based CSPs are widely used for their ability to resolve a broad range of chiral compounds.[7]
-
-
Operating Parameters:
-
Temperature: Increasing column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[13][14] However, ensure the temperature does not degrade the thermally sensitive resolvin molecules.[13]
-
Flow Rate: Lowering the flow rate generally increases resolution by allowing more time for the analyte to interact with the stationary phase, but it also increases the analysis time.[14][15]
-
Issue 2: Peak Tailing or Fronting
Q: The peak for this compound is tailing significantly. What could be the cause?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the sample itself.
Troubleshooting Steps & Optimization Strategies:
-
Mobile Phase pH & Buffer: For acidic compounds like resolvins, an acidic mobile phase (e.g., pH 2.3-3.0) is often used to suppress the ionization of both the analyte and residual silanol (B1196071) groups on the silica-based column packing, which minimizes peak tailing.[16] Ensure your buffer concentration is sufficient to maintain a stable pH.[16]
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing or fronting.[15][16] Try diluting your sample and re-injecting.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the packing bed can degrade, exposing active sites that cause tailing.[17] Try flushing the column with a strong solvent or, if the problem persists, replace the column.[16]
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase.[18] Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
Issue 3: Inconsistent Retention Times
Q: The retention time for this compound is drifting between injections. How can I fix this?
A: Fluctuating retention times compromise the reliability of your analysis.[16] The cause is often related to the mobile phase or the HPLC pump.
Troubleshooting Steps & Optimization Strategies:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh, accurately, and is thoroughly degassed to prevent bubble formation.[12][16] Inconsistent composition is a common cause of retention time drift.[16]
-
Column Equilibration: The column must be fully equilibrated with the mobile phase before starting analysis.[16] Inadequate equilibration, especially after changing mobile phases, will cause retention times to shift.[16]
-
Pump Performance: Check for leaks in the system and ensure the pump is delivering a stable, consistent flow rate.[16] Pump pulsations can lead to retention time variability.[17]
-
Temperature Control: Ensure a stable column temperature is maintained using a column oven, as temperature fluctuations can affect retention times.[15][17]
Data & Protocols
Table 1: HPLC Parameter Optimization Summary
| Parameter | Objective | Recommended Action | Potential Outcome |
| Mobile Phase | Enhance Selectivity | Adjust organic modifier ratio (Acetonitrile vs. Water/Buffer).[5][13] | Improved separation between epimers. |
| Reduce Peak Tailing | Lower the pH of the aqueous phase (e.g., to pH 2.3-3.0 with acid).[16] | Sharper, more symmetrical peaks. | |
| Stationary Phase | Achieve Baseline Separation | Switch from a C18 to a chiral stationary phase (CSP).[6][7] | Complete resolution of 17(R)-RvD4 and RvD4. |
| Flow Rate | Increase Resolution | Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[13][15] | Better peak separation, but longer run times. |
| Temperature | Improve Efficiency | Increase column temperature (e.g., from 30°C to 40°C).[13] | Sharper peaks and potentially better resolution. |
| Injection Volume | Prevent Peak Distortion | Reduce the injection volume or dilute the sample.[15][17] | Improved peak shape, elimination of fronting/tailing. |
Experimental Protocol: Example HPLC Method for Resolvin Analysis
This protocol is a generalized starting point based on methods cited in the literature for related compounds. Optimization will be required for your specific application.
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., ethanol) to a known concentration.[3][16]
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[12][17]
-
-
HPLC Conditions:
-
Column: Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16] For epimer separation, a chiral column is recommended.
-
Mobile Phase A: HPLC-grade water with 0.1% acetic or formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
Gradient Elution: Use a gradient to effectively separate complex mixtures.[8][13] A shallow gradient is often effective for closely eluting compounds.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 30°C.[16]
-
Injection Volume: 10-20 µL.[16]
-
Detector: UV detector set at a wavelength appropriate for resolvins (e.g., 270 nm).[19]
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.[7][16]
-
Inject a certified reference standard of this compound to determine its retention time.
-
Inject the prepared sample solutions.
-
Integrate the peak areas and quantify against the reference standard.
-
Visual Guides
Diagrams of Workflows and Pathways
Caption: A workflow for troubleshooting poor HPLC resolution.
Caption: Biosynthetic pathways of Resolvin D4 and this compound.
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled total synthesis of Resolvin D4 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mastelf.com [mastelf.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. mastelf.com [mastelf.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. uhplcs.com [uhplcs.com]
- 18. researchgate.net [researchgate.net]
- 19. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Extraction of 17(R)-Resolvin D4 from Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize artifact formation during the extraction of 17(R)-Resolvin D4 from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps to prevent artifact formation during tissue collection?
A1: Proper handling of tissue samples from the moment of collection is paramount to prevent enzymatic degradation and auto-oxidation of this compound. Immediately upon harvesting, tissues should be snap-frozen in liquid nitrogen and stored at -80°C until extraction.[1] This rapid freezing inactivates enzymes that can alter the lipid profile. If immediate freezing is not possible, the tissue should be processed for extraction without delay. All subsequent steps should be performed on ice to minimize isomerization and degradation of these labile lipid mediators.[1]
Q2: What type of artifacts can form during the extraction of this compound?
A2: Several types of artifacts can arise during the extraction process. These include:
-
Isomerization: Acidic conditions or exposure to heat and light can cause isomerization of the double bonds or epimerization of the hydroxyl groups in the resolvin structure.[1]
-
Oxidation: Resolvins are polyunsaturated fatty acid derivatives and are susceptible to non-enzymatic oxidation, leading to the formation of various oxidized products.
-
Lactone Formation: In acidic conditions, the carboxyl group can react with a hydroxyl group to form a lactone, altering the structure and bioactivity of the resolvin.[1]
-
Solvent-Induced Artifacts: Reactive impurities in solvents, such as peroxides in ethers or aldehydes in methanol (B129727), can react with the analyte.
Q3: Why is pH control important during the extraction process?
A3: Maintaining the correct pH is crucial for both the stability of this compound and its efficient extraction. Acidic conditions can lead to the formation of artifacts like isomers and lactones.[1] For solid-phase extraction (SPE), adjusting the sample pH to approximately 3.5 is recommended to ensure that the carboxylic acid group of the resolvin is protonated, which enhances its retention on a C18 stationary phase.[2]
Q4: Can I use a standard liquid-liquid extraction (LLE) method for this compound?
A4: While LLE methods have been used for lipid extraction, solid-phase extraction (SPE) is the preferred method for specialized pro-resolving mediators (SPMs) like this compound.[1] SPE offers greater selectivity, uses less solvent, and is a more rapid procedure, which is advantageous for minimizing the degradation of these unstable molecules.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound | Inefficient extraction from tissue. | Ensure thorough homogenization of the tissue in ice-cold methanol. Use a sufficient volume of solvent for the tissue weight. |
| Degradation of the analyte during sample preparation. | Keep samples on ice at all times.[1] Use antioxidants like butylated hydroxytoluene (BHT) in the extraction solvent. Work quickly to minimize exposure to air and light. | |
| Poor recovery from SPE. | Ensure the SPE cartridge is properly conditioned. Adjust the sample pH to ~3.5 before loading.[2] Use the correct wash and elution solvents as specified in the protocol. | |
| High variability between replicate samples | Inconsistent sample handling. | Standardize the time from tissue collection to freezing or extraction. Ensure consistent homogenization for all samples. |
| Incomplete protein precipitation. | After adding methanol, keep the samples at -20°C for at least 45 minutes to ensure complete protein precipitation before centrifugation.[1][3] | |
| Presence of interfering peaks in LC-MS/MS analysis | Co-elution of isomers. | Optimize the chromatographic method to achieve better separation of this compound from its isomers. The use of a chiral stationary phase may be necessary for baseline separation of stereoisomers.[4] |
| Matrix effects from the tissue. | Ensure the SPE cleanup is effective. A hexane (B92381) wash can help remove non-polar lipids that may interfere.[1][2] | |
| Suspected artifact peaks | Acid-induced degradation. | Neutralize the acidic eluate from the SPE column with a base (e.g., a solution of ammonium (B1175870) hydroxide) to an apparent neutral pH of ~7.0 before solvent evaporation.[1] |
| Solvent contamination. | Use high-purity, LC-MS grade solvents. Avoid using old solvents that may have accumulated reactive impurities. |
Quantitative Data Summary
The following table summarizes reported concentrations of Resolvin D4 in various tissues. It is important to note that concentrations of the 17(R) epimer may differ and are dependent on factors such as the inflammatory state and the administration of aspirin.
| Tissue | Species | Condition | Concentration | Reference |
| Bone Marrow | Human | Basal | 1 pg/mL | [3][5] |
| Bone Marrow | Mouse | Basal | 12 pg/femur and tibia | [3][5] |
| Bone Marrow | Mouse | Ischemia | 455 pg/femur and tibia | [3][5] |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Tissues
This protocol is adapted from established methods for the extraction of specialized pro-resolving mediators.[1][2]
1. Sample Preparation and Homogenization:
-
Weigh the frozen tissue sample (~30 mg).
-
On dry ice, place the frozen tissue in a pre-chilled mortar.
-
Add a small amount of liquid nitrogen to maintain the tissue's brittle nature.
-
Grind the tissue to a fine powder using a pre-chilled pestle.
-
Transfer the powdered tissue to a tube containing 1 mL of ice-cold methanol with deuterated internal standards (e.g., d5-RvD2).
-
Vortex thoroughly to homogenize.
2. Protein Precipitation:
-
Incubate the homogenate at -20°C for 45 minutes to precipitate proteins.[1][3]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant.
3. Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge: Sequentially pass 5-10 mL of methanol and then 5-10 mL of water through the cartridge.
-
Sample Loading:
-
Dilute the supernatant with water to a final methanol concentration of less than 10%.
-
Adjust the pH of the sample to ~3.5 with diluted acid.
-
Load the sample onto the conditioned C18 cartridge.
-
-
Washing:
-
Elution:
-
Elute the resolvins with 5-10 mL of methyl formate (B1220265).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.[2]
-
Visualizations
References
- 1. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation times for 17(R)-Resolvin D4 treatment of cells
Welcome to the Technical Support Center for 17(R)-Resolvin D4 (17(R)-RvD4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues related to the use of 17(R)-RvD4 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] Its biosynthesis is often initiated by aspirin-acetylated cyclooxygenase-2 (COX-2).[1][2] Like other resolvins, 17(R)-RvD4 plays a crucial role in the resolution of inflammation.[1][3] Its primary mechanism of action involves binding to a specific G-protein coupled receptor (GPCR), which is suggested to be Gs-linked.[4] This interaction triggers downstream signaling cascades that ultimately lead to the dampening of pro-inflammatory responses and the promotion of tissue repair.[4][5]
Q2: What are the typical working concentrations for 17(R)-RvD4 in cell culture?
A2: The optimal concentration of 17(R)-RvD4 is cell-type and assay-dependent. However, it is a potent lipid mediator, with effective concentrations typically in the low nanomolar to picomolar range. For example, concentrations as low as 1 nM have been shown to boost the phagocytic ability of human macrophages.[2] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store 17(R)-RvD4?
A3: this compound is typically supplied as a solution in ethanol (B145695). It is recommended to store the stock solution at -80°C for long-term stability. For experiments, prepare fresh dilutions in your cell culture medium. Due to the lipophilic nature of resolvins, it is crucial to ensure the compound is thoroughly mixed into the aqueous medium. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: How do I determine the optimal incubation time for my experiment with 17(R)-RvD4?
A4: The optimal incubation time depends on the cellular response you are measuring.
-
Rapid Signaling Events (Minutes): For assays measuring immediate downstream effects of receptor activation, such as changes in intracellular calcium or phosphorylation of signaling proteins (e.g., ERK1/2, STAT3), short incubation times of 5 to 30 minutes are generally sufficient.
-
Functional Cellular Responses (Minutes to Hours): For functional assays like phagocytosis, efferocytosis, or chemotaxis, incubation times can range from 15 minutes to a few hours. For instance, enhanced phagocytosis by macrophages can be observed within 15 to 90 minutes.[6]
-
Gene Expression and Cytokine Secretion (Hours to Days): For endpoints that require transcriptional and translational changes, such as altered gene expression or cytokine and chemokine secretion, longer incubation times of 4 to 48 hours are typically necessary.[7]
A time-course experiment is essential to pinpoint the optimal incubation time for your specific cell type and endpoint.
Q5: Is 17(R)-RvD4 stable in cell culture media?
A5: Like other lipid mediators, 17(R)-RvD4 can be metabolized by cells. A key metabolic pathway is the conversion to 17-oxo-RvD4 by eicosanoid oxidoreductase (EOR), which is a less active form.[4][6] The 17(R) stereoisomer of RvD4 is thought to be more resistant to this enzymatic degradation compared to its 17(S) counterpart, potentially leading to a longer duration of action.[4] However, for long-term experiments (e.g., >24 hours), the potential for metabolism should be considered, and re-addition of the compound may be necessary depending on the experimental design.
Troubleshooting Guide: Optimizing Incubation Times
Issue 1: No significant effect of 17(R)-RvD4 is observed at any time point.
-
Possible Cause 1: Incubation time is too short.
-
Solution: For responses that involve changes in gene expression or protein secretion, longer incubation times are necessary. Consider extending your time course to 24 or even 48 hours.
-
-
Possible Cause 2: 17(R)-RvD4 concentration is too low.
-
Solution: Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 nM to 100 nM) to identify an effective dose for your cell type and assay.
-
-
Possible Cause 3: The cell line is not responsive to 17(R)-RvD4.
-
Solution: Verify the expression of the putative RvD4 receptor in your cell line. If the receptor is absent or expressed at very low levels, the cells may not respond.
-
-
Possible Cause 4: Degradation of 17(R)-RvD4.
-
Solution: For longer incubation periods, consider adding fresh 17(R)-RvD4 to the culture medium at intermediate time points to maintain a sufficient concentration of the active compound.
-
Issue 2: High variability in results between replicate experiments.
-
Possible Cause 1: Inconsistent cell health or density.
-
Solution: Ensure that cells are in a consistent growth phase and seeded at the same density for all experiments.
-
-
Possible Cause 2: Incomplete dissolution of 17(R)-RvD4 in the media.
-
Solution: Ensure thorough mixing of the 17(R)-RvD4 stock solution into the cell culture medium before adding it to the cells. Vortexing the diluted solution gently before application can help.
-
-
Possible Cause 3: Timing of sample collection is not precise.
-
Solution: For short-term experiments, precise timing of treatment and sample harvesting is critical. Use a timer and process samples consistently.
-
Data Presentation
Table 1: Recommended Incubation Times for Various Cellular Assays with this compound
| Cellular Response | Assay Type | Typical Incubation Time | Recommended Concentration Range | Reference |
| Signaling | Western Blot (Phospho-proteins) | 5 - 30 minutes | 1 - 100 nM | Inferred from general SPM signaling |
| Phagocytosis | Flow Cytometry / Microscopy | 15 - 90 minutes | 1 - 10 nM | [6] |
| Chemotaxis | Microfluidics Chamber | 30 minutes | 10 nM | [6] |
| Cytokine Secretion | ELISA / Multiplex Assay | 4 - 48 hours | 1 - 100 nM | [7] |
| Gene Expression | qPCR / RNA-seq | 2 - 24 hours | 1 - 100 nM | Inferred from general SPM effects |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Phagocytosis
-
Cell Seeding: Seed macrophages (e.g., primary human monocyte-derived macrophages or a macrophage cell line) in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and rest for at least 24 hours.
-
Preparation of 17(R)-RvD4: Prepare a working solution of 17(R)-RvD4 in your complete cell culture medium at the desired final concentration (e.g., 10 nM). Also, prepare a vehicle control (medium with the same final concentration of ethanol as the 17(R)-RvD4 solution).
-
Treatment: Remove the old medium from the cells and add the medium containing either 17(R)-RvD4 or the vehicle control.
-
Incubation: Incubate the plates at 37°C for a range of time points (e.g., 15 min, 30 min, 60 min, 90 min, 120 min). Use a separate set of wells for each time point.
-
Phagocytosis Assay: At the end of each incubation period, add fluorescently labeled E. coli or zymosan particles to the wells at a particle-to-cell ratio of approximately 50:1.
-
Incubation with Particles: Incubate for a fixed period (e.g., 60 minutes) at 37°C to allow for phagocytosis.
-
Quenching and Washing: Stop phagocytosis by adding an ice-cold quenching solution (e.g., trypan blue) to quench the fluorescence of non-internalized particles. Wash the cells three times with cold PBS to remove any remaining extracellular particles.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: For each time point, calculate the percentage increase in phagocytosis in the 17(R)-RvD4 treated cells compared to the vehicle-treated cells. The time point with the maximal effect is the optimal incubation time for this assay.
Protocol 2: Assessing the Effect of Incubation Time on Cytokine Production
-
Cell Seeding: Seed your cells of interest (e.g., macrophages, endothelial cells) in a 24-well plate and allow them to adhere overnight.
-
Stimulation: If your experiment involves an inflammatory stimulus, add the stimulus (e.g., LPS) to the cells and incubate for a predetermined time.
-
Treatment: Add 17(R)-RvD4 at the desired concentration (e.g., 10 nM) or vehicle control to the cells.
-
Time-Course Incubation: Collect the cell culture supernatant at various time points after 17(R)-RvD4 addition (e.g., 4h, 8h, 12h, 24h, 48h).
-
Sample Storage: Store the collected supernatants at -80°C until analysis.
-
Cytokine Analysis: Measure the concentration of your cytokine of interest in the supernatants using an ELISA or a multiplex immunoassay.
-
Data Analysis: Plot the cytokine concentration as a function of time for both the 17(R)-RvD4 treated and vehicle-treated groups. This will allow you to determine the time point at which 17(R)-RvD4 has its maximal effect on cytokine production.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for optimizing incubation times.
References
- 1. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ensuring the stereochemical purity of commercially sourced 17(R)-Resolvin D4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stereochemical purity of commercially sourced 17(R)-Resolvin D4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
A1: this compound (17(R)-RvD4) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1][2] It is an epimer of Resolvin D4, meaning it differs in the three-dimensional arrangement of atoms at a single chiral center (carbon 17).[2][3] This specific stereochemistry is critical for its biological activity, which includes promoting the resolution of inflammation without being immunosuppressive.[4][5][6] Incorrect stereoisomers may be inactive or exhibit different biological effects.[1]
Q2: How is this compound biosynthesized?
A2: The biosynthesis of this compound is typically initiated by the acetylation of cyclooxygenase-2 (COX-2) by aspirin, or through the P450 pathway.[2] This leads to the formation of a 17R-hydroperoxy-DHA intermediate, which is then further processed by lipoxygenases to yield this compound.[2][7]
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage and handling are crucial to maintain the integrity of this compound. Due to its sensitivity to heat, light, and oxidation, it is essential to follow the manufacturer's recommendations.[4]
| Parameter | Recommendation | Source |
| Storage Temperature | -80°C | [3] |
| Shipping Condition | Dry ice | [3] |
| Stability | ≥ 1 year at -80°C | [3] |
| Formulation | Typically a solution in ethanol | [3] |
| Solubility | Soluble in DMF and Ethanol. Unstable in DMSO. Sparingly soluble in PBS (pH 7.2). | [3] |
Q4: How can I verify the stereochemical purity of my this compound sample?
A4: The primary method for verifying stereochemical purity is through chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[8][9] This technique allows for the separation of enantiomers and diastereomers.[10][11] The identity of the separated compounds can then be confirmed using mass spectrometry (MS/MS).[1][10]
Troubleshooting Guide
Q5: My this compound sample shows multiple peaks on a standard reverse-phase HPLC. What could be the issue?
A5: Multiple peaks on a standard (non-chiral) HPLC could indicate the presence of isomers or degradation products. Resolvins are susceptible to oxidation and isomerization.[4] It is recommended to use a chiral column to resolve stereoisomers. If degradation is suspected, ensure proper storage and handling procedures have been followed.
Q6: I am not observing the expected biological activity with my this compound. What should I check?
A6: A lack of biological activity can be due to several factors:
-
Stereochemical Impurity: The presence of inactive stereoisomers can dilute the effect of the active compound.[1] It is advisable to verify the stereochemical purity using chiral HPLC.
-
Degradation: Ensure the compound has been stored correctly at -80°C and protected from light and repeated freeze-thaw cycles.
-
Experimental Conditions: The bioactivity of resolvins can be cell-type specific and dependent on the experimental setup.[6] Review your experimental protocol and consider the concentrations used.
Q7: My mass spectrometry results for this compound are ambiguous. How can I improve them?
A7: For lipid mediators like resolvins, using a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is recommended to minimize fragmentation.[10][11] Tandem mass spectrometry (MS/MS) can provide more specific structural information for identification.[1][10] Coupling liquid chromatography with mass spectrometry (LC-MS/MS) is a powerful tool for both separation and identification.[10]
Experimental Protocols
Protocol 1: Sample Preparation for Chiral HPLC Analysis
-
Thawing: Thaw the this compound solution on ice, protected from light.
-
Dilution: Dilute the sample to a suitable concentration (e.g., 1-10 µg/mL) using the mobile phase to be used for the HPLC analysis.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulates.
-
Injection: Immediately inject the sample into the HPLC system or store it in an autosampler cooled to 4°C.
Protocol 2: Chiral HPLC Method for Stereochemical Purity Assessment
-
Column: A chiral stationary phase column suitable for lipid analysis (e.g., cellulose- or amylose-based).
-
Mobile Phase: A mixture of hexane, isopropanol, and a small amount of acid (e.g., acetic acid) is commonly used for normal-phase chiral separations.[10] The exact ratio should be optimized for the specific column and isomers being separated.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at the λmax of this compound (228, 277, 332 nm) or mass spectrometry.[3]
-
Temperature: Column temperature should be controlled to ensure reproducible results.
Visualizations
Caption: Biosynthesis of this compound from DHA.
Caption: Workflow for stereochemical purity assessment.
Caption: Troubleshooting unexpected analytical results.
Caption: Generalized resolvin signaling pathway.
References
- 1. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Resolvins: Endogenously-Generated Potent Painkilling Substances and their Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. Chiral analysis - Wikipedia [en.wikipedia.org]
- 10. Targeted chiral lipidomics analysis of bioactive eicosanoid lipids in cellular systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 17(R)-Resolvin D4 and 17(S)-Resolvin D4
A detailed examination of the stereoisomers of Resolvin D4 reveals subtle but potentially significant differences in their biological activities and metabolic stability. This guide provides a comprehensive comparison of 17(R)-Resolvin D4 and 17(S)-Resolvin D4, summarizing key experimental findings and outlining the methodologies used to evaluate their pro-resolving functions.
Resolvin D4 (RvD4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. The biological activity of RvD4 is highly dependent on its stereochemistry, particularly at the 17-carbon position. The two key epimers are 17(S)-Resolvin D4, the endogenously produced form, and this compound, often referred to as aspirin-triggered Resolvin D4 (AT-RvD4) due to its biosynthesis being initiated by aspirin-acetylated cyclooxygenase-2 (COX-2). While both stereoisomers exhibit potent pro-resolving activities, their comparative bioactivity and metabolic fate are of significant interest to researchers in inflammation and drug development.
Comparative Bioactivity Data
Direct head-to-head comparative studies with quantitative data for 17(R)-RvD4 versus 17(S)-RvD4 are limited in the currently available literature. However, based on the known bioactivity of 17(S)-RvD4 and the general characteristics of 17(R)-epimers of other D-series resolvins, a comparative profile can be constructed. For other resolvins, such as Resolvin D1 (RvD1) and Resolvin D3, the 17(R) epimers have been shown to be equipotent to their 17(S) counterparts and may exhibit greater resistance to metabolic inactivation.[1][2]
| Bioactivity Assay | 17(S)-Resolvin D4 (RvD4) | This compound (AT-RvD4) | Reference |
| Neutrophil Phagocytosis of E. coli | >50% increase in phagocytosis by CD16+ neutrophils at 1-100 nM.[3] | Data not available. Likely potent activity based on other 17(R)-resolvins. | [3] |
| Monocyte Phagocytosis of E. coli | >40% increase in phagocytic function in human whole blood.[4][5] | Data not available. Likely potent activity. | [4][5] |
| Inhibition of Leukocyte Infiltration | Reduces excessive polymorphonuclear leukocyte (PMN) infiltration in murine peritonitis.[4] | Data not available. 17(R)-RvD1 is equipotent to 17(S)-RvD1 in reducing PMN infiltration. | [1] |
| Reduction of Pro-inflammatory Mediators | Reduces levels of LTB4, TxB2, PGE2, and PGF2α in a mouse model of ischemia-reperfusion injury.[4] | Data not available. | [4] |
| Metabolic Stability | Metabolized to less active 17-oxo-RvD4 by eicosanoid oxidoreductase.[4][5] | Likely more resistant to enzymatic inactivation compared to the 17(S) form, as observed with AT-RvD1. | [1][5] |
Experimental Methodologies
Human Neutrophil Phagocytosis Assay
This assay quantifies the ability of neutrophils to engulf bacteria, a key pro-resolving function enhanced by resolvins.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Bacterial Labeling: Escherichia coli are fluorescently labeled to allow for detection by flow cytometry.
-
Incubation: Isolated neutrophils are incubated with the fluorescently labeled E. coli in the presence of 17(S)-Resolvin D4, this compound, or a vehicle control at various concentrations (e.g., 1-100 nM).
-
Phagocytosis: The mixture is incubated at 37°C to allow for phagocytosis to occur.
-
Quenching and Analysis: Extracellular fluorescence is quenched, and the percentage of neutrophils that have phagocytosed bacteria is determined by flow cytometry.
Signaling Pathways and Biosynthesis
Biosynthesis of 17(S)-Resolvin D4 and this compound
The stereochemistry at the C-17 position is determined by the initial enzymatic oxygenation of DHA.
Generalized Signaling Pathway for D-Series Resolvins
While the specific receptor for Resolvin D4 has not yet been definitively identified, it is proposed to be a G-protein coupled receptor (GPCR), likely Gs-linked.[6] The activation of this receptor initiates downstream signaling cascades that lead to the observed pro-resolving effects.
Conclusion
Both 17(S)-Resolvin D4 and its aspirin-triggered epimer, this compound, are potent specialized pro-resolving mediators. While direct comparative data is still emerging, evidence from related D-series resolvins suggests that both stereoisomers likely possess robust pro-resolving activities, including the enhancement of phagocytosis and the dampening of inflammatory responses. A key potential difference lies in their metabolic stability, with the 17(R) form expected to be more resistant to inactivation. This characteristic could have significant implications for the development of new therapeutics aimed at harnessing the power of resolvins to treat inflammatory diseases. Further research directly comparing the bioactivities and pharmacokinetic profiles of these two stereoisomers is warranted to fully elucidate their therapeutic potential.
References
- 1. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Stereocontrolled total synthesis of Resolvin D4 and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 17(R)-Resolvin D4 and Other D-Series Resolvins in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of 17(R)-Resolvin D4 (RvD4) against other D-series resolvins (RvD1, RvD2, RvD3, RvD5, and RvD6). The information presented is based on available experimental data from preclinical models, offering insights into their differential pro-resolving and anti-inflammatory activities.
Executive Summary
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids that orchestrate the resolution of inflammation. The D-series resolvins, originating from docosahexaenoic acid (DHA), encompass several members with both overlapping and distinct biological functions. Among these, this compound, an aspirin-triggered epimer, has demonstrated potent bioactivity. This guide synthesizes in vivo data to delineate the comparative efficacy of 17(R)-RvD4, highlighting its performance in key models of inflammation and injury.
Comparative Efficacy of D-Series Resolvins: In Vivo Data
The following tables summarize quantitative data from in vivo studies, comparing the effects of 17(R)-RvD4 and other D-series resolvins on critical inflammatory and resolution markers.
Table 1: Efficacy in a Murine Model of Ischemia-Reperfusion Injury
| Resolvin | Dosage | Endpoint | Result | Citation |
| 17(R)-RvD4 | 500 ng/mouse, i.v. | Lung PMN Infiltration (MPO levels) | ~50% reduction compared to control | [1] |
| RvD3 | 500 ng/mouse, i.v. | Lung PMN Infiltration (MPO levels) | Similar potency to RvD4 | [1] |
| 17(R)-RvD4 | 500 ng/mouse, i.v. | Pro-inflammatory Eicosanoids (LTB₄, TXB₂, PGE₂, PGF₂α) | Significant reduction | [1] |
| RvD3 | 500 ng/mouse, i.v. | Pro-inflammatory Eicosanoids (LTB₄, TXB₂, PGE₂, PGF₂α) | Similar potency to RvD4 | [1] |
Table 2: Efficacy in a Murine Model of Neuropathic Pain
| Resolvin | Dosage (intrathecal) | Endpoint | Result | Citation |
| RvD1 | 100 ng | Mechanical Allodynia | Effective in reducing pain | |
| RvD2 | 100 ng | Mechanical Allodynia | Effective in reducing pain | |
| RvD5 | 100 ng | Mechanical Allodynia | Effective in reducing pain | |
| RvD3 | 100 ng | Mechanical Allodynia | No effect | |
| 17(R)-RvD4 | 100 ng | Mechanical Allodynia | No effect |
Table 3: Overview of Other In Vivo Effects
| Resolvin | Model | Key Finding | Citation |
| 17(R)-RvD4 | S. aureus skin infection | Reduced neutrophilic infiltration (~40%) and enhanced uptake of apoptotic PMNs (51%) | [2] |
| RvD1 | Murine abdominal aortic aneurysm | Significantly inhibited aneurysm formation | [3] |
| RvD2 | Murine abdominal aortic aneurysm | Significantly inhibited aneurysm formation | [3] |
| RvD3 | Murine inflammatory arthritis | Reduced joint leukocytes, clinical scores, and edema | [4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate reproducibility and further investigation.
Murine Model of Ischemia-Reperfusion Injury (Second Organ Injury)
This model assesses the protective effects of resolvins on lung injury following limb ischemia.
-
Animal Model : Male C57BL/6J mice, 6-8 weeks old, are used.
-
Ischemia Induction : Tourniquets are applied to both hind limbs to induce ischemia for a specified duration (e.g., 60 minutes).
-
Resolvin Administration : this compound or other D-series resolvins (e.g., 500 ng in a vehicle of saline with 0.1% ethanol) are administered intravenously (i.v.) via the tail vein 50 minutes post-ischemia and 10 minutes before the release of the tourniquets (reperfusion).[1]
-
Reperfusion : The tourniquets are removed to allow blood flow to the limbs.
-
Endpoint Analysis : Two hours after reperfusion, mice are euthanized. The lungs are harvested to assess polymorphonuclear neutrophil (PMN) infiltration by measuring myeloperoxidase (MPO) activity, a marker for these immune cells. Lung tissue can also be processed for lipid mediator profiling to measure levels of pro-inflammatory eicosanoids.[1]
Murine Model of Zymosan-Induced Peritonitis
This model is widely used to evaluate the anti-inflammatory and pro-resolving actions of various compounds.
-
Animal Model : Male FVB mice, 6-8 weeks old, are typically used.
-
Induction of Peritonitis : Inflammation is induced by an intraperitoneal (i.p.) injection of zymosan A (1 mg/ml).
-
Resolvin Administration : Resolvins (in the nanogram range, e.g., 10-100 ng/mouse) are administered i.p. either concurrently with or at a specified time after the zymosan challenge.
-
Sample Collection : At various time points (e.g., 4, 12, 24 hours) after zymosan injection, the peritoneal cavity is washed with saline to collect the exudate.
-
Endpoint Analysis : The total number of leukocytes and the differential count of neutrophils and macrophages in the peritoneal exudate are determined using flow cytometry or microscopy. The supernatant can be used to measure cytokine and lipid mediator levels.
Signaling Pathways and Experimental Workflows
The biosynthesis of D-series resolvins is a complex enzymatic cascade that gives rise to the various members of this family. The aspirin-triggered pathway leads to the formation of the 17(R) epimers, including 17(R)-RvD4.
Caption: Biosynthetic pathways of D-series resolvins.
Concluding Remarks
The available in vivo data suggest that while D-series resolvins share common pro-resolving functions, they exhibit distinct efficacy profiles depending on the inflammatory context. This compound demonstrates potent organ-protective effects in ischemia-reperfusion injury, with an efficacy comparable to that of RvD3 in reducing neutrophil infiltration and pro-inflammatory mediator production.[1] However, in a model of neuropathic pain, both RvD3 and 17(R)-RvD4 were found to be ineffective, in stark contrast to the analgesic actions of RvD1, RvD2, and RvD5.
These findings underscore the importance of selecting the appropriate resolvin for a specific therapeutic application. The differential activities of D-series resolvins may be attributed to their unique structures, which likely influence their receptor interactions and metabolic stability. Further head-to-head comparative studies in standardized in vivo models are warranted to fully elucidate the therapeutic potential of each D-series resolvin and to guide the development of novel resolvin-based therapeutics.
References
- 1. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D-series resolvins inhibit murine abdominal aortic aneurysm formation and increase M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D3 is dysregulated in arthritis and reduces arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Resolvins in Focus: A Comparative Analysis of 17(R)-Resolvin D4 and Resolvin D1 on Neutrophil Migration
For Immediate Publication
A detailed in vitro comparison of 17(R)-Resolvin D4 (RvD4) and Resolvin D1 (RvD1) reveals distinct mechanisms in the regulation of neutrophil migration, a critical process in the inflammatory response. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative performance, supported by experimental data and detailed protocols.
The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), including the D-series resolvins derived from docosahexaenoic acid (DHA). Among these, Resolvin D1 (RvD1) is a well-characterized SPM known to limit neutrophil infiltration at inflammatory sites. The more recently identified this compound (RvD4) also plays a role in regulating neutrophil activity, but its direct effects on neutrophil migration in vitro have been less clear. This guide presents a side-by-side comparison of RvD1 and RvD4, summarizing their effects on neutrophil migration, outlining their signaling pathways, and providing a detailed protocol for their in vitro assessment.
Quantitative Data Summary
The following table summarizes the in vitro effects of RvD1 and RvD4 on neutrophil migration. Notably, while RvD1 directly inhibits neutrophil chemotaxis in a concentration-dependent manner, current evidence suggests that RvD4 does not directly inhibit or stimulate neutrophil migration in vitro. Its recognized role in reducing neutrophil infiltration in vivo is likely mediated through indirect mechanisms.
| Feature | This compound (RvD4) | Resolvin D1 (RvD1) |
| Effect on Neutrophil Migration (in vitro) | No direct inhibition of chemotaxis reported.[1] Does not stimulate neutrophil chemotaxis.[1] | Directly inhibits neutrophil migration and adhesion to endothelial cells in a concentration-dependent manner (0.01-100 nM).[2] |
| Receptor(s) on Neutrophils | Specific receptor not yet fully identified. Signaling is sensitive to cholera toxin, suggesting a Gs-coupled GPCR may be involved. | G-protein coupled receptors: FPR2/ALX and GPR32.[3][4] |
| Signaling Pathway Highlights | Stimulates phosphorylation of ERK1/2 and STAT3.[5] | Actions are pertussis toxin sensitive, indicating Gαi-protein coupling.[3] Low concentrations (1 nM) are sensitive to GPR32 blockade, while higher concentrations (10 nM) appear to be FPR2/ALX-specific.[2][4] Does not mobilize intracellular calcium.[5] |
| Potency (in vitro inhibition) | Not applicable for direct inhibition. | Effective at nanomolar concentrations.[2] |
Experimental Protocols
A standard and effective method for assessing the in vitro effect of resolvins on neutrophil migration is the chemoattractant-induced neutrophil migration assay using a Boyden chamber or Transwell® system.
Protocol: In Vitro Neutrophil Migration Assay (Transwell® System)
1. Isolation of Human Neutrophils:
-
Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., EDTA).
-
Isolate neutrophils using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to separate them from erythrocytes and mononuclear cells.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Wash the purified neutrophils with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and resuspend in assay medium (e.g., HBSS with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Assess cell viability and purity (should be >95%) using trypan blue exclusion and flow cytometry (e.g., staining for CD15).
2. Preparation of Reagents:
-
Chemoattractant: Prepare a stock solution of a potent neutrophil chemoattractant such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or leukotriene B4 (LTB4). A typical working concentration for fMLP is 10 nM.[6][7]
-
Resolvins: Prepare stock solutions of this compound and Resolvin D1 in ethanol. On the day of the experiment, dilute the resolvins to the desired final concentrations in the assay medium. A vehicle control (e.g., 0.1% ethanol) must be included.
3. Chemotaxis Assay:
-
Use a 24-well plate with Transwell® inserts (e.g., 6.5 mm diameter with 3-5 µm pore size polycarbonate membrane).
-
Add the chemoattractant solution to the lower chamber of the wells.
-
In separate tubes, pre-incubate the neutrophil suspension with the different concentrations of RvD4, RvD1, or the vehicle control for 15-30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 60-90 minutes to allow for neutrophil migration.
4. Quantification of Migration:
-
After incubation, carefully remove the Transwell® inserts.
-
To quantify the migrated cells in the lower chamber, various methods can be used:
-
Cell Counting: Aspirate the medium from the lower chamber, centrifuge to pellet the cells, and count them using a hemocytometer or an automated cell counter.
-
Fluorescence-based Assay: Pre-label the neutrophils with a fluorescent dye (e.g., Calcein-AM) before the assay. After migration, measure the fluorescence in the lower chamber using a fluorescence plate reader.
-
Luminescence-based Assay: Measure the ATP content of the migrated cells using a commercially available kit (e.g., CellTiter-Glo®).
-
5. Data Analysis:
-
Express the number of migrated cells in the treated groups as a percentage of the migration observed in the vehicle control group (in the presence of the chemoattractant).
-
Plot the concentration-response curves for each resolvin to determine their inhibitory potency (e.g., IC50 value for RvD1).
-
Perform statistical analysis to determine the significance of the observed effects.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro neutrophil migration assay.
Signaling Pathways
Caption: Signaling pathways of RvD1 and RvD4 in neutrophils.
References
- 1. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D1 limits polymorphonuclear leukocyte recruitment to inflammatory loci: receptor-dependent actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Infectious neutrophil deployment is regulated by resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Functional Dichotomy: A Comparative Guide to 17(R)-Resolvin D4 and its Inactive Metabolite 17-oxo-RvD4
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of inflammatory resolution, specialized pro-resolving mediators (SPMs) have emerged as key players, actively orchestrating the return to homeostasis. Among these, 17(R)-Resolvin D4 (RvD4), a docosahexaenoic acid (DHA)-derived lipid mediator, exhibits potent pro-resolving activities. However, its biological function is tightly regulated through metabolic inactivation, primarily via oxidation to 17-oxo-Resolvin D4 (17-oxo-RvD4). This guide provides a comprehensive comparison of the functional differences between the active RvD4 and its inactive metabolite, supported by experimental data and detailed methodologies, to aid researchers in understanding their distinct roles and to inform the development of novel therapeutics.
Core Functional Comparison: A Tale of Activity and Inactivity
The primary functional distinction between this compound and 17-oxo-RvD4 lies in their ability to modulate key cellular responses central to the resolution of inflammation. While RvD4 is a potent agonist of pro-resolving functions, 17-oxo-RvD4 is essentially inactive, representing a critical inactivation pathway for the parent molecule.[1] This difference is most pronounced in their effects on phagocytosis and neutrophil chemotaxis.
| Function | This compound | 17-oxo-RvD4 | Reference |
| Macrophage Phagocytosis of Bacteria | Potent stimulator | Inactive | [1] |
| Neutrophil Phagocytosis of Bacteria | Stimulator | Inactive | |
| Neutrophil Chemotaxis (LTB4-mediated) | Inhibitor | Inactive |
Table 1: Summary of Functional Differences. This table highlights the key functional distinctions between this compound and its metabolite, 17-oxo-RvD4.
In-Depth Functional Analysis
Enhancement of Phagocytosis: A Key Pro-Resolving Action
A cardinal function of resolvins is the enhancement of phagocytosis, the process by which immune cells engulf and clear apoptotic cells, cellular debris, and pathogens. Experimental evidence demonstrates that 17(R)-RvD4 significantly boosts the phagocytic capacity of macrophages and neutrophils. In stark contrast, its metabolite, 17-oxo-RvD4, is devoid of this activity.[1] This loss of function underscores the importance of the 17-hydroxyl group for the biological activity of RvD4.
Modulation of Neutrophil Chemotaxis
Neutrophil infiltration is a hallmark of acute inflammation. The cessation of this influx is a critical step in the resolution process. This compound has been shown to inhibit leukotriene B4 (LTB4)-mediated neutrophil chemotaxis, thereby limiting further recruitment of these inflammatory cells to the site of inflammation. Conversely, 17-oxo-RvD4 is inactive in this regard, failing to impede neutrophil migration.
Signaling Pathways and Metabolic Inactivation
The biological actions of this compound are initiated by its interaction with a specific, yet to be fully identified, G-protein coupled receptor (GPCR), which is suggested to be linked to a stimulatory G-protein (Gs) alpha subunit.[1] Activation of this receptor triggers downstream signaling cascades that ultimately lead to the observed pro-resolving cellular responses.
The metabolic conversion of RvD4 to 17-oxo-RvD4 is a key regulatory step that terminates its signaling. This inactivation is catalyzed by the enzyme eicosanoid oxidoreductase (EOR), also known as 15-hydroxyprostaglandin dehydrogenase (15-HPGD).[1]
Figure 1: this compound Signaling and Metabolic Inactivation. This diagram illustrates the proposed signaling pathway of RvD4 through a Gs-coupled receptor, leading to enhanced phagocytosis. It also depicts the metabolic inactivation of RvD4 to the inactive 17-oxo-RvD4 by the enzyme eicosanoid oxidoreductase (EOR) in the cytosol.
Experimental Methodologies
The functional differences between this compound and 17-oxo-RvD4 have been elucidated through a series of key in vitro experiments. Below are the detailed protocols for these assays.
Macrophage Phagocytosis Assay
This assay quantifies the ability of macrophages to engulf fluorescently labeled bacteria in the presence of RvD4 or 17-oxo-RvD4.
1. Cell Culture and Differentiation:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) by adherence to plastic culture plates.
-
Differentiate monocytes into macrophages by culturing for 7-10 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and macrophage colony-stimulating factor (M-CSF).
2. Preparation of Fluorescent Bacteria:
-
Culture a non-pathogenic strain of Escherichia coli to mid-log phase.
-
Label the bacteria with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or pHrodo Green, according to the manufacturer's instructions.
-
Wash the labeled bacteria extensively to remove unbound dye and resuspend in phosphate-buffered saline (PBS).
3. Phagocytosis Assay:
-
Seed the differentiated macrophages into 96-well plates.
-
Pre-incubate the macrophages with varying concentrations of this compound, 17-oxo-RvD4, or vehicle control for 15 minutes at 37°C.
-
Add the fluorescently labeled E. coli to the macrophage cultures at a multiplicity of infection (MOI) of 10:1.
-
Incubate for 60 minutes at 37°C to allow for phagocytosis.
-
Vigorously wash the wells with cold PBS to remove non-ingested bacteria.
-
Quench the fluorescence of any remaining extracellular bacteria using a quenching agent like trypan blue.
-
Quantify the fluorescence of ingested bacteria using a fluorescence plate reader or by flow cytometry.
Figure 2: Macrophage Phagocytosis Assay Workflow. This diagram outlines the key steps involved in the in vitro macrophage phagocytosis assay used to assess the pro-phagocytic activity of resolvins.
In Vitro Eicosanoid Oxidoreductase (EOR) Assay
This assay is used to demonstrate the enzymatic conversion of this compound to 17-oxo-RvD4.
1. Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
The reaction mixture should contain this compound (substrate), NAD+ (cofactor), and recombinant human 15-hydroxyprostaglandin dehydrogenase (EOR enzyme).
2. Enzymatic Reaction:
-
Initiate the reaction by adding the EOR enzyme to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., an acidic solution to lower the pH).
3. Product Extraction and Analysis:
-
Extract the lipid mediators from the reaction mixture using solid-phase extraction (SPE) cartridges.
-
Elute the extracted lipids and concentrate them.
-
Analyze the products by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of 17-oxo-RvD4.
Conclusion
The conversion of this compound to 17-oxo-RvD4 represents a critical biological switch, turning off the pro-resolving signals of the parent molecule. This guide highlights the stark functional differences between these two molecules, with 17-oxo-RvD4 being largely inactive in key assays of resolution such as phagocytosis and neutrophil chemotaxis. A thorough understanding of this metabolic inactivation is crucial for researchers in the field of inflammation and for the development of novel SPM-based therapeutics with enhanced stability and efficacy. The provided experimental protocols offer a foundation for further investigation into the nuanced roles of resolvins and their metabolites in health and disease.
References
Validating the Pro-Resolving Activity of Synthetic 17(R)-Resolvin D4: A Comparison with Negative Controls
A Guide for Researchers in Inflammation Resolution and Drug Development
The resolution of inflammation is an active and highly regulated process orchestrated by specialized pro-resolving mediators (SPMs), including the D-series resolvins.[1][2] Among these, 17(R)-Resolvin D4 (17(R)-RvD4), a stereoisomer of the naturally occurring 17(S)-RvD4, has emerged as a potent agonist in promoting the resolution of inflammation.[3] This guide provides a comparative analysis of the pro-resolving activities of synthetic 17(R)-RvD4 against key negative controls, offering researchers a framework for validating its biological functions. The data presented herein underscores the stereospecificity of resolvin actions and the importance of using appropriate negative controls in experimental setups.
Comparative Analysis of Pro-Resolving Activities
The pro-resolving functions of 17(R)-RvD4 are primarily attributed to its ability to enhance phagocytosis by immune cells and to limit excessive neutrophil infiltration at sites of inflammation.[4][5][6][7] To validate these activities, it is crucial to compare its performance with molecules that are structurally related but biologically inactive or significantly less potent. Ideal negative controls include stereoisomers that differ in the configuration of hydroxyl groups or the geometry of double bonds, and metabolites that represent inactivation products.
Here, we compare the activity of 17(R)-RvD4 with two key types of negative controls:
-
Inactive Stereoisomers: 10-trans-RvD4 and 10,13-trans-RvD4 are geometric isomers of RvD4 that have been demonstrated to be inactive in functional assays.[1][8]
-
Inactive Metabolite: 17-oxo-RvD4 is a product of the enzymatic oxidation of RvD4 and is considered an inactive metabolite.[1][8]
Enhanced Phagocytosis of Bacteria by Macrophages
A cardinal function of pro-resolving mediators is the stimulation of phagocytosis, facilitating the clearance of pathogens and apoptotic cells. The following table summarizes the comparative efficacy of 17(R)-RvD4 and its negative controls in promoting the phagocytosis of E. coli by human macrophages.
| Compound | Concentration | Phagocytosis (% Increase vs. Vehicle) | Reference |
| This compound | 1 nM | >50% | [1] |
| 10-trans-RvD4 | Not specified | Inactive | [1][8] |
| 10,13-trans-RvD4 | Not specified | Inactive | [1][8] |
| 17-oxo-RvD4 | Not specified | Inactive | [1][8] |
Table 1: Comparison of the effect of 17(R)-RvD4 and negative controls on human macrophage phagocytosis of E. coli. The data indicates a significant, stereospecific increase in phagocytosis with 17(R)-RvD4, while the isomers and the metabolite show no activity.
Regulation of Neutrophil Infiltration
While potent in stimulating phagocytosis, D-series resolvins, including RvD4, do not directly stimulate neutrophil chemotaxis, a hallmark of pro-inflammatory mediators like Leukotriene B4 (LTB4).[1][8] Instead, they play a crucial role in limiting excessive neutrophil infiltration into inflamed tissues, a key step in the resolution process.
| Compound | Activity on Neutrophil Chemotaxis | Reference |
| This compound | No stimulation | [1][8] |
| Leukotriene B4 (LTB4) | Potent stimulator | [1][8] |
| 17-oxo-RvD4 | Inactive | [1][8] |
Table 2: Comparison of the effect of 17(R)-RvD4, a pro-inflammatory mediator (LTB4), and a negative control on human neutrophil chemotaxis. This highlights the distinct, non-chemotactic but resolution-promoting profile of RvD4.
Experimental Protocols
To aid researchers in replicating and validating these findings, detailed protocols for the key experiments are provided below.
Macrophage Phagocytosis Assay
This assay quantifies the ability of macrophages to engulf bacteria in the presence of 17(R)-RvD4 or negative controls.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1).
-
Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS, 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for THP-1 cells).
-
Synthetic this compound and negative controls (e.g., 10-trans-RvD4, 17-oxo-RvD4).
-
Fluorescently labeled E. coli (e.g., FITC-labeled).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+).
-
Quenching solution (e.g., Trypan Blue).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Macrophage Differentiation: Seed PBMCs or THP-1 cells in a 96-well plate and differentiate into macrophages according to standard protocols.
-
Treatment: Pre-incubate the differentiated macrophages with 17(R)-RvD4 (e.g., 1 nM) or an equimolar concentration of a negative control for 15 minutes at 37°C. A vehicle control (e.g., ethanol (B145695) in saline) should be run in parallel.
-
Phagocytosis: Add fluorescently labeled E. coli to each well at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage ratio).
-
Incubation: Incubate for 60 minutes at 37°C to allow for phagocytosis.
-
Quenching: Remove the medium and add Trypan Blue solution to quench the fluorescence of extracellular bacteria.
-
Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Analysis: Calculate the percentage increase in phagocytosis for each treatment group compared to the vehicle control.
Neutrophil Chemotaxis Assay
This assay assesses the ability of 17(R)-RvD4 to induce the migration of neutrophils.
Materials:
-
Freshly isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 3-5 µm pore size).
-
Synthetic this compound and negative controls.
-
Leukotriene B4 (LTB4) as a positive control.
-
Assay buffer (e.g., HBSS).
-
Cell viability stain (e.g., Calcein-AM).
-
Fluorescence microscope or plate reader.
Procedure:
-
Chamber Setup: Place the assay buffer containing the test compounds (17(R)-RvD4, negative controls, or LTB4) in the lower chamber of the chemotaxis plate.
-
Cell Seeding: Load freshly isolated neutrophils into the upper chamber (the insert with the porous membrane).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for neutrophil migration.
-
Cell Staining: After incubation, remove the non-migrated cells from the top of the membrane. Stain the migrated cells on the bottom of the membrane with a viability stain like Calcein-AM.
-
Quantification: Quantify the number of migrated cells by reading the fluorescence intensity with a plate reader or by counting the cells under a fluorescence microscope.
-
Analysis: Compare the number of migrated cells in the treatment groups to the vehicle control.
Visualizing the Mechanisms
To further elucidate the context of 17(R)-RvD4's activity, the following diagrams illustrate its biosynthetic pathway, a typical experimental workflow for its validation, and the logical comparison with negative controls.
Caption: Biosynthetic pathway of this compound from DHA.
Caption: A typical experimental workflow for validating the pro-resolving activity of 17(R)-RvD4.
Caption: Logical diagram illustrating the validation of 17(R)-RvD4's pro-resolving activity through comparison with inactive negative controls.
References
- 1. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infectious neutrophil deployment is regulated by resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D4 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 17(R)-Resolvin D4 Signaling: A Comparative Guide to Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of receptor antagonists to validate the signaling pathways of 17(R)-Resolvin D4 (17(R)-RvD4), a specialized pro-resolving mediator (SPM) with potent anti-inflammatory and pro-resolving activities. By objectively comparing the available tools and providing detailed experimental methodologies, this document aims to equip researchers with the necessary information to effectively investigate the mechanisms of action of this important lipid mediator.
Introduction to this compound and its Receptors
This compound is an epimer of Resolvin D4, belonging to the D-series resolvins derived from docosahexaenoic acid (DHA).[1] Like other members of its family, 17(R)-RvD4 plays a crucial role in the resolution of inflammation by promoting neutrophil apoptosis, enhancing macrophage phagocytosis of cellular debris, and reducing the production of pro-inflammatory mediators.[2][3]
The biological effects of D-series resolvins are primarily mediated through G protein-coupled receptors (GPCRs). While the specific receptor profile for 17(R)-RvD4 is still under active investigation, evidence suggests that it shares receptors with other D-series resolvins, principally ALX/FPR2 (Lipoxin A4 receptor/Formyl Peptide Receptor 2) and GPR32 (G Protein-Coupled Receptor 32).[4][5] Validation of these signaling pathways is critical for understanding the therapeutic potential of 17(R)-RvD4 and for the development of novel pro-resolving drugs. Receptor antagonists are invaluable tools in this process, allowing for the specific blockade of receptor-mediated signaling and thus confirming the involvement of a particular receptor in a given biological response.
ALX/FPR2 Receptor Antagonists
The ALX/FPR2 receptor is a well-characterized receptor for several pro-resolving mediators, including Lipoxin A4 and Resolvin D1.[5] Its promiscuous nature, binding both pro-resolving and pro-inflammatory ligands, makes the use of specific antagonists essential for dissecting its role in 17(R)-RvD4 signaling.
Available Antagonists
Two commonly used peptide antagonists for the ALX/FPR2 receptor are:
-
WRW4 (Trp-Arg-Trp-Trp-Trp-Trp-NH2): A selective antagonist for FPR2/ALX.[6]
-
Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF or Boc-2): A competitive antagonist of formyl peptide receptors, including ALX/FPR2.
Comparative Data of ALX/FPR2 Antagonists
| Antagonist | Target Receptor(s) | Typical Working Concentration | Key Features |
| WRW4 | ALX/FPR2 | 1 - 10 µM | Selective for ALX/FPR2 over FPR1.[6] |
| Boc-FLFLF (Boc-2) | FPR1 and ALX/FPR2 | 1 - 10 µM | Less selective than WRW4, also inhibits FPR1. |
GPR32 Receptor Antagonists
GPR32 is an orphan receptor that has been identified as a receptor for Resolvin D1 and other D-series resolvins.[4][7] Its role in mediating the pro-resolving actions of these lipids is an area of growing interest.
Availability of Antagonists
Currently, there is a significant lack of commercially available and well-validated selective antagonists for GPR32. This presents a challenge for definitively elucidating the specific contribution of GPR32 to this compound signaling. Research in this area is ongoing to develop such tools.[8]
Experimental Validation of this compound Signaling Pathways
The following section outlines key experiments used to investigate the signaling of 17(R)-RvD4 and how receptor antagonists can be integrated to validate the involvement of specific receptors.
Phagocytosis Assay
This assay measures the ability of phagocytic cells (e.g., macrophages) to engulf particles, a key pro-resolving function enhanced by resolvins.
Experimental Protocol:
-
Cell Culture: Culture primary macrophages or a macrophage-like cell line (e.g., RAW 264.7) in appropriate media.
-
Antagonist Pre-treatment: Pre-incubate the macrophages with the ALX/FPR2 antagonist (e.g., WRW4 at 1-10 µM) or vehicle control for 30-60 minutes.
-
17(R)-RvD4 Stimulation: Add this compound at a concentration known to enhance phagocytosis (typically in the nanomolar range) and incubate for a specified time (e.g., 15-30 minutes).
-
Phagocytosis Induction: Add fluorescently labeled particles (e.g., zymosan, apoptotic neutrophils) to the macrophage cultures and incubate for 1-2 hours to allow for phagocytosis.
-
Quantification: Wash away non-engulfed particles. Quantify phagocytosis using fluorescence microscopy or flow cytometry.
Expected Outcome: If 17(R)-RvD4 signals through ALX/FPR2 to enhance phagocytosis, pre-treatment with WRW4 should significantly attenuate or abolish the pro-phagocytic effect of 17(R)-RvD4.
Neutrophil Chemotaxis Assay
This assay assesses the ability of 17(R)-RvD4 to modulate neutrophil migration towards a chemoattractant. Resolvins typically inhibit neutrophil chemotaxis.
Experimental Protocol:
-
Neutrophil Isolation: Isolate primary human or murine neutrophils from whole blood.
-
Antagonist and 17(R)-RvD4 Treatment: Pre-incubate neutrophils with the ALX/FPR2 antagonist (e.g., WRW4 at 1-10 µM) or vehicle control, followed by treatment with this compound.
-
Chemotaxis Assay: Place the treated neutrophils in the upper chamber of a Boyden chamber or a similar chemotaxis system. Add a known neutrophil chemoattractant (e.g., LTB4 or fMLP) to the lower chamber.
-
Incubation: Incubate the chamber for a sufficient time to allow for neutrophil migration (e.g., 1-2 hours).
-
Quantification: Quantify the number of neutrophils that have migrated to the lower chamber using a cell counter or by staining and microscopy.
Expected Outcome: 17(R)-RvD4 is expected to inhibit neutrophil chemotaxis towards the chemoattractant. If this effect is mediated by ALX/FPR2, co-incubation with WRW4 should reverse this inhibition, leading to an increase in neutrophil migration compared to treatment with 17(R)-RvD4 alone.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium levels upon receptor activation, a common downstream signaling event for many GPCRs.
Experimental Protocol:
-
Cell Loading: Load cells expressing the receptor of interest (e.g., HEK293 cells transfected with ALX/FPR2 or primary neutrophils) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: Incubate the loaded cells with the ALX/FPR2 antagonist (e.g., WRW4 at 1-10 µM) or vehicle control.
-
Stimulation and Measurement: Measure the baseline fluorescence. Add this compound and immediately begin recording the fluorescence intensity over time using a fluorometric imaging plate reader or a fluorescence microscope.
-
Data Analysis: Analyze the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
Expected Outcome: If 17(R)-RvD4 activates ALX/FPR2, it will induce a transient increase in intracellular calcium. Pre-treatment with WRW4 should block or significantly reduce this calcium mobilization.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: 17(R)-RvD4 signaling pathways and points of antagonist intervention.
Caption: Experimental workflow for a phagocytosis assay with an antagonist.
Conclusion
The validation of this compound signaling pathways is an essential step in harnessing its therapeutic potential. While the arsenal (B13267) of available receptor antagonists, particularly for GPR32, is still developing, the existing tools for ALX/FPR2 provide a solid foundation for investigation. By employing the comparative data and detailed experimental protocols outlined in this guide, researchers can effectively dissect the molecular mechanisms underlying the pro-resolving actions of 17(R)-RvD4. The continued development of more selective pharmacological tools will undoubtedly further refine our understanding of this important endogenous mediator and its role in health and disease.
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RePORT ⟩ RePORTER [reporter.nih.gov]
A Comparative Analysis of 17(R)-Resolvin D4 and Synthetic Resolvin Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of the endogenous pro-resolving mediator 17(R)-Resolvin D4 and its synthetic analogs. This analysis is supported by experimental data and detailed methodologies for key assays, offering insights into their therapeutic potential.
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids that play a crucial role in the resolution of inflammation. This compound (17(R)-RvD4), an epimer of RvD4, is of particular interest due to its potential for increased metabolic stability and prolonged pro-resolving bioactions compared to its 17(S) counterpart.[1][2] Synthetic resolvin analogs are being developed to further enhance stability, oral bioavailability, and ease of manufacturing, making them attractive candidates for therapeutic development.[3] This guide will delve into a comparative analysis of their performance in key biological assays.
Comparative Performance Data
The following tables summarize the available quantitative data comparing the bioactivity of this compound and its analogs. It is important to note that direct comparative studies for this compound against a wide range of synthetic analogs are still emerging. Much of the current data is derived from studies on the closely related Resolvin D1 and its analogs, which provide valuable insights into structure-activity relationships applicable to the broader D-series resolvin family.
| Compound | Assay | Model | Concentration | Result | Reference |
| 17(S)-Resolvin D4 | Phagocytosis of E. coli | Human whole blood (neutrophils and monocytes) | 10 nM | >50% increase in phagocytosis | [4] |
| 10-trans-RvD4 (inactive isomer) | Phagocytosis of E. coli | Human whole blood (neutrophils and monocytes) | Not specified | No significant increase in phagocytosis | [4] |
| 10,13-trans-RvD4 (inactive isomer) | Phagocytosis of E. coli | Human whole blood (neutrophils and monocytes) | Not specified | No significant increase in phagocytosis | [4] |
| 17-oxo-RvD4 (metabolite) | Chemotaxis | Human leukocytes | Not specified | Inactive | [4][5] |
| Resolvin D1 (17S) | Neutrophil Infiltration | Mouse model of ischemia-reperfusion lung injury | 1 µg | 18% reduction in MPO levels | [6] |
| Benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1) | Neutrophil Infiltration | Mouse model of ischemia-reperfusion lung injury | 1 µg | 58% reduction in MPO levels (significantly more potent than RvD1) | [6] |
Table 1: Comparative Efficacy in Phagocytosis and Neutrophil Infiltration. MPO: Myeloperoxidase, an indicator of neutrophil infiltration.
| Compound | Receptor | Assay | Result (EC50) | Reference |
| Resolvin D1 | GPR32 | β-arrestin recruitment | ~8.8 x 10⁻¹² M | [7] |
| BDA-RvD1 | GPR32 | Not specified | Dose-dependent activation | [6] |
Table 2: Receptor Activation. EC50: Half maximal effective concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vivo Neutrophil Infiltration Assay (Mouse Model)
Objective: To quantify the effect of resolvins on neutrophil infiltration into inflamed tissues.
Protocol:
-
Animal Model: Use a model of sterile inflammation, such as zymosan-induced peritonitis or ischemia-reperfusion injury in mice.[4][8]
-
Compound Administration: Administer this compound or synthetic analogs (e.g., 100 ng/mouse) intravenously or intraperitoneally at a specific time point relative to the inflammatory insult.[6]
-
Tissue Collection: At a predetermined time point (e.g., 4 or 24 hours post-insult), euthanize the mice and collect the inflamed tissue (e.g., peritoneal lavage fluid or lung tissue).[4]
-
Neutrophil Quantification:
-
For peritoneal lavage, perform total and differential leukocyte counts using a hemocytometer and cytospin preparations stained with Wright-Giemsa.
-
For solid tissues like the lung, measure myeloperoxidase (MPO) activity, a marker for neutrophil presence, using a colorimetric assay.[6]
-
-
Data Analysis: Compare the number of neutrophils or MPO levels in the treated groups to the vehicle control group.
Macrophage Phagocytosis Assay of Apoptotic Neutrophils
Objective: To assess the ability of resolvins to enhance the clearance of apoptotic cells by macrophages.
Protocol:
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages by culturing with M-CSF for 7-10 days.
-
Isolate human neutrophils from healthy donors and induce apoptosis by UV irradiation or overnight culture.
-
-
Labeling: Label apoptotic neutrophils with a fluorescent dye (e.g., pHrodo Red or CFSE) for visualization and quantification.
-
Phagocytosis Assay:
-
Plate macrophages in a 96-well plate.
-
Pre-treat macrophages with this compound or synthetic analogs at various concentrations (e.g., 0.1-100 nM) for 15 minutes.
-
Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a ratio of approximately 5:1.
-
Incubate for 1-2 hours to allow for phagocytosis.
-
-
Quantification:
-
Wash away non-engulfed neutrophils.
-
Quantify phagocytosis using fluorescence microscopy or flow cytometry to measure the percentage of macrophages that have engulfed apoptotic cells and the number of apoptotic cells per macrophage.
-
-
Data Analysis: Compare the phagocytic index of treated macrophages to that of vehicle-treated controls.
G Protein-Coupled Receptor (GPCR) Activation Assay
Objective: To determine the potency and efficacy of resolvins in activating their specific GPCRs.
Protocol:
-
Cell Line: Use a cell line (e.g., HEK293 or CHO cells) stably transfected to express the human resolvin receptor of interest (e.g., GPR32 or ALX/FPR2).[9]
-
Assay Principle: Employ a reporter gene assay or a second messenger assay to measure receptor activation. A common method is the β-arrestin recruitment assay, which measures the interaction of β-arrestin with the activated GPCR.[9]
-
Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Stimulate the cells with a range of concentrations of this compound or synthetic analogs.
-
After a specific incubation time, measure the reporter signal (e.g., luminescence or fluorescence) according to the assay kit manufacturer's instructions.
-
-
Data Analysis: Generate dose-response curves and calculate the EC50 (half-maximal effective concentration) values for each compound to compare their potencies.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Biosynthesis pathway of this compound.
Caption: Signaling pathway of this compound.
Caption: Workflow for in vivo neutrophil infiltration assay.
Conclusion
This compound and its synthetic analogs represent a promising frontier in the development of pro-resolving therapeutics. The 17(R) configuration inherently offers greater resistance to metabolic inactivation, a feature that synthetic analogs aim to further enhance.[10] As demonstrated by analogs of the closely related Resolvin D1, synthetic modifications can lead to significantly increased potency in key pro-resolving functions such as the reduction of neutrophil infiltration.[6] While direct and extensive comparative data for this compound against a broad spectrum of synthetic analogs is still an active area of research, the existing evidence strongly suggests that targeted chemical modifications can yield next-generation resolvins with superior therapeutic profiles. Continued investigation into the structure-activity relationships of these molecules will be crucial for the rational design of novel immunoresolvents to treat a wide range of inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation [mdpi.com]
- 4. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [cora.ucc.ie]
- 7. mdpi.com [mdpi.com]
- 8. Protocol for building an in vivo model for observation and evaluation of neutrophil extracellular trapping nets in influenza virus-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of LC-MS/MS and Immunoassay for the Quantification of 17(R)-Resolvin D4
For researchers, scientists, and drug development professionals, the accurate measurement of specialized pro-resolving mediators (SPMs) like 17(R)-Resolvin D4 (17(R)-RvD4) is critical for advancing our understanding of inflammation resolution and developing novel therapeutics. The two most common analytical platforms for this purpose are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays (such as ELISA). This guide provides a comprehensive cross-validation of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Performance Characteristics: A Comparative Overview
The following table summarizes the typical performance characteristics of LC-MS/MS and a commercially available Resolvin D4 immunoassay. It is important to note that the immunoassay data is for a general Resolvin D4 kit and may not specifically target the 17(R) epimer.
| Parameter | LC-MS/MS | Immunoassay (ELISA) |
| Specificity | High (can differentiate stereoisomers) | Variable (potential for cross-reactivity with related molecules) |
| Sensitivity (Lower Limit of Quantification, LLOQ) | 0.02–0.2 nM (approximately 7.5-75 pg/mL)[1][2] | ~5.0 pg/mL[3] |
| Linear Dynamic Range | Typically 2-100 µg/mL for related molecules[4] | 31.2-1000 pg/mL[3] |
| Precision (Intra-assay CV%) | <15%[4] | <15%[3] |
| Precision (Inter-assay CV%) | <15%[4] | <15%[3] |
| Accuracy (% Recovery) | 90.1–111.1% for related molecules[4] | Not explicitly stated, relies on calibration |
| Sample Throughput | Lower to moderate | Higher |
| Cost per Sample | Higher | Lower |
| Multiplexing Capability | High (can measure multiple analytes simultaneously) | Limited |
Experimental Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Resolvin D4
This protocol is a composite based on established methods for the analysis of specialized pro-resolving mediators.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify biological samples (e.g., plasma, cell culture supernatant) to a pH of approximately 3.5 with a weak acid.
-
Add an internal standard (e.g., a deuterated analog of Resolvin D4) to each sample for quantification.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove interfering substances.
-
Elute the resolvins from the cartridge using an organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: Water with 0.01% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.01% acetic acid.
-
Gradient: A gradient elution is employed, starting with a low percentage of mobile phase B and gradually increasing to elute the analytes of interest.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for Resolvin D4 and a specific product ion that is generated upon fragmentation.
-
MRM Transition for RvD4: m/z 375 > 101[5]
-
-
Validation: The method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.
-
Immunoassay (ELISA) Protocol for Resolvin D4
This is a generalized protocol based on commercially available sandwich ELISA kits.
1. Plate Preparation:
-
A microplate is pre-coated with a capture antibody specific for Resolvin D4.
2. Sample and Standard Incubation:
-
Add standards of known Resolvin D4 concentrations and prepared samples to the wells of the microplate.
-
Incubate the plate to allow the Resolvin D4 in the standards and samples to bind to the immobilized capture antibody.
3. Detection Antibody Incubation:
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody that also binds to Resolvin D4.
-
Incubate the plate.
4. Enzyme Conjugate and Substrate Addition:
-
Wash the plate again.
-
Add an avidin-horseradish peroxidase (HRP) conjugate.
-
Incubate the plate.
-
Wash the plate to remove unbound conjugate.
-
Add a substrate solution (e.g., TMB) that will be acted upon by the HRP to produce a colored product.
5. Measurement:
-
Stop the reaction with a stop solution.
-
Measure the absorbance of the colored product using a microplate reader at a specific wavelength.
6. Quantification:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Resolvin D4 in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Pathways and Workflows
To better understand the biological context and the analytical processes, the following diagrams have been generated.
Conclusion: Choosing the Right Tool for the Job
The choice between LC-MS/MS and immunoassay for the measurement of this compound depends on the specific requirements of the study.
-
LC-MS/MS is the recommended method when high specificity, accuracy, and the ability to differentiate between stereoisomers are paramount. This is particularly crucial in research and drug development settings where precise quantification of the bioactive 17(R) epimer is necessary to understand its pharmacological effects. The capability of multiplexing also allows for a more comprehensive analysis of the lipid mediator profile in a single run.
-
Immunoassays may be suitable for high-throughput screening or when a rapid, cost-effective estimation of Resolvin D4-like immunoreactivity is sufficient. However, researchers must be aware of the potential for cross-reactivity with other D-series resolvins and related compounds, which could lead to an overestimation of the target analyte. Validation of the immunoassay's specificity for this compound is essential before its application in studies where this specific isomer is the primary endpoint.
References
- 1. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mybiosource.com [mybiosource.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Utility of the Specialized Pro-Resolving Mediators as Diagnostic and Prognostic Biomarkers in Disease - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 17(R)-Resolvin D4 and Maresin 1 in an inflammation model
A Head-to-Head Comparison of 17(R)-Resolvin D4 and Maresin 1 in Inflammatory Models
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators derived from polyunsaturated fatty acids that actively orchestrate the resolution of inflammation. Among these, this compound (17(R)-RvD4) and Maresin 1 (MaR1) have emerged as potent regulators of inflammatory responses. This guide provides a comparative overview of their effects in various inflammation models, drawing upon available preclinical data. While direct head-to-head studies are limited, this document synthesizes findings from multiple studies to offer insights for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and Maresin 1 on key inflammatory parameters across different experimental models. It is important to note that these data are compiled from separate studies and may not be directly comparable due to variations in experimental design, model systems, and dosages.
Table 1: Effects of this compound on Inflammatory Markers
| Experimental Model | Key Inflammatory Marker | Dosage | Effect |
| Mouse Ischemia-Reperfusion Injury | Lung Myeloperoxidase (MPO) Levels | 500 ng/mouse, IV | ~50% reduction in PMN infiltration[1] |
| Human Whole Blood | Neutrophil & Monocyte Phagocytosis | Not specified | >40% increase in phagocytic function[2] |
| Human Macrophages & Dermal Fibroblasts | Phagocytosis of Apoptotic Neutrophils | As low as 1 nM | Boosted phagocytic ability[3] |
Table 2: Effects of Maresin 1 on Inflammatory Markers
| Experimental Model | Key Inflammatory Marker | Dosage | Effect |
| Mouse Model of Sepsis (CLP) | Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) | Not specified | Marked decrease in cytokine levels[4] |
| LPS-stimulated Human Monocytes | Pro-inflammatory Cytokines (TNF, IL-1β, IL-8) | Not specified | Suppression of cytokine release[5] |
| LPS-stimulated Human Monocytes | Anti-inflammatory Cytokine (IL-10) | Not specified | Augmentation of IL-10 production[5] |
| Diet-Induced Obese Mice | Colonic TNF-α mRNA levels | 50 µg/kg, oral gavage | Decrease in expression[6] |
| Mouse Tibial Fracture | Pro-inflammatory Macrophages | 5 µg/kg, i.p. | Decrease from 20.5% to 9.8%[6] |
| Mouse Tibial Fracture | Serum IL-6 | 5 µg/kg, i.p. | Decrease from 108.6 to 39.4 pg/mL[6] |
| Mouse Tibial Fracture | Serum TNF-α | 5 µg/kg, i.p. | Decrease from 33.4 to 13.2 pg/mL[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for inflammation models where these SPMs have been investigated.
Murine Ischemia-Reperfusion Injury Model (for Resolvin D4)
-
Animal Model : Male mice are utilized for the hind limb ischemia-reperfusion injury model.
-
Ischemia Induction : Ischemia is induced in one of the hind limbs.
-
Treatment Administration : this compound (500 ng/mouse) is administered intravenously 50 minutes after the onset of ischemia and 10 minutes before reperfusion[1].
-
Sample Collection : Two hours after reperfusion, the mice are euthanized, and lung tissue is collected to assess for second-organ injury.
-
Inflammatory Marker Analysis : Myeloperoxidase (MPO) levels in the lung tissue are measured to quantify polymorphonuclear (PMN) neutrophil infiltration[1].
Cecal Ligation and Puncture (CLP) Sepsis Model (for Maresin 1)
-
Animal Model : BALB/c mice are used to induce a sepsis model.
-
CLP Procedure : A laparotomy is performed, and the cecum is ligated and punctured to induce sepsis, which simulates the clinical progression of the condition[4].
-
Treatment Administration : Maresin 1 is administered to a cohort of the CLP mice.
-
Outcome Measures : The primary outcome is the survival rate of the mice.
-
Inflammatory Marker Analysis : Levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β are measured in the serum of the mice[4].
Signaling Pathways
Both this compound and Maresin 1 exert their pro-resolving effects by modulating specific intracellular signaling pathways.
This compound Signaling
The biosynthesis of D-series resolvins, including RvD4, is initiated from the omega-3 fatty acid docosahexaenoic acid (DHA). In the presence of aspirin, acetylated cyclooxygenase-2 (COX-2) or the P450 pathway can initiate the conversion of DHA to 17R-hydroperoxy-DHA, which is a precursor for this compound[3]. Resolvins, in general, act by inhibiting the expression of pro-inflammatory factors and promoting the phagocytic function of macrophages[7].
Caption: Biosynthetic pathway of this compound and its role in inflammation.
Maresin 1 Signaling
Maresin 1 is also synthesized from DHA, primarily by macrophages. It has been shown to exert its anti-inflammatory effects through various pathways, including the inhibition of the NF-κB pathway, which is a key regulator of inflammatory gene expression. MaR1 can also promote the activation of the Nrf2 signaling pathway, which has antioxidant and anti-inflammatory functions. Furthermore, in some cell types, MaR1's effects are mediated through the GSK-3β/β-catenin signaling pathway[8][9].
Caption: Key signaling pathways modulated by Maresin 1 in inflammation.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for investigating the efficacy of SPMs in a preclinical inflammation model.
Caption: Generalized workflow for preclinical evaluation of pro-resolving mediators.
References
- 1. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maresin 1 Mitigates Inflammatory Response and Protects Mice from Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Maresin 1 regulates autophagy and inflammation in human periodontal ligament cells through glycogen synthase kinase-3β/β-catenin pathway under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Pro-Resolving Potency: 17(R)-Resolvin D4 vs. Protectin D1
A Detailed Guide for Researchers and Drug Development Professionals
In the intricate landscape of inflammation resolution, specialized pro-resolving mediators (SPMs) have emerged as key players, actively orchestrating the return to tissue homeostasis. Among these, 17(R)-Resolvin D4 (17(R)-RvD4) and Protectin D1 (PD1) are two potent docosahexaenoic acid (DHA)-derived molecules that have garnered significant attention for their therapeutic potential. This guide provides an objective comparison of their relative potency, supported by experimental data, detailed methodologies, and visualization of their signaling pathways to aid researchers, scientists, and drug development professionals in their endeavors.
Quantitative Assessment of Bioactivity
The following tables summarize the available quantitative data on the potency of this compound and Protectin D1 in key pro-resolving functions. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various independent studies. Therefore, potency comparisons should be interpreted with consideration of the different experimental conditions.
Table 1: Inhibition of Neutrophil Infiltration and Migration
| Mediator | Assay Type | Model System | Concentration / Dose | Effect | Citation |
| 17(R)-Resolvin D1 (AT-RvD1) | In vivo peritonitis | Murine | Nanogram dosages | Equipotent to RvD1 in limiting polymorphonuclear leukocyte infiltration.[1] | |
| Resolvin D1 | In vitro transendothelial migration | Human neutrophils | EC50 ~30 nM | Stopped transendothelial migration of human neutrophils.[1][2] | |
| Protectin D1 | In vitro transmigration | Human neutrophils | 10 nM | Attenuated human neutrophil transmigration by approximately 50%.[3] | |
| Protectin D1 | In vivo peritonitis | Murine | 1 ng/mouse | Potent regulator of polymorphonuclear leukocyte (PMN) infiltration (~40% reduction).[3] |
Table 2: Enhancement of Phagocytosis and Efferocytosis
| Mediator | Assay Type | Model System | Concentration | Effect | Citation |
| Resolvin D4 | In vitro phagocytosis | Human macrophages and dermal fibroblasts | As low as 1 nM | Boosts the ability to phagocytize apoptotic neutrophils.[4] | |
| Resolvin D1 | In vitro phagocytosis | Human macrophages | 0.1 - 1.0 nM | Peak enhancement of zymosan and apoptotic PMN ingestion.[5] | |
| Protectin D1 | In vitro phagocytosis | Murine peritoneal macrophages | Not specified | Stimulates macrophage phagocytosis via the GPR37 receptor.[6] | |
| Protectin D1 | In vitro phagocytosis | Macrophages | 100 nM | Stimulated uptake of zymosan by 119±20% compared to vehicle.[7] |
Table 3: Receptor Binding and Activation
| Mediator | Receptor | Cell Type/System | Potency (EC50/Kd) | Citation |
| Resolvin D1 | ALX/FPR2 | Human phagocytes | EC50 ~1.2 x 10⁻¹² M | [8] |
| Resolvin D1 | GPR32 | Human phagocytes | EC50 ~2.25 x 10⁻¹² M | [8] |
| Protectin D1 (NPD1) | GPR37 | HEK293 cells expressing GPR37 | EC50 of 26 nM | [9] |
Signaling Pathways
The pro-resolving actions of this compound and Protectin D1 are mediated through distinct signaling pathways, often involving G-protein coupled receptors (GPCRs).
This compound Signaling
While the specific receptor for Resolvin D4 is not definitively identified, D-series resolvins are known to signal through Gs-linked GPCRs.[10] The 17(R) epimer is suggested to be more resistant to enzymatic degradation, leading to a longer duration of action in vivo.[11] The pathway leads to the promotion of phagocytosis and a reduction in pro-inflammatory mediators.
Protectin D1 Signaling
Protectin D1 exerts its effects through multiple pathways. It has been shown to activate the G-protein coupled receptor GPR37, leading to enhanced macrophage phagocytosis.[6][12] Additionally, PD1 can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, a key driver of innate immune responses and inflammation.
Experimental Protocols
Detailed methodologies for key assays cited in this guide are provided below to facilitate reproducibility and further investigation.
Neutrophil Migration Assay (In Vitro)
This protocol is adapted from methodologies used to assess the effect of specialized pro-resolving mediators on neutrophil chemotaxis.
Objective: To quantify the inhibitory effect of this compound or Protectin D1 on neutrophil migration towards a chemoattractant.
Materials:
-
Isolated human peripheral blood neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber with a 3-5 µm pore size polycarbonate membrane)
-
Chemoattractant (e.g., Leukotriene B4 (LTB4) or f-Met-Leu-Phe (fMLP))
-
Test compounds: this compound and Protectin D1
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Labeling: Resuspend isolated neutrophils in HBSS and label with Calcein-AM.
-
Assay Setup:
-
Add the chemoattractant to the lower wells of the chemotaxis chamber.
-
In separate tubes, pre-incubate the Calcein-AM labeled neutrophils with various concentrations of this compound, Protectin D1, or vehicle control for 15 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper chamber (on top of the membrane).
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.
-
Quantification:
-
After incubation, carefully remove the upper chamber.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of inhibition of migration for each concentration of the test compounds compared to the vehicle control.
-
Macrophage Phagocytosis Assay (In Vitro)
This protocol outlines a method to assess the enhancement of macrophage phagocytic activity by this compound or Protectin D1.
Objective: To measure the effect of this compound or Protectin D1 on the ability of macrophages to engulf particles.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary human monocyte-derived macrophages (hMDMs)
-
Fluorescently labeled particles (e.g., zymosan, apoptotic neutrophils, or E. coli bioparticles)
-
Test compounds: this compound and Protectin D1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed macrophages into the 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the adherent macrophages with various concentrations of this compound, Protectin D1, or vehicle control for 15-30 minutes at 37°C.
-
Phagocytosis Induction: Add the fluorescently labeled particles to the wells containing the treated macrophages.
-
Incubation: Incubate for 60-120 minutes at 37°C to allow for phagocytosis.
-
Washing: Gently wash the wells with cold PBS to remove non-ingested particles.
-
Quantification:
-
Measure the fluorescence of the ingested particles within the macrophages using a fluorescence plate reader.
-
Alternatively, visualize and quantify the phagocytic uptake using fluorescence microscopy.
-
Calculate the percentage increase in phagocytosis for each concentration of the test compounds compared to the vehicle control.
-
References
- 1. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. JCI - GPR37 regulates macrophage phagocytosis and resolution of inflammatory pain [jci.org]
- 4. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammation and Infection in Pain and the Role of GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 9. Orphan G Protein-Coupled Receptor GPR37 as an Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Protectin Family of Specialized Pro-resolving Mediators: Potent Immunoresolvents Enabling Innovative Approaches to Target Obesity and Diabetes [frontiersin.org]
- 11. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotectin D1 and GPR37 Protect Against Chemotherapy-Induced Peripheral Neuropathy and the Transition from Acute to Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specificity of 17(R)-Resolvin D4: A Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments to validate the specific effects of 17(R)-Resolvin D4 (17(R)-RvD4), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). As a potent signaling lipid with therapeutic potential in inflammatory diseases, establishing the specificity of its actions is paramount. This document outlines key experimental approaches, detailed protocols, and comparative data to distinguish the targeted effects of 17(R)-RvD4 from off-target or non-specific interactions.
Introduction to this compound and its Mechanism of Action
17(R)-RvD4 is an epimer of Resolvin D4, with its biosynthesis often initiated by aspirin-acetylated cyclooxygenase-2 (COX-2).[1] It plays a crucial role in the resolution of inflammation by promoting macrophage and neutrophil phagocytosis of microbes and apoptotic cells, as well as attenuating neutrophil infiltration at sites of inflammation.[2][3] Evidence suggests that 17(R)-RvD4 exerts its effects through a Gs protein-coupled receptor (GPCR), leading to downstream signaling cascades.[4] However, the specific receptor for RvD4 remains to be definitively identified.
Key Control Experiments to Establish Specificity
To rigorously demonstrate that the observed biological effects are specifically mediated by 17(R)-RvD4, a series of control experiments are indispensable. These controls are designed to rule out effects from structurally related but inactive molecules, precursors, or metabolites, and to probe the involvement of the proposed signaling pathway.
Comparison with Inactive Stereoisomers
The biological activity of resolvins is highly dependent on their precise stereochemistry. Synthetically produced isomers with altered double-bond geometry serve as excellent negative controls.
-
10-trans-RvD4 and 10,13-trans-RvD4: These isomers, where the geometry of the double bonds at positions 10 and/or 13 is changed from cis to trans, have been shown to be biologically inactive in phagocytosis assays.[5] Comparing the activity of 17(R)-RvD4 with these isomers is a critical step in demonstrating structural specificity.
Evaluation of the Biosynthetic Precursor and Metabolite
To ensure the observed effects are not due to the precursor molecule or a breakdown product, it is essential to test these compounds in parallel.
-
17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA): This is the immediate precursor in the biosynthesis of 17(R)-RvD4.[1] It should be tested to confirm it does not possess the same biological activity as the fully formed resolvin.
-
17-oxo-RvD4: This is a metabolite of RvD4, formed by the action of eicosanoid oxidoreductase. It has been demonstrated to be less biologically active.[4] Including 17-oxo-RvD4 in assays helps to confirm that the parent molecule is the primary active agent.
Probing the Gs-Coupled Receptor Pathway
Since 17(R)-RvD4 is proposed to signal through a Gs-coupled GPCR, experiments that modulate this pathway can provide strong evidence for its mechanism of action.
-
Cholera Toxin (CTX): CTX ADP-ribosylates the α-subunit of Gs, locking it in an active state and constitutively activating adenylyl cyclase. Pre-treatment of cells with CTX can be used to determine if it occludes the effects of 17(R)-RvD4, which would be consistent with a Gs-mediated mechanism.[4]
-
cAMP Measurement: Activation of Gs-coupled receptors leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6][7] A direct measurement of cAMP levels in response to 17(R)-RvD4 provides evidence for the engagement of this signaling pathway.
Comparative Data Summary
The following tables summarize quantitative data from representative experiments comparing the effects of 17(R)-RvD4 with various controls.
| Compound | Concentration | Phagocytosis of E. coli by Human Neutrophils and Monocytes (% increase vs. vehicle) [3][5] |
| This compound | 100 nM | >40% increase |
| 10-trans-RvD4 | 100 nM | No significant increase |
| 10,13-trans-RvD4 | 100 nM | No significant increase |
| Vehicle | - | Baseline |
| Compound | Dose per mouse | Reduction in Neutrophil Infiltration in Murine Peritonitis (%) [2] |
| This compound | 1 ng | Significant reduction |
| This compound | 10 ng | Significant reduction |
| This compound | 100 ng | Significant reduction |
| Vehicle | - | Baseline |
Experimental Protocols
Phagocytosis Assay
This protocol describes a method to assess the ability of 17(R)-RvD4 and control compounds to stimulate the phagocytosis of bacteria by human leukocytes.
Materials:
-
Isolated human neutrophils and monocytes
-
This compound and control compounds (inactive isomers, precursor, metabolite)
-
Fluorescently labeled E. coli bioparticles
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Isolate human neutrophils and monocytes from whole blood.
-
Pre-incubate the isolated leukocytes with 17(R)-RvD4 or control compounds at desired concentrations (e.g., 1-100 nM) for 15 minutes at 37°C.
-
Add fluorescently labeled E. coli bioparticles to the cell suspension.
-
Incubate for 30-60 minutes at 37°C to allow for phagocytosis.
-
Stop the phagocytosis by adding ice-cold PBS.
-
Analyze the percentage of fluorescently positive cells (cells that have engulfed bacteria) by flow cytometry.
Neutrophil Chemotaxis Assay
This protocol outlines a method to determine if 17(R)-RvD4 directly affects neutrophil migration.
Materials:
-
Isolated human neutrophils
-
This compound and other test compounds
-
Chemoattractant (e.g., LTB4)
-
Boyden chamber or similar microfluidics device
-
Microscope
Procedure:
-
Isolate human neutrophils.
-
Load the lower chamber of the Boyden apparatus with a known chemoattractant (e.g., LTB4) or with 17(R)-RvD4 to test for direct chemotactic effects.
-
Place a microporous membrane between the upper and lower chambers.
-
Add the neutrophil suspension to the upper chamber.
-
Incubate for 1-2 hours at 37°C to allow for cell migration.
-
Count the number of neutrophils that have migrated to the lower chamber using a microscope.
-
Compare the migration in response to 17(R)-RvD4 with that of a known chemoattractant and a vehicle control.
cAMP Measurement Assay
This protocol describes how to measure intracellular cAMP levels as an indicator of Gs-coupled receptor activation.
Materials:
-
Target cells (e.g., macrophages)
-
This compound and control compounds
-
cAMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Culture target cells in a multi-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor for 10-15 minutes to prevent cAMP degradation.
-
Stimulate the cells with 17(R)-RvD4 or control compounds at various concentrations for a defined period (e.g., 10-30 minutes).
-
Lyse the cells using the provided lysis buffer.
-
Measure the cAMP concentration in the cell lysates using a competitive EIA kit according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the cAMP concentration based on a standard curve.
Visualizing Pathways and Workflows
Caption: Proposed signaling pathway for this compound.
Caption: Workflow for control experiments.
By systematically employing these control experiments, researchers can build a robust body of evidence to support the specific biological activities of this compound, paving the way for its further development as a novel therapeutic agent for resolving inflammation.
References
- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infectious neutrophil deployment is regulated by resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G alpha (s) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Benchmarking the performance of different 17(R)-Resolvin D4 analytical standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of commercially available 17(R)-Resolvin D4 analytical standards, focusing on their performance characteristics and supported by experimental data from peer-reviewed literature. The information herein is intended to assist researchers in selecting the most suitable standard for their analytical needs, particularly for applications involving liquid chromatography-mass spectrometry (LC-MS).
Introduction to this compound
This compound (17(R)-RvD4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It is the 17(R) epimer of Resolvin D4 and is biosynthesized via a distinct pathway often initiated by aspirin-acetylated cyclooxygenase-2 (COX-2). Like other resolvins, 17(R)-RvD4 plays a crucial role in the resolution of inflammation, making it a significant target of interest in drug discovery and development for a variety of inflammatory diseases. Accurate and reliable quantification of this potent lipid mediator is critical for advancing our understanding of its physiological and pathological roles.
Comparison of Commercial Analytical Standards
The selection of a high-quality analytical standard is paramount for achieving accurate and reproducible results. Currently, Cayman Chemical and MedChemExpress are prominent suppliers of this compound and its epimer, Resolvin D4. Below is a summary of their product specifications.
Table 1: Product Specifications of this compound and Resolvin D4 Analytical Standards
| Feature | Cayman Chemical - this compound | Cayman Chemical - Resolvin D4 | MedChemExpress - Resolvin D4 |
| Catalog Number | 9002881[1][2][3] | 13835[4] | HY-113533[5] |
| Purity | ≥98%[1][2][3] | ≥95%[4] | 96.8% (HPLC, Batch specific)[6] |
| Formulation | A 100 µg/ml solution in ethanol[1][3] | A solution in ethanol[4] | 250 μL in Ethanol[7] |
| Storage | -80°C[1][3] | -80°C[4] | -20°C (2 years)[6] |
| Stability | ≥ 1 year[1][3] | ≥ 1 year[4] | 2 years[6] |
| Certificate of Analysis | Available (Batch 0532017: 100.0% Purity by HPLC)[8] | Available | Available (Batch 973286: 96.8% Purity by HPLC)[6] |
Performance Data from Experimental Studies
Table 2: Representative LC-MS/MS Performance Data for Resolvin Analysis
| Parameter | Reported Performance | Source |
| Linearity | 1.56 - 100 pg on column, r² = 0.98–0.99 (for Resolvin D4) | [Winkler et al., 2018][9] |
| Limit of Detection (LOD) | 0.18–2.7 pg on column (for a range of SPMs) | [Kutzner et al., 2019][10][11] |
| Lower Limit of Quantification (LLOQ) | 0.02–0.2 nM (for a range of SPMs) | [Kutzner et al., 2019][10][11] |
| Intra-day Accuracy | ±20% at 0.1 nM and ±15% at 0.3 nM in plasma (for a range of SPMs) | [Kutzner et al., 2019][10][11] |
| Internal Standard Recovery | 78 ± 4% to 87 ± 3% from human serum (for a range of SPMs) | [Kutzner et al., 2019][10][11] |
Experimental Protocols
Sample Preparation for Resolvin Analysis from Biological Matrices (e.g., Plasma)
This protocol is adapted from established methods for the extraction of specialized pro-resolving mediators.
-
Internal Standard Spiking: To 100 µL of plasma, add a deuterated internal standard (e.g., Resolvin D4-d5) to a final concentration of 100 pg/mL.
-
Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to the plasma sample.
-
Vortex and Incubate: Vortex the sample for 30 seconds and incubate at -20°C for 20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% acetic acid).
LC-MS/MS Method for Quantification of this compound
This protocol is a representative method for the analysis of resolvins.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:15, v/v) with 0.1% acetic acid.
-
Gradient: A linear gradient from 21% B to 98% B over approximately 25 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard should be optimized. For Resolvin D4 (m/z 375.2), characteristic transitions include fragments at m/z 215.1, 153.1, and 115.1.
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
Visualizations
Signaling Pathway of Resolvin D4
Resolvin D4 is known to exert its pro-resolving effects through G-protein coupled receptors (GPCRs). While the specific receptor for Resolvin D4 has not been definitively identified, it is suggested to signal through a Gs-coupled GPCR.
Caption: Putative signaling pathway of Resolvin D4 via a Gs-protein coupled receptor.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of this compound from a biological sample.
Caption: A typical experimental workflow for the quantification of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 17(R)-Resolvin D4 and Its Precursors, 17(R)-HpDHA and 17(R)-HDHA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the specialized pro-resolving mediator (SPM) 17(R)-Resolvin D4 (17(R)-RvD4) and its biosynthetic precursors, 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA) and 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA). The information presented is supported by experimental data to aid in the evaluation of their potential as therapeutic agents in inflammatory and infectious diseases.
Introduction
The resolution of inflammation is an active, coordinated process orchestrated by a superfamily of endogenous lipid mediators known as specialized pro-resolving mediators (SPMs). Among these, the D-series resolvins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), are potent regulators of inflammatory responses. This compound is an aspirin-triggered epimer of Resolvin D4, which exhibits robust pro-resolving and anti-inflammatory activities.[1] Its biosynthesis is initiated by the conversion of DHA to 17(R)-HpDHA, which is then reduced to 17(R)-HDHA. Subsequent enzymatic steps lead to the formation of 17(R)-RvD4.[2] Understanding the comparative bioactivities of the final product versus its precursors is crucial for the development of novel therapeutics aimed at promoting inflammation resolution.
Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic cascade initiated by the aspirin-acetylated cyclooxygenase-2 (COX-2) or cytochrome P450 monooxygenase acting on DHA.
Biosynthesis of this compound from DHA.
Comparative Biological Activities
Experimental evidence suggests a hierarchical potency among these three lipid mediators, with this compound generally exhibiting the most potent pro-resolving activities compared to its precursors.
Table 1: Comparison of In Vivo Anti-Inflammatory and Pro-Resolving Activities
| Biological Activity | This compound | 17(R)-HDHA | 17(R)-HpDHA | Reference(s) |
| Inhibition of Neutrophil Infiltration (Zymosan-induced Peritonitis) | ~31% reduction at 10 ng/mouse | Active, but less potent than aspirin-triggered resolvins | Data not available in direct comparison | [3][4] |
| Reduction of Pro-inflammatory Cytokines (TNF-α, IL-1β) | Effective at low ng doses | Reduces TNF-α and IL-1β in rat hind paw, but less effective than AT-RvD1 | Data not available in direct comparison | [4] |
Table 2: Comparison of In Vitro Pro-Resolving Activities
| Biological Activity | This compound | 17(R)-HDHA | 17(R)-HpDHA | Reference(s) |
| Macrophage Phagocytosis of Apoptotic Neutrophils | Enhances phagocytosis at 1 nM | Enhances phagocytosis of zymosan | Data not available in direct comparison | [2][5] |
| Inhibition of Pro-inflammatory Cytokine Secretion (e.g., TNF-α) | Potent inhibition at 0.1 µM | Inhibits TNF-α production | Data not available in direct comparison | [4] |
Note: Direct comparative quantitative data for 17(R)-HpDHA is limited in the current literature.
Signaling Pathways of this compound
This compound exerts its pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs), primarily GPR32 and ALX/FPR2, on the surface of immune cells such as macrophages and neutrophils.[6][7] Activation of these receptors triggers downstream signaling cascades that ultimately lead to the observed biological effects.
Signaling cascade of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Zymosan-Induced Peritonitis in Mice
This model is used to assess the in vivo anti-inflammatory effects of compounds by measuring the inhibition of leukocyte infiltration into the peritoneal cavity.
Workflow:
Workflow for Zymosan-Induced Peritonitis.
Protocol:
-
Animal Model: Male FVB or C57BL/6J mice (6-8 weeks old) are commonly used.
-
Compound Administration: Test compounds (e.g., 17(R)-RvD4, 17(R)-HDHA) or vehicle (e.g., saline containing 0.1% ethanol) are administered intraperitoneally (i.p.) or intravenously (i.v.) at specified doses (e.g., 10 ng/mouse) immediately before or 30 minutes prior to zymosan injection.[3][8]
-
Induction of Peritonitis: Zymosan A from Saccharomyces cerevisiae (e.g., 1 mg/mouse or 0.25 mg/mouse) is suspended in sterile saline and injected i.p.[3][8]
-
Peritoneal Lavage: At a specified time point (e.g., 4 hours), mice are euthanized, and the peritoneal cavity is lavaged with sterile saline or PBS.[8] The lavage fluid is collected.
-
Leukocyte Quantification:
-
Total Cell Count: The total number of leukocytes in the lavage fluid is determined using a hemocytometer.[8]
-
Differential Cell Count: Cytospin preparations of the lavage fluid are stained (e.g., with Diff-Quik), and differential counts of neutrophils, macrophages, and lymphocytes are performed under a light microscope.[8]
-
Flow Cytometry: For more precise quantification, cells can be stained with fluorescently labeled antibodies against specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) and analyzed by flow cytometry.[9]
-
Macrophage Phagocytosis Assay
This in vitro assay measures the ability of macrophages to engulf particles, a key pro-resolving function.
Protocol:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media.
-
Treatment: Macrophages are pre-incubated with the test compounds (e.g., 17(R)-RvD4, 17(R)-HDHA) at various concentrations (e.g., 1 nM to 1 µM) for a specified time (e.g., 15 minutes).[2]
-
Phagocytosis Induction: Fluorescently labeled zymosan A particles or apoptotic neutrophils are added to the macrophage cultures.
-
Incubation: The co-culture is incubated for a defined period (e.g., 30-60 minutes) to allow for phagocytosis.
-
Quantification:
-
Microscopy: Non-ingested particles are washed away, and the cells are fixed. The number of ingested particles per macrophage can be quantified by microscopy.
-
Flow Cytometry: The fluorescence intensity of macrophages that have engulfed fluorescent particles is measured by flow cytometry.
-
Plate-based Assay: A colorimetric or fluorometric substrate can be used to quantify the amount of internalized zymosan particles, providing a high-throughput method.[9]
-
Conclusion
The available evidence strongly indicates that this compound is a more potent pro-resolving mediator than its precursors, 17(R)-HDHA and 17(R)-HpDHA. It demonstrates superior efficacy in reducing neutrophil infiltration in vivo and enhancing macrophage phagocytosis in vitro at low nanomolar concentrations. While 17(R)-HDHA also possesses anti-inflammatory properties, it appears to be less potent than the fully formed resolvin. The bioactivity of 17(R)-HpDHA has been less extensively studied in direct comparative assays. These findings highlight the therapeutic potential of this compound and suggest that targeting the later stages of the resolvin biosynthesis pathway may be a more effective strategy for promoting the resolution of inflammation. Further research is warranted to fully elucidate the comparative efficacy and therapeutic window of these related lipid mediators in various inflammatory disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Resolvin Signaling Pathways to Improve Oral Health [mdpi.com]
- 8. Infectious neutrophil deployment is regulated by resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 17(R)-Resolvin D4: A Procedural Guide
Ensuring the proper disposal of 17(R)-Resolvin D4 is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely. This compound is typically supplied in a solution of ethanol (B145695), which dictates the primary disposal considerations due to its flammability.[1][2]
Essential Safety and Hazard Information
This compound, in its common formulation, is a solution containing a very small amount of the active compound in a high percentage of ethanol.[1] The primary hazards are associated with the solvent.
Hazard Classification:
-
Flammable Liquid: The ethanol solvent is highly flammable.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Eye Irritant: Causes serious eye irritation.[1]
Quantitative Hazard Data
The following table summarizes the key quantitative safety data, primarily related to the ethanol solvent.
| Property | Value | Source |
| Flash Point | 14.0°C (Closed Cup) | [3] |
| Autoignition Temperature | 363.0°C | [3] |
| Lower Explosive Limit (LEL) | 3.3% at 25.0°C | [3] |
| Upper Explosive Limit (UEL) | 19.0% at 25.0°C | [3] |
| NFPA Ratings (Scale 0-4) | Health: 2, Fire: 3, Reactivity: 0 | [1] |
| HMIS-Ratings (Scale 0-4) | Health: 2, Fire: 3, Reactivity: 0 | [1] |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound. Adherence to institutional and local regulations for hazardous waste is mandatory.
Objective: To safely collect, store, and dispose of this compound waste in compliance with safety regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, flame-resistant lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (compatible with flammable liquids, e.g., glass or polyethylene).
-
Hazardous waste labels.
-
Secondary containment bin.
Procedure:
-
Personnel Protection: Before handling, ensure you are wearing the appropriate PPE, including safety glasses, a lab coat, and gloves.[4]
-
Waste Segregation:
-
Waste Collection:
-
Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips), and rinsate from cleaning contaminated glassware, in the designated flammable liquid waste container.[4][7]
-
Crucially, do not dispose of this material down the drain or in regular trash. [1][5] This is to prevent environmental contamination and potential ignition in the sewage system.[1]
-
-
Container Management:
-
Labeling:
-
Affix a hazardous waste label to the container immediately upon starting waste collection.[6]
-
The label must include:
-
-
Temporary Storage:
-
Final Disposal:
-
Once the container is full or you are ready for disposal, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Follow all institutional procedures for requesting a waste pickup.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. policies.dartmouth.edu [policies.dartmouth.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. facilities.med.ubc.ca [facilities.med.ubc.ca]
Essential Safety and Handling Protocols for 17(R)-Resolvin D4
Date of Issue: 2025-12-12
This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 17(R)-Resolvin D4. As this specialized pro-resolving mediator is typically supplied in an ethanol (B145695) solution, this guidance addresses the primary hazards associated with a highly flammable liquid and serious eye irritant. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should always be performed before beginning work. The following table summarizes the minimum required PPE for handling this compound in its ethanolic solution.
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Provides splash protection against ethanol.[1] Change gloves immediately upon contamination.[1] |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards | Protects against splashes that can cause serious eye irritation.[2][3][4] |
| Face shield (in addition to goggles) | Recommended when handling larger volumes or when there is a significant risk of splashing.[3][5] | |
| Body Protection | 100% cotton or flame-resistant lab coat | Protects skin and clothing from splashes and is safer in case of fire compared to synthetic fabrics.[5][6][7] |
| General Attire | Long pants and closed-toe shoes | Standard laboratory practice to protect against spills and physical hazards.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
2.1. Preparation and Work Area Setup
-
Ventilation: Always handle this compound solution inside a certified chemical fume hood to minimize the inhalation of flammable vapors.[6][8]
-
Eliminate Ignition Sources: Before starting, ensure the work area is free of all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[6][8]
-
Grounding: When transferring larger volumes, ensure all metal containers are properly bonded and grounded to prevent static discharge.[8]
-
Safety Equipment: Confirm that a safety shower, eyewash station, and an appropriate fire extinguisher (e.g., ABC dry chemical) are readily accessible and unobstructed.[2][6][9]
2.2. Handling the Compound
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Container Handling: Keep the container tightly sealed when not in use.[6] When opening, do so slowly and carefully to prevent splashing.
-
Aliquoting: Use appropriate tools, such as calibrated pipettes, for transferring the solution. Work with the smallest quantity practical for the experiment.
-
Storage: Store this compound according to the manufacturer's instructions, typically at -80°C, in a designated and properly labeled location within a flammable storage cabinet or explosion-proof freezer.
Disposal Plan: Waste Management
Ethanol solutions must be disposed of as hazardous waste. Do not pour any amount down the drain.[8][10]
-
Waste Collection:
-
Waste Segregation:
-
Container Disposal:
-
Empty vials that once contained the this compound solution must be triple-rinsed with a suitable solvent.[12]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[12]
-
After triple-rinsing, the container can be disposed of in the appropriate laboratory glass or solid waste stream.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area, such as within a flammable storage cabinet, away from ignition sources.[11]
-
Emergency Procedures
4.1. Accidental Release (Spill)
-
Small Spills (<1 Liter):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a non-flammable absorbent material like sand, vermiculite, or cat litter. Do not use paper towels.[6]
-
Collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as flammable hazardous waste.[6]
-
-
Large Spills (>1 Liter):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or Environmental Health & Safety (EHS) department.[13]
-
4.2. Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][14] Seek immediate medical attention.
-
Skin Contact: Remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Safe Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. coloradocollege.edu [coloradocollege.edu]
- 3. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 4. Essential Lab Safety Tips for Eye Strain Prevention | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. uab.edu [uab.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. blog.cola.org [blog.cola.org]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. benchchem.com [benchchem.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. How to Handle Chemicals Safely for Eye Protection [dragarwal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
